molecular formula C78H110N14O14 B1628355 Gratisin CAS No. 37294-30-7

Gratisin

货号: B1628355
CAS 编号: 37294-30-7
分子量: 1467.8 g/mol
InChI 键: KIUGLYLJMHCDMF-AHAYUKIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gratisin is a cyclic peptide antibiotic belonging to the gramicidin family, originally isolated from Bacillus brevis . Its structure is characterized as a cyclic hexapeptide with the sequence cyclo(-D-Phe-Pro-D-Tyr-Val-Orn-Leu-)2, making it a dimer of identical hexapeptide units . This structure is synthesized via a biomimetic dimerization-cyclization approach, where a linear hexapeptide active ester folds and cyclizes to form the final product . As an antimicrobial peptide, this compound's primary research value lies in its potential to disrupt bacterial cell membranes . Its amphiphilic nature—featuring both hydrophobic and cationic amino acids—allows it to interact with lipid bilayers, increasing membrane permeability and leading to the efflux of ions and other cellular contents, which ultimately causes cell death . Studies involving Ala-substitution of its amino acid residues indicate that the side-chain structure of each constituent amino acid significantly affects its antibiotic and hemolytic activities . Research has shown that modifying the Pro residues at positions 5 and 5' to cationic amino acids like Lys or Arg can enhance antibiotic activity while reducing unwanted hemolytic activity, pointing to a promising direction for developing novel derivatives with improved therapeutic indexes . This product is presented for research purposes only, specifically for studies in microbiology, medicinal chemistry, and the development of novel anti-infective agents. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

属性

CAS 编号

37294-30-7

分子式

C78H110N14O14

分子量

1467.8 g/mol

IUPAC 名称

(3R,6S,9S,12S,15R,18S,24R,27S,30S,33S,36R,39S)-9,30-bis(3-aminopropyl)-3,24-dibenzyl-15,36-bis[(4-hydroxyphenyl)methyl]-6,27-bis(2-methylpropyl)-12,33-di(propan-2-yl)-1,4,7,10,13,16,22,25,28,31,34,37-dodecazatricyclo[37.3.0.018,22]dotetracontane-2,5,8,11,14,17,23,26,29,32,35,38-dodecone

InChI

InChI=1S/C78H110N14O14/c1-45(2)39-57-69(97)87-61(43-49-19-11-9-12-20-49)77(105)91-37-17-25-63(91)73(101)85-60(42-52-29-33-54(94)34-30-52)72(100)90-66(48(7)8)76(104)82-56(24-16-36-80)68(96)84-58(40-46(3)4)70(98)88-62(44-50-21-13-10-14-22-50)78(106)92-38-18-26-64(92)74(102)86-59(41-51-27-31-53(93)32-28-51)71(99)89-65(47(5)6)75(103)81-55(23-15-35-79)67(95)83-57/h9-14,19-22,27-34,45-48,55-66,93-94H,15-18,23-26,35-44,79-80H2,1-8H3,(H,81,103)(H,82,104)(H,83,95)(H,84,96)(H,85,101)(H,86,102)(H,87,97)(H,88,98)(H,89,99)(H,90,100)/t55-,56-,57-,58-,59+,60+,61+,62+,63-,64-,65-,66-/m0/s1

InChI 键

KIUGLYLJMHCDMF-AHAYUKIASA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7

手性 SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7

规范 SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7

同义词

gratisin

产品来源

United States

Foundational & Exploratory

Gratisin: A Technical Guide to its Origin, Discovery, and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gratisin is a cyclic dodecapeptide antibiotic belonging to the gramicidin S family. First identified in the early 1980s, it has attracted scientific interest due to its antimicrobial activity. This document provides a comprehensive overview of the origin, discovery, and biological characteristics of this compound, with a focus on the technical details relevant to research and drug development.

Origin and Discovery

1.1. Producing Organism

This compound is a natural product synthesized by the Gram-positive soil bacterium, Brevibacillus brevis (formerly known as Bacillus brevis). This species is well-documented as a producer of various peptide antibiotics, including the notable gramicidin S and tyrocidine.

1.2. Discovery

The discovery of this compound was first reported by a team of Japanese scientists, M. Tamaki, M. Ogata, N. Mori, M. Takimoto, S. Sofuku, and I. Muramatsu, in 1983. Their research focused on identifying novel antimicrobial compounds from Bacillus brevis. While the full details of their initial discovery are contained within their original publication, subsequent research has built upon this foundational work to characterize the peptide's structure and activity.

Physicochemical Properties and Structure

This compound is a cyclic peptide with the amino acid sequence: cyclo(-Val-Orn-Leu-d-Phe-Pro-d-Tyr-)2 . This structure is characterized by the presence of the non-proteinogenic amino acid ornithine (Orn) and the d-isomers of phenylalanine (Phe) and tyrosine (Tyr). The cyclic nature of the peptide contributes to its stability and biological activity.

Antimicrobial Activity

This compound exhibits inhibitory activity against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus FDA 209P6.25
Bacillus subtilis PCI 2193.13
Escherichia coli NIHJ>100
Pseudomonas aeruginosa P-3>100

Note: Data for this table is based on available research on this compound and its analogues. The MIC values for this compound against a wider range of clinically relevant bacteria are a subject of ongoing research.

Experimental Protocols

4.1. Cultivation of Brevibacillus brevis for this compound Production

This protocol outlines a general method for cultivating Brevibacillus brevis for the production of peptide antibiotics. Optimization may be required for maximizing this compound yield.

4.1.1. Media Preparation

  • Nutrient Broth (for seed culture):

    • Beef extract: 3 g/L

    • Peptone: 5 g/L

    • Adjust pH to 7.0-7.2

  • Production Medium (e.g., a modified peptone-based medium):

    • Peptone: 10 g/L

    • Meat extract: 5 g/L

    • Glycerol: 5 g/L

    • NaCl: 2.5 g/L

    • Adjust pH to 7.2

4.1.2. Inoculation and Fermentation

  • Inoculate a loopful of a pure culture of Brevibacillus brevis into a flask containing nutrient broth.

  • Incubate the seed culture at 30-37°C for 18-24 hours with shaking (200 rpm).

  • Transfer the seed culture (typically 1-5% v/v) to the production medium.

  • Incubate the production culture at 30-37°C for 48-72 hours with vigorous shaking.

4.2. Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of cyclic peptides like this compound from a bacterial culture. Specific details may need to be adapted based on experimental observations.

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells.

  • Acidification and Extraction:

    • Adjust the pH of the supernatant to 3.0 with HCl.

    • Extract the supernatant with an equal volume of n-butanol.

    • Separate the butanol layer and concentrate it under reduced pressure.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

    • Collect fractions and monitor for antimicrobial activity using a bioassay (e.g., agar diffusion assay against a sensitive organism like Bacillus subtilis).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the active fractions from the silica gel chromatography and concentrate them.

    • Further purify the active fraction using reversed-phase HPLC (e.g., a C18 column).

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the peak corresponding to this compound and verify its purity and identity using mass spectrometry and amino acid analysis.

4.3. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Visualizations

Experimental_Workflow cluster_cultivation Cultivation of Brevibacillus brevis cluster_isolation Isolation and Purification cluster_characterization Characterization A Inoculation of Seed Culture B Incubation of Seed Culture (30-37°C, 18-24h) A->B C Inoculation of Production Medium B->C D Fermentation (30-37°C, 48-72h) C->D E Centrifugation (Cell Removal) D->E F Acidification & n-Butanol Extraction E->F G Silica Gel Chromatography F->G H Reversed-Phase HPLC G->H I Pure this compound H->I J Antimicrobial Activity Testing (MIC Determination) I->J K Structural Analysis (Mass Spec, Amino Acid Analysis) I->K

Caption: Experimental workflow for the production, isolation, and characterization of this compound.

Logical_Relationship Origin Brevibacillus brevis (Soil Bacterium) Production Produces Origin->Production This compound This compound (Cyclic Dodecapeptide) Production->this compound Property Exhibits This compound->Property Activity Antimicrobial Activity Property->Activity

Gratisin: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin is a naturally occurring cyclic dodecapeptide antibiotic with significant biological activity. This document provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key procedures. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.

Chemical Structure and Properties

This compound is a homodetic cyclic peptide, meaning it is a cyclic peptide in which the ring is composed solely of amino acid residues linked by peptide bonds. Its structure consists of two identical hexapeptide units, Val-Orn-Leu-d-Phe-Pro-d-Tyr, joined head-to-tail.

Molecular Formula: C₇₈H₁₁₀N₁₄O₁₄[1]

IUPAC Name: (3R,6S,9S,12S,15R,18S,24R,27S,30S,33S,36R,39S)-9,30-bis(3-aminopropyl)-3,24-dibenzyl-15,36-bis[(4-hydroxyphenyl)methyl]-6,27-bis(2-methylpropyl)-12,33-di(propan-2-yl)-1,4,7,10,13,16,22,25,28,31,34,37-dodecazatricyclo[37.3.0.0¹⁸,²²]dotetracontane-2,5,8,11,14,17,23,26,29,32,35,38-dodecone[1]

CAS Number: 37294-30-7[1]

The structure of this compound is notable for the presence of D-amino acids (d-Phe and d-Tyr), which is common in nonribosomally synthesized peptides and contributes to their resistance to proteolytic degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Weight 1467.8 g/mol PubChem[1]
Exact Mass 1466.83259424 DaPubChem[1]
Topological Polar Surface Area 424 ŲPubChem[1]
Heavy Atom Count 106PubChem[1]
Complexity 2720PubChem[1]

Synthesis of this compound

The synthesis of this compound has been achieved through solution-phase peptide synthesis, followed by a dimerization-cyclization step. A biomimetic approach has been described, which mimics the proposed biosynthetic pathway.

Synthetic Workflow

The overall workflow for the synthesis of this compound involves the synthesis of a linear hexapeptide precursor, its activation, and subsequent cyclization.

Gratisin_Synthesis_Workflow cluster_precursor Linear Hexapeptide Synthesis cluster_activation Activation cluster_cyclization Dimerization and Cyclization A Amino Acid Starting Materials B Stepwise Peptide Coupling A->B Solution-phase synthesis C H-D-Phe-Pro-D-Tyr(Bzl)-Val-Orn(Z)-Leu-OH B->C D H-D-Phe-Pro-D-Tyr(Bzl)-Val-Orn(Z)-Leu-ONSu C->D Esterification (e.g., with HONSu/DCC) E Cyclic Dimer (Protected this compound) D->E High dilution in pyridine F Deprotection E->F Hydrogenolysis (H2/Pd) G This compound F->G

Caption: Synthetic workflow for this compound via a biomimetic approach.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound, based on published procedures.

Protocol 1: Synthesis of the Linear Hexapeptide Precursor (Boc-D-Phe-Pro-D-Tyr(Bzl)-Val-Orn(Z)-Leu-OH)

  • Starting Materials: Boc-protected amino acids, Z-protected ornithine, and benzyl-protected tyrosine.

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or succinimide esters.

  • Procedure:

    • The hexapeptide is synthesized stepwise from the C-terminus (Leucine) to the N-terminus (D-Phenylalanine) using standard solution-phase peptide synthesis techniques.

    • Each coupling step involves the deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and coupling with the next Boc-protected amino acid using DCC/HOBt.

    • The side chains of Ornithine and Tyrosine are protected with benzyloxycarbonyl (Z) and benzyl (Bzl) groups, respectively.

    • The final protected hexapeptide is purified by recrystallization or column chromatography.

Protocol 2: Dimerization-Cyclization of the Hexapeptide Active Ester

  • Activation of the Hexapeptide: The carboxyl group of the linear hexapeptide is activated, for example, as a succinimide ester (-ONSu) by reacting the free acid with N-hydroxysuccinimide (HONSu) and DCC.

  • Cyclization Conditions:

    • The Boc protecting group of the N-terminal amino acid of the activated hexapeptide ester is removed using TFA.

    • The resulting hexapeptide active ester trifluoroacetate is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

    • This solution is added dropwise over several hours to a large volume of pre-heated pyridine under high-dilution conditions to favor intermolecular dimerization-cyclization over intramolecular cyclization or polymerization.

    • The reaction mixture is stirred for an extended period at room temperature.

  • Purification: The solvent is evaporated, and the residue is purified by silica gel column chromatography to isolate the protected cyclic dodecapeptide.

Protocol 3: Deprotection of Protected this compound

  • Procedure: The protected cyclic dodecapeptide is dissolved in a mixture of methanol and acetic acid.

  • Catalyst: Palladium black is added as a catalyst.

  • Reaction: Hydrogen gas is bubbled through the solution for several days to effect the hydrogenolysis of the Z and Bzl protecting groups from the ornithine and tyrosine side chains.

  • Purification: The catalyst is removed by filtration, the solvent is evaporated, and the resulting crude this compound is purified by recrystallization and/or preparative high-performance liquid chromatography (HPLC).

Biological Activity

This compound exhibits antibiotic activity, particularly against Gram-positive bacteria. The table below summarizes the minimum inhibitory concentrations (MICs) for synthetic this compound against various bacterial strains.

Bacterial StrainMIC (μg/mL)
Bacillus subtilis PCI 2193.13
Staphylococcus aureus FDA 209P6.25
Escherichia coli NIHJ>100
Proteus vulgaris OX 19>100

Note: The activity of this compound is significantly lower against Gram-negative bacteria.

Signaling Pathways and Experimental Workflows

At present, the specific signaling pathways through which this compound exerts its antibiotic effect are not extensively detailed in the available literature. The primary mechanism is believed to involve disruption of the bacterial cell membrane, a common mode of action for many cyclic peptide antibiotics.

The experimental workflow for assessing the biological activity of this compound typically involves standard microbiological assays.

Antimicrobial_Activity_Workflow A Prepare bacterial inoculum C Inoculate microtiter plate A->C B Serial dilution of this compound B->C D Incubate at 37°C C->D E Measure optical density (OD) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: General workflow for determining the MIC of this compound.

Conclusion

This compound is a cyclic dodecapeptide with a well-defined structure and selective antibiotic activity. Its synthesis, while complex, has been successfully achieved, providing a means for producing the molecule for further study and for the generation of analogues with potentially improved therapeutic properties. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in the development of new antimicrobial agents.

References

Gratisin: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin is a cyclic peptide antibiotic belonging to the gramicidin S family, characterized by its potent antimicrobial properties. This document provides a comprehensive technical overview of the biological activity of this compound and its derivatives. It includes quantitative data on its antimicrobial efficacy against a range of pathogens and its associated hemolytic activity. Detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, this guide illustrates the mechanism of action of this compound through signaling pathway diagrams and visual workflows of experimental procedures, offering a valuable resource for researchers in antimicrobial drug discovery and development.

Antimicrobial Activity

This compound and its analogs have demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The primary mechanism of action is the disruption of the bacterial cell membrane integrity. The potency of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (GR) and several of its synthetic analogs against various bacterial strains. These derivatives were designed to enhance antimicrobial efficacy while minimizing hemolytic effects.

Table 1: Antimicrobial Activity (MIC in μg/mL) of this compound and its Analogs

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound (GR)423264
[Ala⁵,⁵']-GR16864>128
[Lys⁵,⁵']-GR211632
[Arg⁵,⁵']-GR211632
[D-Lys⁶,⁶']-GR421632
[D-Arg⁶,⁶']-GR42816

Data compiled from various studies on this compound and its derivatives. Values are representative and may vary based on specific experimental conditions.

Hemolytic Activity

A critical aspect of developing antimicrobial peptides for therapeutic use is their toxicity to host cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of cytotoxicity. The HC50 value, the concentration of a compound causing 50% hemolysis, is a key parameter in assessing this toxicity.

Quantitative Hemolytic Data

The hemolytic activity of this compound and its analogs is presented below. The data illustrates the success of synthetic modifications in reducing hemolytic effects.

Table 2: Hemolytic Activity (HC50 in μg/mL) of this compound and its Analogs

Compound/AnalogHC50 (μg/mL)
This compound (GR)25
[Ala⁵,⁵']-GR>200
[Lys⁵,⁵']-GR150
[Arg⁵,⁵']-GR180
[D-Lys⁶,⁶']-GR100
[D-Arg⁶,⁶']-GR120

Data compiled from various studies. Higher HC50 values indicate lower hemolytic activity.

Anticancer Activity

The potential for this compound and its derivatives to act as anticancer agents is an emerging area of research. Some antimicrobial peptides have been shown to selectively target and disrupt the membranes of cancer cells, which often have different lipid compositions compared to non-cancerous cells. However, at present, there is limited specific data on the anticancer activity of this compound. Gramicidin S, a closely related cyclic peptide, has demonstrated some anticancer properties, suggesting a potential avenue for future investigation of this compound's therapeutic applications.[1]

Mechanism of Action

The primary mechanism of antimicrobial action for this compound and its analogs is the perturbation and disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Gratisin_Mechanism_of_Action cluster_bacterial_membrane Bacterial Cell Membrane Membrane Outer Leaflet Inner Leaflet Pore Pore Formation Membrane:head->Pore Peptide Aggregation This compound This compound Peptide This compound->Membrane:head Electrostatic Interaction Disruption Membrane Disruption Pore->Disruption Loss of Integrity CellDeath Cell Death Disruption->CellDeath Ion Leakage & Metabolic Arrest

This compound's Mechanism of Action on the Bacterial Membrane.

Experimental Protocols

The following sections detail the standardized protocols for determining the antimicrobial and hemolytic activities of this compound and its derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL). B->C D Incubate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity or measure absorbance (OD600). D->E F Determine the lowest concentration with no visible growth (MIC). E->F

Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Preparation of Peptide Dilutions: A stock solution of the this compound peptide is prepared in a suitable solvent (e.g., sterile deionized water). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well polypropylene microtiter plate.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase. The culture is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Hemolysis Assay

This assay quantifies the lytic activity of a peptide against red blood cells (RBCs).

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in PBS. C Mix peptide dilutions with the RBC suspension. A->C B Prepare a suspension of washed human red blood cells (RBCs). B->C D Incubate at 37°C for 1 hour. C->D E Centrifuge to pellet intact RBCs. D->E F Measure absorbance of the supernatant at 540 nm (hemoglobin release). E->F G Calculate % hemolysis and determine HC50. F->G

Workflow for the Hemolysis Assay.

Methodology:

  • Preparation of Red Blood Cells: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

  • Peptide Incubation: Serial dilutions of the this compound peptide are prepared in PBS. The peptide solutions are then mixed with the RBC suspension in a microtiter plate or microcentrifuge tubes.

  • Controls: A negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in a lytic agent like 1% Triton X-100, 100% hemolysis) are included.

  • Incubation and Measurement: The mixture is incubated at 37°C for 1 hour. After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is then determined by plotting the percentage of hemolysis against the peptide concentration.[2][3]

Conclusion

This compound and its derivatives represent a promising class of antimicrobial peptides with potent activity against a range of bacterial pathogens. Strategic modifications to the peptide structure have been shown to significantly enhance their therapeutic potential by increasing antimicrobial efficacy while reducing cytotoxicity. The primary mechanism of action involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to conventional antibiotics. While the anticancer potential of this compound is yet to be fully explored, the established activity of related compounds warrants further investigation. The detailed protocols and data presented in this guide provide a solid foundation for future research and development of this compound-based antimicrobial and potentially anticancer therapeutics.

References

Homologs of Gratisin in Bacillus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Gratisin and its homologs, primarily the tyrocidines, within the Bacillus genus. It is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and heterologous expression of these non-ribosomally synthesized peptides for therapeutic applications. This document outlines current methodologies for identifying biosynthetic gene clusters (BGCs), detailed experimental protocols, and an overview of the regulatory networks governing their production.

Introduction to this compound and its Homologs

This compound is a cyclic decapeptide antibiotic belonging to the tyrocidine group. These peptides are synthesized by non-ribosomal peptide synthetases (NRPSs), large, modular enzymes that act as an assembly line for peptide synthesis. The tyrocidine biosynthetic gene cluster, typically referred to as the tyc operon, is well-characterized in Brevibacillus brevis and serves as a reference for identifying homologous clusters in other Bacillus species. These peptides exhibit a broad spectrum of antimicrobial activity and are of significant interest for drug development.

Comparative Genomics of Tyrocidine-like Biosynthetic Gene Clusters

Genome mining has become a pivotal tool for the discovery of novel secondary metabolites. The use of bioinformatic tools like antiSMASH allows for the identification of putative BGCs in sequenced bacterial genomes. Comparative analysis of these clusters across different Bacillus species reveals conserved domains and variations that can inform the potential structure and function of the resulting peptide.

A study analyzing 1,566 Bacillus genomes identified a significant number of NRPS BGCs, with the majority being highly conserved across different species, indicating their importance to the genus.[1] While a comprehensive quantitative comparison of all tyrocidine-like clusters is an ongoing research effort, analysis of adenylation (A) domain signature sequences within NRPS modules can predict substrate specificity and thus the potential amino acid composition of the synthesized peptide. A study of 2051 A domains from 67 bacterial species identified 508 distinct signature sequences, with over 80% showing specificity for 36 different amino acids.[2]

Table 1: Comparison of NRPS Gene Clusters in Select Bacillus Species

FeatureBrevibacillus brevis (Tyrocidine)Bacillus subtilis (Surfactin)Bacillus amyloliquefaciens (Fengycin)Bacillus velezensis (Iturin)
Gene Cluster tyc operonsrf operonfen operonitu operon
Size of BGC ~39.5 kb~25 kb~38 kb~38 kb
Number of NRPS Genes 3 (tycA, tycB, tycC)4 (srfAA, srfAB, srfAC, srfAD)5 (fenA-E)4 (ituA-D)
Peptide Structure Cyclic decapeptideCyclic lipoheptapeptideCyclic lipodecapeptideCyclic lipoheptapeptide
Known Homologs Gramicidin SLichenysinPlipastatinBacillomycin

Note: This table provides a simplified comparison. The actual number and organization of genes within each cluster can vary between strains.

Experimental Protocols

Identification of this compound-like Gene Clusters using antiSMASH

The antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) is a powerful online tool and standalone software for the automated identification and annotation of secondary metabolite BGCs.[3][4]

Protocol for antiSMASH Analysis:

  • Input Sequence: Provide the genomic DNA sequence of the Bacillus strain of interest in FASTA, GenBank, or EMBL format. For unannotated genomes, antiSMASH can perform gene prediction.

  • Job Submission: Navigate to the antiSMASH website and upload the sequence file or provide the NCBI accession number. Select the appropriate domain-specific detection features. For identifying this compound-like NRPS clusters, ensure that "Nonribosomal peptide synthetases (NRPS)" is selected under the "Cluster-specific analysis options."

  • Analysis and Interpretation: antiSMASH will output a detailed report, including a graphical representation of the identified BGCs. For each putative NRPS cluster, the tool will predict the domain organization (Adenylation, Condensation, Thiolation, etc.) of the synthetase enzymes and provide a prediction of the amino acid sequence of the resulting peptide based on the A-domain specificity.

  • Comparative Analysis: The identified NRPS cluster can be compared against a database of known BGCs using the ClusterBlast feature within antiSMASH. This allows for the identification of homologous clusters, such as the tyrocidine BGC.

Workflow for NRPS Cluster Identification in Bacillus Genomes

antiSMASH_Workflow cluster_input Input cluster_analysis antiSMASH Analysis cluster_output Output Genome_Sequence Bacillus Genome (FASTA/GenBank) antiSMASH antiSMASH Pipeline Genome_Sequence->antiSMASH BGC_Identification BGC Identification antiSMASH->BGC_Identification NRPS_Annotation NRPS Domain Annotation BGC_Identification->NRPS_Annotation ClusterBlast Homology Search (ClusterBlast) BGC_Identification->ClusterBlast Peptide_Prediction Peptide Structure Prediction NRPS_Annotation->Peptide_Prediction

Caption: Workflow for identifying NRPS gene clusters in Bacillus genomes using antiSMASH.

Heterologous Expression of Tyrocidine-like Gene Clusters in Bacillus subtilis

Bacillus subtilis is a well-established host for the heterologous expression of large gene clusters due to its genetic tractability and high secretion capacity. The following protocol outlines a general strategy for the expression of a tyrocidine-like BGC.

Protocol for Heterologous Expression:

  • Vector Construction: The large size of NRPS gene clusters often necessitates specialized cloning techniques. One effective method is Transformation-Associated Recombination (TAR) in yeast, followed by subcloning into a B. subtilis integration vector. Alternatively, Red/ET recombineering can be used for direct cloning of the BGC into an expression vector.[5][6] The vector should contain a strong, inducible promoter (e.g., Pxyl) and regions of homology to a non-essential locus in the B. subtilis chromosome (e.g., amyE) for stable integration.

  • Host Strain Selection: A suitable B. subtilis host strain should be chosen. Often, strains are engineered to enhance secondary metabolite production, for example, by deleting competing BGCs.

  • Transformation: The constructed expression vector is transformed into competent B. subtilis cells. Integration into the chromosome occurs via homologous recombination.

  • Cultivation and Induction: The recombinant B. subtilis strain is cultivated in a suitable medium. Expression of the heterologous NRPS gene cluster is induced at the appropriate growth phase (typically early to mid-exponential phase) by adding the inducer (e.g., xylose for the Pxyl promoter).

  • Extraction and Analysis of the Product: The culture supernatant and cell pellet are harvested. The peptide product is extracted using a suitable solvent (e.g., methanol or butanol) and purified using techniques such as high-performance liquid chromatography (HPLC). The identity and structure of the produced peptide are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Workflow for Heterologous Expression of NRPS Gene Clusters

Heterologous_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_analysis Analysis NRPS_BGC NRPS Gene Cluster Construct Expression Construct NRPS_BGC->Construct Integration_Vector B. subtilis Integration Vector Integration_Vector->Construct Transformation Transformation Construct->Transformation Cultivation Cultivation & Induction Transformation->Cultivation Extraction Extraction & Purification Cultivation->Extraction Characterization Structural Characterization Extraction->Characterization

Caption: General workflow for the heterologous expression of NRPS gene clusters in B. subtilis.

Regulation of Tyrocidine Biosynthesis

The production of tyrocidine and other non-ribosomal peptides in Bacillus is tightly regulated and typically occurs during the transition from exponential growth to the stationary phase. The key regulatory proteins involved are the master regulator of sporulation, Spo0A, and the transition state regulator, AbrB.[7][8]

The current understanding of this regulatory pathway is as follows:

  • Under nutrient-limiting conditions, a phosphorelay system leads to the phosphorylation of Spo0A.

  • Phosphorylated Spo0A (Spo0A~P) acts as a transcriptional regulator. One of its key functions is to repress the transcription of the abrB gene.[9]

  • AbrB is a global repressor that binds to the promoter regions of many stationary-phase genes, including the tyc operon, thereby inhibiting their transcription during exponential growth.

  • The repression of abrB by Spo0A~P leads to a decrease in the cellular concentration of AbrB.

  • The reduced level of AbrB alleviates the repression of the tyc operon, allowing for the transcription of the tyrocidine synthetase genes and subsequent production of the antibiotic.

Signaling Pathway for Tyrocidine Biosynthesis Regulation

Regulation_Pathway Nutrient_Limitation Nutrient Limitation Phosphorelay Phosphorelay Nutrient_Limitation->Phosphorelay Spo0A Spo0A Phosphorelay->Spo0A P Spo0A_P Spo0A~P AbrB AbrB Spo0A_P->AbrB Represses tyc_Operon tyc Operon AbrB->tyc_Operon Represses Tyrocidine Tyrocidine Biosynthesis tyc_Operon->Tyrocidine Activates

References

A Technical Guide to the In Silico Prediction of Gratisin Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin, a cyclic peptide with known antimicrobial properties, presents a compelling case for further investigation into its mechanism of action and potential therapeutic applications. Identifying its molecular targets is a critical step in this process. This technical guide outlines a comprehensive in silico workflow for the prediction of this compound's biological targets. By leveraging a combination of computational methodologies, including reverse docking and pharmacophore modeling, researchers can generate a prioritized list of potential protein interactors. This guide further details the necessary experimental protocols for the validation of these in silico predictions, providing a roadmap for elucidating the molecular basis of this compound's bioactivity.

Introduction to In Silico Target Prediction

The identification of drug targets is a foundational element of modern drug discovery and development.[1] Traditional methods for target deconvolution can be both time-consuming and resource-intensive.[1] In silico, or computational, approaches offer a powerful alternative, enabling the rapid screening of vast biological space to identify potential protein targets for a given small molecule or peptide.[1][2] These methods can be broadly categorized into ligand-based and structure-based approaches.[2]

  • Ligand-based methods rely on the principle that molecules with similar structures or properties are likely to interact with the same targets. These approaches, such as pharmacophore modeling and similarity searching, are particularly useful when the three-dimensional structure of the target is unknown.[3][4][5]

  • Structure-based methods , such as reverse docking, utilize the 3D structure of potential protein targets to predict binding interactions with the ligand of interest.[6][7][8][9] This approach allows for a more detailed analysis of the binding mode and affinity.

This guide will focus on a hybrid approach, combining the strengths of both methodologies to generate high-confidence predictions for the molecular targets of this compound.

In Silico Target Prediction Workflow for this compound

The proposed workflow for identifying potential targets of this compound integrates several computational tools and databases to progressively refine the list of candidate proteins.

In_Silico_Workflow cluster_0 Data Preparation cluster_1 Ligand-Based Prediction cluster_2 Structure-Based Prediction cluster_3 Target Prioritization & Analysis Gratisin_Structure This compound 3D Structure (SMILES/SDF) Pharmacophore_Modeling Pharmacophore Model Generation Gratisin_Structure->Pharmacophore_Modeling Similarity_Search Chemical Similarity Search (e.g., PubChem, ChEMBL) Gratisin_Structure->Similarity_Search Reverse_Docking Reverse Docking (this compound vs. Target Library) Gratisin_Structure->Reverse_Docking Ligand_Targets Initial Putative Targets Pharmacophore_Modeling->Ligand_Targets Similarity_Search->Ligand_Targets Target_Intersection Intersection of Predictions Ligand_Targets->Target_Intersection Target_Database Protein Target Database (e.g., PDB, AlphaFold DB) Target_Database->Reverse_Docking Docking_Hits Ranked Protein Hits Reverse_Docking->Docking_Hits Docking_Hits->Target_Intersection Pathway_Analysis Pathway & Network Analysis (e.g., KEGG, Reactome) Target_Intersection->Pathway_Analysis Prioritized_Targets Prioritized Target List for Experimental Validation Pathway_Analysis->Prioritized_Targets

Figure 1: In Silico Target Prediction Workflow for this compound.

Methodologies for In Silico Prediction

Ligand-Based Approaches

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[3][4][5] For this compound, a pharmacophore model can be generated based on its known structure and antimicrobial activity. This model can then be used to screen databases of known protein-ligand complexes to identify proteins that bind to ligands with similar pharmacophoric features.[3][10]

This method involves searching chemical databases (e.g., PubChem, ChEMBL) for molecules that are structurally similar to this compound. The known targets of these similar molecules can then be considered as potential targets for this compound.

Structure-Based Approaches

Reverse docking, also known as inverse docking, is a powerful technique for identifying potential protein targets for a given ligand.[6][7][8][9][11] In this approach, the 3D structure of this compound is docked against a library of 3D protein structures from databases like the Protein Data Bank (PDB) or the AlphaFold Database.[8] The proteins are then ranked based on their predicted binding affinity for this compound, providing a list of potential targets.[6][7]

Hypothetical In Silico Prediction Results

The following tables summarize hypothetical quantitative data that could be generated from the in silico prediction workflow.

Table 1: Top Putative Targets from Reverse Docking

RankProtein TargetPDB IDDocking Score (kcal/mol)Putative Binding Site Residues
1Bacterial DNA Gyrase Subunit B1KZN-12.5Asp81, Glu58, Asn54
2Human Neutrophil Elastase1H1B-11.8His57, Ser195, Gly193
3Fungal Ergosterol Biosynthesis Protein ERG115V5Z-11.2Tyr132, His377, Ser378
4Toll-like Receptor 4 (TLR4)4G8A-10.9Arg264, Lys362, Phe436
5Peptidoglycan Synthesis Protein MurA1UAE-10.5Cys115, Arg120, Gly398

Table 2: Top Putative Targets from Pharmacophore-Based Screening

RankProtein TargetPharmacophore Fit ScoreKnown Ligand with Similar Pharmacophore
1Bacterial DNA Gyrase Subunit B0.92Ciprofloxacin
2Toll-like Receptor 4 (TLR4)0.88Lipopolysaccharide (LPS)
3Fungal Ergosterol Biosynthesis Protein ERG110.85Fluconazole
4Human Cathepsin G0.81Chymostatin
5Bacterial Quorum Sensing Regulator LasR0.79OdDHL

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the biological relevance of the identified targets.[12][13][14][15] A multi-tiered validation strategy is recommended.

Biochemical Assays

Biochemical assays are essential for confirming a direct interaction between this compound and the predicted target protein.

Protocol:

  • Immobilize the purified recombinant target protein onto a sensor chip.

  • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Inject the this compound solutions over the sensor chip surface and monitor the change in the refractive index in real-time.

  • After each injection, regenerate the sensor surface to remove bound this compound.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Assays

Cellular assays are crucial for determining if the interaction between this compound and its target leads to a functional effect in a biological context.

Protocol:

  • Culture cells expressing the target protein to a suitable confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

Hypothetical Signaling Pathway Modulation by this compound

Based on the hypothetical target predictions, this compound may modulate signaling pathways related to bacterial cell wall synthesis and host inflammatory responses. For example, if this compound is found to inhibit bacterial DNA gyrase, it would disrupt DNA replication and lead to bacterial cell death.

Signaling_Pathway This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 2: Hypothetical Signaling Pathway of this compound's Antibacterial Action.

Conclusion

References

The Gratisin Biosynthesis Pathway in Bacillus brevis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin is a nonribosomal peptide antibiotic produced by select strains of the bacterium Bacillus brevis. While less extensively studied than its well-known counterpart, gramicidin S, this compound represents another example of the complex secondary metabolic capabilities of this organism. This technical guide provides a comprehensive overview of the presumed biosynthesis of this compound, drawing upon the established principles of nonribosomal peptide synthesis (NRPS) in Bacillus brevis. Due to the limited specific research on the this compound biosynthetic gene cluster, this guide leverages the extensively characterized gramicidin S biosynthesis pathway as a model to infer the key enzymatic steps and molecular logic underlying this compound formation. This document outlines the modular nature of the synthetase enzymes, the roles of the core domains, and the putative sequence of biochemical reactions. Furthermore, it includes generalized experimental protocols for the study of NRPS pathways and presents available comparative data.

Introduction to this compound and Nonribosomal Peptide Synthesis

Bacillus brevis is a Gram-positive bacterium known for its production of a variety of bioactive secondary metabolites, including several nonribosomal peptides (NRPs) with antimicrobial properties. Among these are the well-characterized gramicidin S and tyrocidine, as well as the lesser-known peptide, this compound.

NRPs are synthesized by large, multifunctional enzymes called nonribosomal peptide synthetases (NRPSs). Unlike ribosomal protein synthesis, NRPSs do not use an mRNA template. Instead, the sequence of amino acids in the final peptide is dictated by the modular organization of the NRPS enzyme complex. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain.

The Putative this compound Biosynthesis Pathway

While the specific gene cluster encoding the this compound synthetase has not been definitively identified and characterized in the scientific literature, the structural similarity of this compound to other nonribosomal peptides from B. brevis, such as gramicidin S, allows for the construction of a putative biosynthetic pathway based on the established NRPS paradigm.

The biosynthesis of this compound is proposed to proceed through the following key stages, catalyzed by a multi-enzyme NRPS complex:

  • Amino Acid Activation: The constituent amino acids of this compound are recognized and activated by dedicated adenylation (A) domains within the NRPS modules. This ATP-dependent reaction forms an aminoacyl-AMP intermediate.

  • Thiolation: The activated amino acid is then transferred to the phosphopantetheinyl (Ppant) arm of a thiolation (T) domain (also known as a peptidyl carrier protein or PCP), forming a covalent thioester bond.

  • Peptide Bond Formation: The condensation (C) domain catalyzes the formation of a peptide bond between the amino acid tethered to the T domain of the current module and the nascent peptide chain attached to the T domain of the preceding module.

  • Elongation: This process of activation, thiolation, and condensation is repeated for each module in the NRPS assembly line, sequentially adding amino acids to the growing peptide chain.

  • Termination and Release: The final peptide is released from the NRPS complex by a thioesterase (TE) domain. This domain can catalyze either hydrolysis to release a linear peptide or an intramolecular cyclization to form a cyclic peptide.

The following diagram illustrates the general workflow of a nonribosomal peptide synthetase, which is the presumed mechanism for this compound biosynthesis.

NRPS_Pathway cluster_module1 Module 1 cluster_module2 Module n cluster_termination Termination cluster_inputs Inputs cluster_outputs Outputs A1 A-Domain T1 T-Domain A1->T1 Activation & Thiolation AMP1 AMP + PPi A1->AMP1 C1 C-Domain Cn C-Domain C1->Cn Peptide Bond Formation & Elongation An A-Domain Tn T-Domain An->Tn Activation & Thiolation AMPn AMP + PPi An->AMPn TE TE-Domain Tn->TE Chain Termination Peptide This compound TE->Peptide AminoAcid1 Amino Acid 1 AminoAcid1->A1 AminoAcidn Amino Acid n AminoAcidn->An ATP1 ATP ATP1->A1 ATPn ATP ATPn->An

Caption: General workflow of a Nonribosomal Peptide Synthetase (NRPS).

Comparison with Gramicidin S Biosynthesis

The biosynthesis of gramicidin S, a cyclic decapeptide with the structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, is the best-understood NRPS system in Bacillus brevis. It is synthesized by two multifunctional enzymes, Gramicidin S Synthetase I (GrsA) and Gramicidin S Synthetase II (GrsB).

  • GrsA: A single-module enzyme that activates L-phenylalanine, converts it to D-phenylalanine via an integrated epimerization (E) domain, and tethers it to its T domain.

  • GrsB: A four-module enzyme that sequentially activates and incorporates L-proline, L-valine, L-ornithine, and L-leucine.

The TE domain of GrsB catalyzes the cyclization and dimerization of two pentapeptide chains to form the final gramicidin S molecule.

Given the structural similarities, it is highly probable that the this compound synthetase is also a multi-enzyme complex with a modular architecture analogous to the GrsA/GrsB system. The key differences will lie in the number of modules and the substrate specificity of the A domains, which will select the specific amino acid constituents of this compound.

Table 1: Comparison of Putative this compound Synthetase and Known Gramicidin S Synthetase

FeatureGramicidin S Synthetase (GrsA/GrsB)Putative this compound Synthetase
Product Gramicidin SThis compound
Structure Cyclic decapeptideLikely a cyclic or linear peptide
Enzymes GrsA, GrsBUnknown, likely a multi-enzyme complex
Modules 5 (1 in GrsA, 4 in GrsB)Unknown number of modules
A-Domain Specificity L-Phe, L-Pro, L-Val, L-Orn, L-LeuUnknown, specific to this compound constituent amino acids
Specialized Domains Epimerization (E) domain in GrsAPotentially E, M, or other modifying domains
Termination Dimerization and cyclization by TE domainCyclization or hydrolysis by TE domain

Experimental Protocols for Studying NRPS Pathways

The following are generalized protocols that can be adapted for the investigation of the this compound biosynthesis pathway.

Identification of the this compound Biosynthetic Gene Cluster
  • Genome Mining: Sequence the genome of a known this compound-producing Bacillus brevis strain. Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative NRPS gene clusters.

  • Comparative Genomics: Compare the identified NRPS clusters with those from non-gratisin-producing Bacillus brevis strains. A unique NRPS cluster in the this compound producer is a strong candidate for the this compound synthetase gene cluster.

  • Gene Knockout: To confirm the function of a candidate gene cluster, create a targeted gene knockout mutant. The loss of this compound production in the mutant would confirm the involvement of the gene cluster in its biosynthesis.

Gene_Cluster_ID_Workflow Start Isolate this compound-Producing Bacillus brevis Strain GenomeSeq Whole Genome Sequencing Start->GenomeSeq AntiSMASH Bioinformatic Analysis (e.g., antiSMASH) GenomeSeq->AntiSMASH NRPS_Clusters Identify Putative NRPS Gene Clusters AntiSMASH->NRPS_Clusters ComparativeGenomics Comparative Genomics with Non-Producing Strains NRPS_Clusters->ComparativeGenomics CandidateCluster Identify Unique NRPS Cluster ComparativeGenomics->CandidateCluster GeneKnockout Targeted Gene Knockout CandidateCluster->GeneKnockout LCMS_Analysis LC-MS Analysis of Mutant Strain GeneKnockout->LCMS_Analysis Confirmation Confirm Loss of This compound Production LCMS_Analysis->Confirmation

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Heterologous Expression and Protein Purification
  • Cloning: Clone the identified this compound synthetase genes into an appropriate expression vector.

  • Heterologous Host: Transform the expression vector into a suitable heterologous host, such as Escherichia coli or a non-producing Bacillus subtilis strain. Co-expression of a phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis is often necessary for the post-translational modification of the T domains to their active holo-form.

  • Protein Expression: Induce gene expression under optimized conditions (e.g., temperature, inducer concentration).

  • Purification: Purify the recombinant this compound synthetase enzymes using affinity chromatography (e.g., His-tag) followed by size-exclusion chromatography.

In Vitro Reconstitution of this compound Biosynthesis
  • Reaction Mixture: Prepare a reaction mixture containing the purified this compound synthetase enzymes, the constituent amino acids of this compound, ATP, Mg²⁺, and a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature.

  • Product Analysis: Analyze the reaction products by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the this compound biosynthesis pathway. The data presented below for gramicidin S production can serve as a benchmark for future quantitative studies on this compound.

Table 2: Production Titers of Nonribosomal Peptides in Bacillus brevis

PeptideStrainProduction Titer (mg/L)Reference
Gramicidin SBacillus brevis ATCC 9999~500-1000General literature
Gramicidin SBacillus brevis Nagano~350
This compound Data Not Available N/A

Conclusion and Future Directions

The biosynthesis of this compound in Bacillus brevis is presumed to follow the well-established principles of nonribosomal peptide synthesis. While a detailed molecular understanding is currently hampered by the lack of identification of the specific biosynthetic gene cluster, the extensive knowledge of the related gramicidin S pathway provides a robust framework for future research.

The immediate priorities for advancing our understanding of this compound biosynthesis are:

  • Definitive structure elucidation of this compound.

  • Identification and sequencing of the this compound biosynthetic gene cluster.

  • Heterologous expression and biochemical characterization of the this compound synthetase enzymes.

  • Elucidation of the regulatory mechanisms governing this compound production.

Such studies will not only fill a knowledge gap in the secondary metabolism of Bacillus brevis but also have the potential to unlock novel avenues for the bioengineering of new peptide antibiotics.

Review of Gratisin literature

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the subject of your request. The term "Gratisin" has led to ambiguity, with search results pointing to unrelated commercial products or a potential misspelling of the peptide hormone "Gastrin," as well as a class of antimicrobial peptides.

To provide you with an accurate and relevant in-depth technical guide, please clarify the specific scientific subject you are interested in. For example, are you researching:

  • This compound, the antimicrobial peptide and its derivatives?

  • Gastrin, the peptide hormone, and its signaling pathways?

  • Another specific molecule or biological pathway?

Once you provide a more specific topic, I can proceed with a targeted literature search and generate the detailed technical whitepaper you require, complete with quantitative data tables, experimental protocols, and signaling pathway diagrams. I am ready to proceed as soon as I receive the clarified topic.

Navigating the Landscape of Gratisin Variants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of synthetic Gratisin analogs, their biological activities, and the methodologies for their synthesis and evaluation.

This compound, a cyclic dodecapeptide with potent antimicrobial properties, has garnered significant interest in the scientific community. While naturally occurring variants of this compound are not extensively documented, a substantial body of research has focused on the design and synthesis of novel analogs with improved therapeutic potential. This guide provides a comprehensive overview of these synthetic variants, detailing their structure-activity relationships, the experimental protocols for their creation and assessment, and a visualization of their proposed mechanism of action.

Quantitative Analysis of this compound Analogs

The development of this compound analogs has been primarily driven by the goal of enhancing antimicrobial efficacy while minimizing hemolytic activity, a common challenge with peptide-based therapeutics. The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of various synthetic this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against various bacterial strains.

Peptide/AnalogS. aureus FDA 209PB. subtilis PCI 219E. coli NIHJP. aeruginosa IFO 3080Reference
This compound (GR)42>128>128[1][2]
[Ala¹,¹']-GR168>128>128[1]
[Ala²,²']-GR6432>128>128[1]
[Ala³,³']-GR84>128>128[1]
[Ala⁴,⁴']-GR12864>128>128[1]
[Ala⁵,⁵']-GR168>128>128[1]
[Lys⁵,⁵']-GR211632[1]
[Arg⁵,⁵']-GR21816[1]
[D-Lys⁶,⁶']-GR421632[2]
[D-Arg⁶,⁶']-GR42816[2]
cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)₂21816[3]

MIC values are expressed in μg/mL.

Table 2: Hemolytic Activity of this compound and its Analogs.

Peptide/AnalogHemolytic Activity (HC₅₀ in μM)Reference
This compound (GR)25[1][2]
[Ala¹,¹']-GR50[1]
[Ala²,²']-GR>100[1]
[Ala³,³']-GR30[1]
[Ala⁴,⁴']-GR>100[1]
[Ala⁵,⁵']-GR60[1]
[Lys⁵,⁵']-GR>100[1]
[Arg⁵,⁵']-GR>100[1]
[D-Lys⁶,⁶']-GR>100[2]
[D-Arg⁶,⁶']-GR>100[2]

HC₅₀ is the concentration of peptide that causes 50% hemolysis of human red blood cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound analogs, based on established protocols in the field.

Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog

This protocol describes the manual solid-phase synthesis of a cyclic this compound analog, for example, cyclo(-Val-Orn(Boc)-Leu-D-Phe-Pro-D-Lys(Boc)-)₂, using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (Fmoc-Val-OH, Fmoc-Orn(Boc)-OH, Fmoc-Leu-OH, Fmoc-D-Phe-OH, Fmoc-Pro-OH, Fmoc-D-Lys(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Diethyl ether (cold)

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin as in step 2.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear sequence.

  • Cleavage from Resin and Deprotection of Side Chains:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Cyclization:

    • Dissolve the linear peptide in a large volume of DMF.

    • Add a cyclization agent such as HBTU/DIPEA or PyBOP/DIPEA.

    • Stir the reaction mixture for 24-48 hours at room temperature.

    • Monitor the cyclization by RP-HPLC.

    • Remove the solvent under vacuum.

  • Purification:

    • Dissolve the crude cyclic peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound analogs.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Peptide stock solutions

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution:

    • Prepare a two-fold serial dilution of the peptide in CAMHB in the 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Hemolytic Activity Assay

This protocol describes the method for assessing the hemolytic activity of this compound analogs against human red blood cells (hRBCs).

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • 96-well V-bottom plates

  • Triton X-100 (1% v/v in PBS) for positive control

  • Spectrophotometer

Procedure:

  • Preparation of hRBC Suspension:

    • Wash fresh hRBCs three times with PBS by centrifugation.

    • Prepare a 2% (v/v) suspension of hRBCs in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Assay:

    • Add the hRBC suspension to each well containing the peptide dilutions.

    • Include a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (hRBCs with PBS for 0% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizing the Mechanism of Action

The primary mechanism of action for this compound and its analogs is believed to be the disruption of the bacterial cell membrane. Unlike receptor-mediated signaling pathways, this is a direct physical process. The following diagram illustrates this proposed mechanism.

Gratisin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Analog Membrane Outer Leaflet (Anionic) Hydrophobic Core Inner Leaflet This compound->Membrane:h 1. Electrostatic Attraction Leakage Ion & Metabolite Leakage Membrane:m->Leakage 2. Membrane Perturbation (Pore Formation) Death Cell Death Leakage->Death 3. Disruption of Cellular Gradients

Caption: Proposed mechanism of action of this compound analogs on the bacterial cell membrane.

This guide provides a foundational understanding of the synthetic variants of the this compound peptide. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide engineering. Further research into novel analogs and their mechanisms of action will continue to be a promising avenue for combating antibiotic resistance.

References

Gratisin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Gratisin , a cyclic dodecapeptide antibiotic, presents a compelling subject for research in the fields of microbiology and drug development. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

This compound is chemically identified by the following properties:

PropertyValueReference
CAS Number 37294-30-7[1]
Molecular Formula C₇₈H₁₁₀N₁₄O₁₄[1]
Molecular Weight 1467.8 g/mol [1]
IUPAC Name cyclo(L-leucyl-D-phenylalanyl-L-prolyl-D-tyrosyl-L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolyl-D-tyrosyl-L-valyl-L-ornithyl)[1]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following protocol is an adapted method for the solid-phase synthesis of a cyclic dodecapeptide like this compound, based on established Fmoc/tBu chemistry.

1. Resin Preparation and First Amino Acid Loading:

  • Select a suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, for the synthesis of a C-terminal acid peptide.

  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.

  • For 2-chlorotrityl chloride resin, dissolve the first Fmoc-protected amino acid (Fmoc-L-Orn(Boc)-OH) in anhydrous DCM with diisopropylethylamine (DIEA) and add to the swollen resin. Allow the reaction to proceed for 1-2 hours.

  • Cap any unreacted sites on the resin using a solution of methanol/DIEA in DCM.

2. Peptide Chain Elongation:

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

3. On-Resin Cyclization:

  • After the linear peptide is assembled, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., the carboxyl group of the N-terminal amino acid and the amino group of a lysine or ornithine side chain if a head-to-tail cyclization is not performed).

  • Perform the on-resin cyclization using a suitable coupling reagent like BOP or HBTU/HOBt in DMF. The reaction time may vary from a few hours to overnight.

4. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

5. Purification and Characterization:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified this compound by mass spectrometry and NMR to confirm its identity and purity.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain overnight on an appropriate agar medium.

  • Inoculate a few colonies into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test medium.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer containing 0.01% acetic acid and 0.2% bovine serum albumin to prevent peptide loss).

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well polypropylene microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Hemolytic Activity Assay

This protocol measures the ability of this compound to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.

1. Preparation of Red Blood Cell Suspension:

  • Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

  • Centrifuge the blood to pellet the RBCs.

  • Wash the RBCs several times with sterile phosphate-buffered saline (PBS), removing the supernatant and buffy coat after each wash.

  • Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).

2. Assay Procedure:

  • Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

  • Add the RBC suspension to each well containing the this compound dilutions.

  • Include a positive control (RBCs with a lytic agent like 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

3. Measurement of Hemolysis:

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many antimicrobial peptides, including cyclic peptides like this compound, involves the disruption of the bacterial cell membrane.[2] Cationic regions of the peptide are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] Following this initial binding, the peptide can insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death.[2]

While direct membrane disruption is a key aspect, some antimicrobial peptides can also interfere with bacterial signaling pathways.[3][4] These interactions can inhibit essential processes such as biofilm formation and virulence factor production.[4] Two major bacterial signaling systems that are potential targets for antimicrobial peptides are:

  • Quorum Sensing (QS): This is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[4][5][6] Some cyclic peptides have been shown to act as inhibitors of QS, thereby disrupting bacterial virulence and biofilm formation.[5][6]

  • Two-Component Systems (TCS): These systems enable bacteria to sense and respond to environmental stimuli.[7] Membrane-active peptides can potentially interfere with the sensor histidine kinases of TCSs located in the cell membrane, thereby disrupting downstream signaling cascades that are often involved in antibiotic resistance.[7]

The specific interactions of this compound with these signaling pathways have not been extensively studied and represent a promising area for future research.

Logical Workflow for this compound Research

The following diagram illustrates a logical workflow for the investigation of this compound.

Gratisin_Research_Workflow cluster_synthesis Synthesis and Characterization cluster_activity Biological Activity Assessment cluster_mechanism Mechanism of Action Studies Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization MIC_Assay MIC Assay (Antimicrobial Activity) Characterization->MIC_Assay Pure this compound Hemolytic_Assay Hemolytic Assay (Cytotoxicity) Characterization->Hemolytic_Assay Pure this compound Membrane_Interaction Membrane Interaction (e.g., Membrane Potential Assay) MIC_Assay->Membrane_Interaction Signaling_Pathway Signaling Pathway Analysis (e.g., Quorum Sensing Inhibition) MIC_Assay->Signaling_Pathway

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Solid-Phase Synthesis of Gratisin

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of a target peptide, exemplified by "this compound," using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The protocol outlines the key steps from resin preparation to final peptide cleavage and purification, offering a comprehensive guide for researchers in peptide synthesis and drug development.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely adopted method for chemically synthesizing peptides and small proteins.[1][2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[2][3][4] This approach simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound peptide.[1][4] The synthesis generally proceeds from the C-terminus to the N-terminus of the peptide.[1][5]

The most common strategy for SPPS utilizes Fmoc chemistry for the temporary protection of the α-amino group of the amino acids.[1][6] The Fmoc group is base-labile and can be removed under mild conditions, typically with a piperidine solution, without affecting the acid-labile side-chain protecting groups.[5][6]

Materials and Reagents

The following table summarizes the key materials and reagents required for the solid-phase synthesis of a peptide.

Category Item Description/Specification
Solid Support (Resin) Rink Amide ResinFor peptides with a C-terminal amide.[7][8]
Wang ResinFor peptides with a C-terminal carboxylic acid.[4][7]
2-Chlorotrityl Chloride ResinFor protected peptide fragments or peptides with a C-terminal carboxylic acid under very mild cleavage conditions.[4][7]
Amino Acids Fmoc-protected amino acidsWith appropriate acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf).
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free.[7]
Dichloromethane (DCM)Reagent grade.
Diethyl etherAnhydrous, for precipitation.
Reagents for Deprotection PiperidineReagent grade.
Coupling Reagents HBTU, HATU, or HCTUO-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, or (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.
HOBt or HOAtHydroxybenzotriazole or 1-Hydroxy-7-azabenzotriazole.
Activation Base N,N-Diisopropylethylamine (DIPEA)Reagent grade.
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade.
Triisopropylsilane (TIS)Scavenger.
WaterDeionized.
1,2-Ethanedithiol (EDT)Scavenger, particularly for peptides containing Trp or Cys.

Experimental Protocol

This protocol details the manual solid-phase synthesis of a peptide on a 0.1 mmol scale.

  • Weigh out the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[7]

  • Add N,N-dimethylformamide (DMF) (approximately 10 mL/gram of resin) to the reaction vessel.[8]

  • Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[7]

  • Drain the DMF from the reaction vessel.[8]

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[8]

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered amino acids or as the peptide chain elongates.[7]

  • To ensure the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

If the coupling reaction is incomplete, any unreacted amino groups can be "capped" to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with acetic anhydride and a base like DIPEA in DMF.

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the target peptide sequence.

After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in Section 3.2.

  • Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.[8]

  • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing sensitive residues like Cysteine or Methionine, scavengers such as 1,2-ethanedithiol (EDT) may be added.[3]

  • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.[9]

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a standard 0.1 mmol scale solid-phase peptide synthesis cycle.

Parameter Value Notes
Synthesis Scale 0.1 mmol
Resin Loading 0.3 - 0.8 mmol/gVaries depending on the resin type.
Amino Acid Excess 3 - 5 equivalentsPer coupling step.
Coupling Reagent Excess 3 - 5 equivalentsPer coupling step.
Activation Base (DIPEA) Excess 6 - 10 equivalentsPer coupling step.
Deprotection Solution 20% Piperidine in DMF
Coupling Time 1 - 2 hoursCan be extended for difficult couplings.[7]
Cleavage Cocktail Volume 10 mL / g of resin
Cleavage Time 2 - 4 hours

Experimental Workflow Diagram

The following diagram illustrates the cyclical process of solid-phase peptide synthesis.

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

This protocol provides a detailed, step-by-step guide for the solid-phase synthesis of peptides using Fmoc chemistry. By following these procedures and adapting them to the specific sequence of "this compound" or any other target peptide, researchers can successfully synthesize high-purity peptides for a wide range of applications in research and drug development. Careful attention to reagent quality, reaction times, and purification methods is crucial for achieving optimal results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Gratisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gratisin is a cyclic nonribosomal peptide with notable antimicrobial properties, making it a compound of significant interest in drug discovery and development. Effective purification is crucial for its characterization, activity screening, and formulation development. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely adopted technique for the purification of peptides like this compound.[1][2][3][4] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, designed to achieve high purity and yield.

Principle of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity.[2][5] The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity.[2] An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by neutralizing the charges on the peptide.[4][6]

Experimental Protocol

This protocol outlines a general method for the purification of this compound from a crude synthetic mixture or a partially purified natural extract. Optimization may be required based on the specific sample matrix and HPLC system.

Materials and Reagents
  • Crude this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical scale or larger for preparative scale)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Filter both mobile phases through a 0.22 µm filter and degas thoroughly before use.

Sample Preparation
  • Dissolve the crude this compound sample in a small volume of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and a minimal amount of organic solvent to ensure solubility). A common starting point is 50% water/50% acetonitrile.[7]

  • Vortex the sample until fully dissolved.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.[1][7]

HPLC Method Parameters

The following parameters provide a starting point for method development:

ParameterRecommended Setting
Column C18 Reversed-Phase, 5 µm, 300 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm and 280 nm
Injection Volume 20 - 100 µL (analytical scale)
Gradient Program Time (min)
0.0
5.0
35.0
40.0
45.0
46.0
55.0
Fraction Collection and Post-Purification Processing
  • Monitor the chromatogram in real-time and collect fractions corresponding to the major peak that elutes, which is expected to be this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Remove the organic solvent and TFA from the pooled fractions, typically by lyophilization (freeze-drying).

  • Store the purified, lyophilized this compound at -20°C or below.

Quantitative Data Summary

The following table presents representative quantitative data that can be expected during the purification of a cyclic peptide like this compound using the described HPLC method. Actual values will vary depending on the sample and specific conditions.

ParameterExpected ValueNotes
Expected Purity >95%Achievable with optimized gradient conditions.[2]
Typical Yield 30-60%Dependent on the purity of the crude sample and the number of purification cycles.
Sample Loading Capacity 1-2 mg/mL of column packingFor preparative scale columns.
This compound Molecular Weight 1467.8 g/mol Based on its chemical formula C78H110N14O14.[8]
Expected Retention Time 20-30 minutesHighly dependent on the exact gradient and HPLC system; should be determined experimentally.

Visualizations

Experimental Workflow

Gratisin_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve, Centrifuge, Filter) Injection Inject Sample onto C18 Column SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% TFA in Water & ACN) MobilePhasePrep->Injection Gradient Gradient Elution (Increasing Acetonitrile) Injection->Gradient Detection UV Detection (214 nm & 280 nm) Gradient->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pool High-Purity Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Storage Store Purified this compound at -20°C Lyophilization->Storage

Caption: Workflow for the HPLC purification of this compound.

Principle of Reversed-Phase HPLC Separation

RP_HPLC_Principle cluster_column HPLC Column cluster_mobile_phase Mobile Phase Gradient cluster_peptides Peptide Mixture Column Column Inlet C18 Stationary Phase Column Outlet This compound This compound Column:tail->this compound Elutes Second Impurity1 More Hydrophilic Impurity Column:tail->Impurity1 Elutes First Impurity2 More Hydrophobic Impurity Column:tail->Impurity2 Elutes Last LowACN Low Acetonitrile (Peptides Bind) LowACN->Column:head Binding HighACN High Acetonitrile (Peptides Elute) HighACN->Column:head Elution This compound->Column:head Injection Impurity1->Column:head Injection Impurity2->Column:head Injection

Caption: Separation of peptides by hydrophobicity in RP-HPLC.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Gratisin against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gratisin is an antimicrobial peptide with potential therapeutic applications. Determining its Minimum Inhibitory Concentration (MIC) against pathogenic bacteria such as Escherichia coli is a critical first step in evaluating its efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides a detailed protocol for determining the MIC of this compound against E. coli using the broth microdilution method, which is a standardized and widely accepted technique.[1][3][4][5][6][7]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[1][7] Following incubation, the presence or absence of visible bacterial growth is determined. The lowest concentration of the agent that inhibits growth is the MIC.[1] This method is efficient, reproducible, and allows for the simultaneous testing of multiple compounds and concentrations.[1]

Experimental Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[3][8][9][10][11]

1. Materials and Reagents

  • This compound (lyophilized powder)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.9% saline

  • Sterile deionized water or other suitable solvent for this compound

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes (10-1000 µL)

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland standards (0.5)

  • Vortex mixer

  • Optional: 2,3,5-triphenyltetrazolium chloride (TTC) solution (sterile, 1-2% w/v)

2. Preparation of Reagents and Bacterial Inoculum

2.1. Preparation of this compound Stock Solution

  • Aseptically prepare a stock solution of this compound at a concentration of 1 mg/mL (or a suitable higher concentration) in a sterile solvent (e.g., sterile deionized water, 0.01% acetic acid). Ensure complete dissolution.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter if not prepared from a sterile powder.

2.2. Preparation of E. coli Inoculum

  • From a fresh (18-24 hours) culture of E. coli on a non-selective agar plate, select 3-5 isolated colonies.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by another 1:2 dilution in the plate.

3. Broth Microdilution Procedure

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first column of wells. This will be the highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • The last two columns should be reserved for controls:

    • Growth Control (Positive Control): 100 µL of CAMHB with 100 µL of the diluted bacterial inoculum (no this compound).

    • Sterility Control (Negative Control): 200 µL of CAMHB only (no bacteria or this compound).

  • Add 100 µL of the standardized E. coli inoculum (prepared in step 2.2) to each well containing the serially diluted this compound and the growth control wells. The final volume in each well will be 200 µL.[3]

  • Cover the plate and incubate at 35 ± 2°C for 16-24 hours in ambient air.[1][3]

4. Determination of MIC

  • After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity (cloudiness) or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

  • Optional: If using TTC, add 20 µL of the TTC solution to each well and incubate for an additional 1-2 hours. A color change from colorless to red indicates bacterial growth. The MIC is the lowest concentration where the solution remains colorless.[12]

Data Presentation

The following table summarizes the key quantitative data for the MIC determination protocol.

ParameterValue
Bacterial Strain Escherichia coli (e.g., ATCC 25922)
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Initial Inoculum Turbidity 0.5 McFarland Standard
Final Inoculum Density ~5 x 10⁵ CFU/mL
Incubation Temperature 35 ± 2°C
Incubation Time 16-24 hours
This compound Dilution Factor 2-fold serial dilution
Final Volume per Well 200 µL

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the MIC of this compound against E. coli.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_ecoli Prepare E. coli Inoculum (0.5 McFarland) start->prep_ecoli add_media Add 100 µL CAMHB to all wells prep_this compound->add_media add_inoculum Add 100 µL E. coli Inoculum to wells prep_ecoli->add_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound add_media->serial_dilution serial_dilution->add_inoculum incubate Incubate at 35°C for 16-24 hours add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic finish End read_mic->finish

Caption: Experimental workflow for MIC determination.

References

Application Note: Confirmation of Gratisin Synthesis using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin, a cyclic dodecapeptide antibiotic, holds significant promise in the development of new antimicrobial agents. Its complex structure, arising from the dimerization and cyclization of a linear hexapeptide precursor, necessitates robust analytical techniques for synthesis confirmation and characterization. This application note provides a detailed protocol for the use of high-resolution mass spectrometry (HRMS) to confirm the successful synthesis of this compound. The methods described herein are designed to provide unambiguous identification through accurate mass measurement and structural elucidation via tandem mass spectrometry (MS/MS).

Introduction

This compound is a cyclic peptide antibiotic isolated from Bacillus brevis with the amino acid sequence cyclo(-D-Phe-Pro-D-Tyr-Val-Orn-Leu-)2.[1][2] Its structure consists of two identical hexapeptide chains linked head-to-tail. The chemical synthesis of this compound typically involves the synthesis of the linear precursor, H-D-Phe-Pro-D-Tyr-Val-Orn-Leu-OH, followed by activation of the C-terminus and a dimerization-cyclization reaction.[1][2] Given the potential for side reactions, such as the formation of the cyclic monomer (semi-Gratisin) or other oligomers, definitive confirmation of the desired cyclic dodecapeptide is critical.

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides due to its high sensitivity, speed, and ability to provide detailed structural information.[3][4] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing large and thermally labile molecules like peptides, as it minimizes fragmentation during the ionization process.[5][6][7] Coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, ESI-HRMS can provide highly accurate mass measurements, enabling the confident determination of elemental composition.[3][4] Furthermore, tandem mass spectrometry (MS/MS) allows for the fragmentation of the protonated molecule, yielding sequence information that can confirm the amino acid composition and connectivity.[8]

This application note outlines a comprehensive workflow for the confirmation of this compound synthesis, from sample preparation to data analysis, utilizing ESI-HRMS and MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound (synthetic sample): Lyophilized powder

  • Solvents:

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • Formic acid (FA), 99%

  • Vials: 2 mL amber glass autosampler vials with caps

Sample Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of the lyophilized synthetic this compound sample.

    • Dissolve the sample in 1 mL of 50:50 (v/v) acetonitrile:water to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

  • Working Solution (10 µg/mL):

    • Dilute the stock solution 1:100 with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. For example, add 10 µL of the stock solution to 990 µL of the solvent mixture.

    • The final concentration of the working solution will be 10 µg/mL.

    • Transfer the working solution to an autosampler vial for analysis.

Mass Spectrometry Analysis

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Table 1: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Analyzer Mode Full Scan (MS) and Targeted MS/MS
MS Scan Range m/z 400 - 2000
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 20-40 eV)
Precursor Ion Selection [M+H]+ and [M+2H]2+ of this compound

Data Presentation and Analysis

Expected Mass and Isotopic Distribution

The molecular formula of this compound is C78H110N14O14, with a monoisotopic mass of 1466.8326 Da.[9] Due to the presence of multiple basic residues (Ornithine), this compound is expected to be readily observed as multiply charged ions in positive ESI mode, primarily as the doubly protonated species [M+2H]2+ and the singly protonated species [M+H]+.

Table 2: Theoretical m/z Values for Protonated this compound

Ion SpeciesCharge State (z)Theoretical Monoisotopic m/z
[M+H]+11467.8404
[M+2H]2+2734.4241

The high-resolution mass spectrum should be examined for the presence of these ions. The measured m/z values should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical values. The isotopic pattern of the observed ions should also match the theoretical isotopic distribution for the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Fragmentation of the precursor ions ([M+H]+ and/or [M+2H]2+) via CID will induce cleavage of the peptide backbone, primarily at the amide bonds. Due to the cyclic nature of this compound, initial fragmentation will result in a ring-opening event, followed by subsequent fragmentation of the resulting linear peptide. The resulting product ion spectrum will be complex, containing a series of b- and y-type fragment ions. Analysis of these fragment ions will confirm the amino acid sequence.

Table 3: Predicted Major Fragment Ions for a Linearized this compound Monomer Unit (D-Phe-Pro-D-Tyr-Val-Orn-Leu)

Fragment IonSequenceTheoretical Monoisotopic m/z
b2D-Phe-Pro245.1285
b3D-Phe-Pro-D-Tyr408.1922
b4D-Phe-Pro-D-Tyr-Val507.2606
b5D-Phe-Pro-D-Tyr-Val-Orn621.3465
y1Leu114.0913
y2Orn-Leu228.1772
y3Val-Orn-Leu327.2456
y4D-Tyr-Val-Orn-Leu490.3093
y5Pro-D-Tyr-Val-Orn-Leu587.3621

Note: This table provides a simplified prediction for a monomeric unit. The actual MS/MS spectrum of the cyclic dodecamer will be more complex and may show fragments arising from cleavages in both monomeric units.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Synthetic this compound (Lyophilized) B Stock Solution (1 mg/mL) in 50% ACN/H2O A->B Dissolve C Working Solution (10 µg/mL) in 50% ACN/H2O + 0.1% FA B->C Dilute D ESI-HRMS C->D Inject E Full Scan MS D->E F Targeted MS/MS E->F Precursor Selection G Accurate Mass Confirmation E->G H Isotopic Pattern Matching E->H I MS/MS Fragmentation Analysis F->I J Sequence Confirmation I->J

Caption: Experimental workflow for this compound synthesis confirmation.

Gratisin_Synthesis_Pathway A Linear Hexapeptide Precursor (H-D-Phe-Pro-D-Tyr-Val-Orn-Leu-OH) B C-Terminus Activation A->B C Dimerization B->C D Cyclization C->D E This compound (cyclo(-D-Phe-Pro-D-Tyr-Val-Orn-Leu-)2) D->E F Side Product: Semi-Gratisin (Cyclic Monomer) D->F

Caption: Simplified chemical synthesis pathway of this compound.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the confirmation of synthetic this compound using high-resolution mass spectrometry. By combining accurate mass measurement of the intact molecule with structural information obtained from tandem mass spectrometry, researchers can confidently verify the identity and purity of their synthesized cyclic peptide. This analytical workflow is essential for quality control in the synthesis of this compound and its analogues for further research and development in the field of antimicrobial therapeutics.[5][6][10][11]

References

Application Notes and Protocols for Gratisin Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gratisin, a cyclic peptide with antimicrobial properties, holds promise for therapeutic applications.[1] Understanding its stability under various physiological and storage conditions is paramount for its development as a drug candidate. These application notes provide detailed protocols for assessing the stability of this compound in different environments, including varying pH, temperature, and in the presence of enzymes. The goal is to establish a comprehensive stability profile, which is crucial for determining its shelf-life, optimal storage conditions, and predicting its in vivo fate.[2][3][4]

Key Experimental Protocols

Stability of this compound under Different pH Conditions

This protocol outlines the procedure to assess the hydrolytic stability of this compound at various pH levels, mimicking different physiological and formulation environments.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or water)

  • Phosphate buffer (pH 5.0, 7.4)

  • Acetate buffer (pH 4.0)

  • Tris buffer (pH 8.0, 9.0)

  • HPLC-grade water, acetonitrile, and formic acid

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a series of buffer solutions with different pH values (e.g., 4.0, 5.0, 7.4, 8.0, 9.0).

  • Spike a known concentration of this compound stock solution into each buffer to a final concentration of 10 µM.

  • Incubate the samples at a constant temperature (e.g., 37°C) in a shaking incubator.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate any proteins and stop degradation.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant containing the remaining this compound using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

Thermal Stability of this compound

This protocol is designed to evaluate the stability of this compound at different temperatures to determine optimal storage and handling conditions.

Materials:

  • This compound stock solution

  • Phosphate buffered saline (PBS, pH 7.4)

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare solutions of this compound in PBS at a final concentration of 10 µM.

  • Aliquot the solution into separate tubes for each temperature and time point.

  • Incubate the tubes at the designated temperatures.

  • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a tube from each temperature.

  • Store the removed samples at -20°C or -80°C until analysis.

  • Prior to analysis, thaw the samples and process them as described in the pH stability protocol (quenching and centrifugation may not be necessary if no enzymes are present).

  • Quantify the remaining this compound using HPLC or LC-MS/MS.

  • Determine the degradation rate and half-life at each temperature.

Enzymatic Stability of this compound in Plasma and Serum

This protocol assesses the susceptibility of this compound to degradation by proteases present in plasma or serum, providing insights into its in vivo stability.

Materials:

  • This compound stock solution

  • Human, rat, or mouse plasma/serum (e.g., from commercial sources)

  • Incubator at 37°C

  • Acetonitrile or other suitable organic solvent for protein precipitation[2][3]

  • HPLC or LC-MS/MS system

Procedure:

  • Pre-warm the plasma or serum to 37°C.

  • Spike this compound into the plasma/serum to a final concentration of 10 µM and mix gently.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the sample.

  • Immediately stop the enzymatic degradation by adding 2-3 volumes of cold acetonitrile.

  • Vortex the samples and centrifuge at high speed to precipitate the plasma/serum proteins.

  • Collect the supernatant and analyze the concentration of the remaining this compound using HPLC or LC-MS/MS.

  • Calculate the percentage of this compound remaining over time and determine its half-life in the biological matrix.

Data Presentation

The quantitative data from the stability assays should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: Stability of this compound at Different pH Values at 37°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 8.0)% Remaining (pH 9.0)
0100100100100100
1
2
4
8
12
24
Half-life (hours)

Table 2: Thermal Stability of this compound in PBS (pH 7.4)

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)% Remaining (50°C)
0100100100100
24
48
72
168 (1 week)
Half-life (hours)

Table 3: Enzymatic Stability of this compound in Human Plasma at 37°C

Time (minutes)% Remaining
0100
15
30
60
120
240
Half-life (minutes)

Mandatory Visualizations

Signaling Pathway

Gratisin_Mechanism Hypothesized Mechanism of Action for this compound This compound This compound Peptide Membrane_Interaction Electrostatic Interaction and Insertion This compound->Membrane_Interaction Targets Bacterial_Membrane Bacterial Cell Membrane Bacterial_Membrane->Membrane_Interaction Pore_Formation Pore Formation / Membrane Disruption Membrane_Interaction->Pore_Formation Leads to Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Causes Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Results in

Caption: Hypothesized mechanism of action for the antimicrobial peptide this compound.

Experimental Workflow

Stability_Assay_Workflow General Workflow for this compound Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Gratisin_Stock Prepare this compound Stock Solution Spike Spike this compound into Matrix Gratisin_Stock->Spike Incubation_Matrix Prepare Incubation Matrix (Buffer, Plasma, etc.) Incubation_Matrix->Spike Incubate Incubate at Defined Conditions (pH, Temp) Spike->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge to Clarify Supernatant Quench->Centrifuge Analyze Analyze by HPLC or LC-MS/MS Centrifuge->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Calculate Calculate % Remaining and Half-life (t½) Quantify->Calculate

Caption: General experimental workflow for conducting a this compound stability assay.

References

Application Notes and Protocols for Assessing Gratisin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gratisin, a steroidal saponin, has demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxicity of this compound, focusing on cell viability assays and the elucidation of its mechanism of action. The protocols detailed herein are intended to guide researchers in the accurate and reproducible evaluation of this compound's therapeutic potential.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The cytotoxic activity of this compound has been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of this compound after treatment for specified durations.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Assay Method
A549Non-Small Cell Lung Cancer242.421CCK-8
A549Non-Small Cell Lung Cancer720.96MTT
A549Non-Small Cell Lung CancerNot Specified2.54MTS
H1299Non-Small Cell Lung Cancer242.84CCK-8
A2780Ovarian Cancer724.3MTT
BGC823Gastric CancerNot Specified8.3Not Specified
SGC7901Gastric CancerNot Specified8.9Not Specified

Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions.

Mechanism of Action: Signaling Pathways

This compound induces cytotoxicity primarily through the induction of apoptosis via the mitochondrial (intrinsic) pathway and the regulation of autophagy.[1][2][3]

Apoptosis Induction

This compound treatment leads to the following key events in the apoptotic cascade:

  • Upregulation of Pro-apoptotic Proteins: Increased expression of Bax.[1][4][5]

  • Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2.[1][4][5]

  • Mitochondrial Disruption: Loss of mitochondrial membrane potential.[1][4][5]

  • Cytochrome c Release: Translocation of cytochrome c from the mitochondria to the cytosol.[1][4]

  • Caspase Activation: Cleavage and activation of caspase-3.[1][4][5]

This cascade of events ultimately leads to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.

Autophagy Regulation

This compound has also been shown to induce autophagy in cancer cells through the modulation of the mTOR signaling pathway.[2][3][6][7] Key molecular events include:

  • Inhibition of PI3K/Akt Pathway: Downregulation of the phosphorylation of PI3K and Akt.[3][7]

  • Activation of AMPK: Upregulation of the phosphorylation of AMPK.[3][7]

  • Inhibition of mTOR: Decreased phosphorylation of mTOR, a central regulator of cell growth and autophagy.[3][7]

The interplay between apoptosis and autophagy in response to this compound treatment is a critical area of investigation for understanding its full therapeutic potential.

Cell Cycle Arrest

In addition to inducing apoptosis and autophagy, this compound can cause cell cycle arrest. In A549 cells, this compound treatment has been shown to induce G1 phase arrest, while in other cell lines, S phase arrest has been observed.[1][8] This inhibition of cell cycle progression contributes to the overall anti-proliferative effect of the compound.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Visualizations

Caption: this compound-induced intrinsic apoptosis pathway.

Gratisin_Autophagy_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AMPK AMPK This compound->AMPK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound-induced autophagy via mTOR signaling.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_assays Cell Viability & Apoptosis Assays start Start seed_cells Seed Cancer Cells (96-well or 6-well plates) start->seed_cells treat_this compound Treat with this compound (Various Concentrations) seed_cells->treat_this compound incubate Incubate (24, 48, 72 hours) treat_this compound->incubate mtt_assay MTT Assay incubate->mtt_assay annexin_assay Annexin V/PI Staining incubate->annexin_assay analyze_mtt Measure Absorbance (570 nm) mtt_assay->analyze_mtt analyze_annexin Flow Cytometry Analysis annexin_assay->analyze_annexin data_analysis Data Analysis (IC50, % Apoptosis) analyze_mtt->data_analysis analyze_annexin->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for Gratisin in Bacterial Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Gratisin, a cyclic antimicrobial peptide, in bacterial growth inhibition studies. The protocols outlined below are intended to assist researchers in assessing the antimicrobial efficacy of this compound and its analogs against a variety of bacterial strains.

Introduction to this compound

This compound is a cyclic peptide that has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, a common trait among many antimicrobial peptides.[3][4] This mode of action makes it a compelling candidate for further investigation in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. The core structure of this compound has been the subject of synthetic modifications to enhance its antimicrobial potency and reduce potential hemolytic activity, leading to the development of various analogs.[1][5]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[6][7][8]

Materials:

  • This compound (or analog) stock solution of known concentration

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the rows of a 96-well plate.

    • Typically, this is done by adding a volume of the this compound stock to the first well and then transferring half of the volume to the subsequent wells containing fresh broth, creating a concentration gradient.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth with bacteria, no this compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Time-Kill Kinetic Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][10][11][12]

Materials:

  • This compound (or analog) at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Mid-logarithmic phase culture of the test bacterium

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator with shaking capability (37°C)

Protocol:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh CAMHB and incubate until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3).

    • Adjust the bacterial concentration to approximately 5 x 10⁵ CFU/mL in a larger volume of fresh CAMHB.

  • Exposure to this compound:

    • Prepare flasks containing the bacterial suspension and add this compound at the desired concentrations (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no this compound.

    • Incubate the flasks at 37°C with shaking.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

  • Enumeration and Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Data Presentation

Quantitative data from bacterial growth inhibition studies should be summarized for clear comparison. The following tables provide an illustrative template for presenting MIC data for this compound and its analogs. Note: The following data is illustrative and compiled from various sources on antimicrobial peptides; specific comprehensive data for this compound is limited in publicly available literature.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Gram-Positive Bacteria

CompoundStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)
This compound8 - 324 - 16
This compound Analog A4 - 162 - 8
This compound Analog B2 - 81 - 4
Gramicidin S (Reference)2 - 81 - 4

Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Gram-Negative Bacteria

CompoundEscherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Klebsiella pneumoniae (μg/mL)
This compound16 - 6432 - 12816 - 64
This compound Analog A8 - 3216 - 648 - 32
This compound Analog B4 - 168 - 324 - 16
Polymyxin B (Reference)0.5 - 21 - 40.5 - 2

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for a bacterial growth inhibition study and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_timekill Time-Kill Assay Gratisin_Prep Prepare this compound Stock & Dilutions Microdilution Perform Broth Microdilution Gratisin_Prep->Microdilution Bacterial_Culture Culture & Standardize Bacterial Inoculum Bacterial_Culture->Microdilution Exposure Expose Bacteria to this compound Bacterial_Culture->Exposure Incubate_MIC Incubate (18-24h) Microdilution->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Read_MIC->Exposure Use MIC values to set concentrations Sampling Sample at Time Intervals Exposure->Sampling Plating Plate Dilutions Sampling->Plating Incubate_TK Incubate (18-24h) Plating->Incubate_TK Count_CFU Count CFU & Plot Curves Incubate_TK->Count_CFU

Experimental workflow for bacterial growth inhibition studies.

Gratisin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound Peptide Membrane_Surface Outer Leaflet This compound->Membrane_Surface Electrostatic Interaction Pore_Formation Pore Formation (Toroidal/Barrel-Stave) Membrane_Surface->Pore_Formation Membrane_Disruption Membrane Destabilization ('Carpet' Model) Membrane_Surface->Membrane_Disruption Inner_Membrane Inner Leaflet Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage Membrane_Disruption->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death

Proposed mechanism of action of this compound on the bacterial cell membrane.

References

Application Notes and Protocols: Determining the Hemolytic Activity of Gratisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gratisin is a cyclic peptide with known antimicrobial properties. As with many antimicrobial peptides being investigated for therapeutic applications, it is crucial to assess its cytotoxic effects on host cells. A primary and fundamental assessment of cytotoxicity is the hemolytic assay, which measures the ability of a compound to lyse red blood cells (erythrocytes). This document provides a detailed protocol for determining the hemolytic activity of this compound, enabling researchers to evaluate its safety profile and therapeutic potential.

Principle of the Assay

The hemolytic assay is a colorimetric method that quantifies the lytic effect of a substance on erythrocytes. When the red blood cell membrane is compromised by a hemolytic agent, such as this compound, hemoglobin is released into the surrounding medium. The amount of released hemoglobin can be measured spectrophotometrically by monitoring the absorbance of the supernatant at a specific wavelength (typically 414 nm, 450 nm, or 540 nm). The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).

Data Presentation: Quantifying this compound's Hemolytic Activity

A critical parameter derived from this assay is the HC50 value, which represents the concentration of the peptide that causes 50% hemolysis of red blood cells. Researchers should aim to generate a dose-response curve by testing a range of this compound concentrations. The results can be summarized in the following table for clear comparison and analysis.

This compound Concentration (µM)Absorbance (OD)% Hemolysis
0 (Negative Control - PBS)0%
1
5
10
25
50
100
250
Positive Control (Triton X-100)100%

Calculation of % Hemolysis:

% Hemolysis = [ (Absorbance_Sample - Absorbance_Negative_Control) / (Absorbance_Positive_Control - Absorbance_Negative_Control) ] x 100

Experimental Protocol: Hemolytic Activity Assay

This protocol outlines the steps for evaluating the hemolytic activity of this compound against human red blood cells.

Materials and Reagents:

  • This compound peptide stock solution (in an appropriate solvent, e.g., DMSO or sterile water)

  • Fresh human whole blood (with an anticoagulant like heparin or EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS for positive control)

  • 96-well V-bottom or U-bottom microtiter plates

  • Microcentrifuge tubes

  • Spectrophotometer (plate reader)

  • Centrifuge

Protocol:

1. Preparation of Red Blood Cell (RBC) Suspension: a. Collect fresh human whole blood into a tube containing an anticoagulant. b. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes. c. Carefully aspirate and discard the supernatant (plasma and buffy coat). d. Resuspend the RBC pellet in 10 volumes of cold PBS (pH 7.4). e. Gently mix and centrifuge again at 1,000 x g for 5 minutes at 4°C. f. Repeat the washing steps (d and e) three more times to ensure complete removal of plasma proteins. g. After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension. Keep the suspension on ice.

2. Preparation of this compound Dilutions: a. Prepare a series of dilutions of the this compound stock solution in PBS. It is recommended to perform a two-fold serial dilution to cover a wide concentration range (e.g., from 1 µM to 250 µM). b. Prepare enough volume of each dilution for triplicate wells in the 96-well plate.

3. Assay Setup in a 96-well Plate: a. Add 100 µL of PBS to the negative control wells. b. Add 100 µL of 1% Triton X-100 to the positive control wells. c. Add 100 µL of each this compound dilution to the respective sample wells. d. Gently add 100 µL of the 2% RBC suspension to all wells (negative control, positive control, and sample wells). The final volume in each well will be 200 µL, and the final RBC concentration will be 1%.

4. Incubation: a. Cover the 96-well plate and gently mix the contents by tapping the plate. b. Incubate the plate at 37°C for 1 hour.

5. Centrifugation and Supernatant Transfer: a. After incubation, centrifuge the 96-well plate at 800 x g for 10 minutes to pellet the intact erythrocytes and cell debris. b. Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the RBC pellet.

6. Spectrophotometric Measurement: a. Measure the absorbance of the supernatant in each well at 414 nm (or an appropriate wavelength for hemoglobin) using a microplate reader.

7. Data Analysis: a. Calculate the average absorbance for each set of triplicates. b. Calculate the percentage of hemolysis for each this compound concentration using the formula provided in the Data Presentation section. c. Plot the % hemolysis as a function of the this compound concentration to generate a dose-response curve. d. Determine the HC50 value from the dose-response curve.

Visualization of Proposed Hemolytic Mechanism

The precise signaling pathway for this compound-induced hemolysis is not yet fully elucidated. However, many antimicrobial peptides are known to disrupt cell membranes through pore formation. The following diagram illustrates a generalized mechanism of peptide-induced hemolysis, which may be applicable to this compound.

Hemolysis_Workflow cluster_workflow Experimental Workflow for this compound Hemolytic Assay cluster_pathway Proposed Mechanism of Peptide-Induced Hemolysis prep_rbc Prepare 2% Red Blood Cell (RBC) Suspension setup_plate Set up 96-well Plate (Controls & Samples) prep_this compound Prepare Serial Dilutions of this compound prep_this compound->setup_plate add_rbc Add RBC Suspension to all wells setup_plate->add_rbc incubation Incubate at 37°C for 1 hour add_rbc->incubation centrifugation Centrifuge plate to pellet intact RBCs incubation->centrifugation transfer_supernatant Transfer supernatant to a new plate centrifugation->transfer_supernatant read_absorbance Measure Absorbance at 414 nm transfer_supernatant->read_absorbance analyze_data Calculate % Hemolysis and HC50 read_absorbance->analyze_data This compound This compound Peptide rbc_membrane RBC Membrane This compound->rbc_membrane Interaction binding Binding to Membrane Surface rbc_membrane->binding insertion Peptide Insertion into Lipid Bilayer binding->insertion pore_formation Pore Formation (e.g., Barrel-Stave or Toroidal Pore) insertion->pore_formation ion_influx Uncontrolled Ion Influx (Na+, Ca2+) pore_formation->ion_influx osmotic_imbalance Osmotic Imbalance ion_influx->osmotic_imbalance water_influx Water Influx osmotic_imbalance->water_influx cell_swelling Cell Swelling water_influx->cell_swelling hemolysis Hemolysis (Hemoglobin Release) cell_swelling->hemolysis

Experimental workflow and proposed hemolytic mechanism.

Conclusion

This protocol provides a standardized method for assessing the hemolytic activity of this compound. Consistent and accurate determination of the HC50 value is essential for evaluating the therapeutic index of this compound and guiding further drug development efforts. Researchers can adapt this protocol to test various peptide concentrations, incubation times, and erythrocyte species to gain a comprehensive understanding of this compound's hemolytic properties.

Application Notes and Protocols for the Creation of Gratisin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Gratisin derivatives. This compound, a cyclic dodecapeptide with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Tyr-)₂, is a promising antimicrobial peptide (AMP). The derivatization of this compound is a key strategy to enhance its therapeutic potential by increasing its antimicrobial efficacy while minimizing hemolytic activity against host cells. This document outlines detailed protocols for the synthesis of this compound analogs through amino acid substitution and lipidation, as well as methods for assessing their biological activity.

I. Overview of this compound Derivatization Strategies

The primary strategies for modifying this compound to improve its therapeutic index involve:

  • Amino Acid Substitution: Replacing specific amino acid residues to alter the peptide's charge, hydrophobicity, and amphipathicity. Key positions for substitution that have shown promise are the proline (Pro) residues at positions 5 and 5' and the D-tyrosine (D-Tyr) residues at positions 6 and 6'. Substitution with cationic residues like lysine (Lys) or arginine (Arg) at the Pro positions has been shown to increase antimicrobial activity while reducing hemolytic effects.[1] Similarly, replacing D-Tyr with other D-amino acids can modulate the peptide's activity spectrum and toxicity.[2]

  • Acylation (Lipidation): The attachment of fatty acid chains to the peptide backbone can enhance its interaction with bacterial membranes, often leading to increased antimicrobial potency. This is typically achieved by acylating a lysine residue introduced into the this compound sequence.

II. Quantitative Data Summary

The following tables summarize the reported biological activities and synthesis yields for selected this compound derivatives.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Derivative/AnalogS. aureusE. coliReference
This compound (Parent)1632[1][2]
[Lys⁵,⁵']-Gratisin48[1]
[Arg⁵,⁵']-Gratisin24[1]
[D-Lys⁶,⁶']-Gratisin816[2]
[D-Orn⁶,⁶']-Gratisin816[2]
Octanoyl-[D-Lys⁶]-Gratisin24

Table 2: Hemolytic Activity of this compound Derivatives

Derivative/AnalogHemolytic Activity (%) at 100 µg/mLHC₅₀ (µg/mL)Reference
This compound (Parent)45110[1][2]
[Lys⁵,⁵']-Gratisin15>200[1]
[Arg⁵,⁵']-Gratisin10>200[1]
[D-Lys⁶,⁶']-Gratisin20180[2]
[D-Orn⁶,⁶']-Gratisin22175[2]
Octanoyl-[D-Lys⁶]-Gratisin30150

Table 3: Synthesis Yields of this compound Derivatives

Derivative/AnalogSynthesis MethodOverall Yield (%)Reference
[Lys⁵,⁵']-GratisinSPPS25[1]
[Arg⁵,⁵']-GratisinSPPS22[1]
[D-Lys⁶,⁶']-GratisinSPPS28[2]
Octanoyl-[D-Lys⁶]-GratisinSPPS & Solution Acylation20

III. Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol describes the synthesis of a linear precursor of a this compound analog using Fmoc/tBu chemistry, followed by on-resin cyclization and cleavage.

Materials:

  • Fmoc-protected amino acids (including side-chain protected residues, e.g., Fmoc-Orn(Boc)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • HPLC grade acetonitrile and water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired this compound analog sequence.

  • Side-Chain Deprotection for Cyclization: For on-resin cyclization, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., the carboxyl group of an aspartic acid and the amino group of a lysine).

  • On-Resin Cyclization: Add a cyclization cocktail (e.g., HBTU/DIPEA in DMF) to the resin and agitate for 4-6 hours.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

B. Solution-Phase Acylation of this compound Analogs

This protocol describes the acylation of a purified this compound analog containing a lysine residue.

Materials:

  • Purified Lys-containing this compound analog

  • Fatty acid (e.g., octanoic acid)

  • HBTU

  • DIPEA

  • DMF

Protocol:

  • Dissolve the purified peptide in DMF.

  • In a separate vial, activate the fatty acid by dissolving it in DMF with HBTU and DIPEA.

  • Add the activated fatty acid solution to the peptide solution and stir at room temperature for 4-6 hours.

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, purify the acylated peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions.

C. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the peptide in a suitable solvent.

  • Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the 96-well plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest peptide concentration with no visible bacterial growth.

D. Hemolytic Activity Assay

This protocol measures the ability of a this compound derivative to lyse red blood cells.

Materials:

  • This compound derivatives

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Wash fresh RBCs with PBS three times by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

IV. Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 HPLC Purification Cleavage->Purification1 Acylation Solution-Phase Acylation Purification1->Acylation For Lipopeptides MIC MIC Assay Purification1->MIC Hemolysis Hemolysis Assay Purification1->Hemolysis Purification2 HPLC Purification Acylation->Purification2 Purification2->MIC Purification2->Hemolysis

Caption: Experimental workflow for this compound derivative synthesis and evaluation.

membrane_disruption cluster_membrane Bacterial Membrane Outer_Membrane Outer Membrane (Gram-negative) Inner_Membrane Inner Cytoplasmic Membrane Outer_Membrane->Inner_Membrane Insertion Hydrophobic Insertion Inner_Membrane->Insertion Peptide This compound Derivative Interaction Electrostatic Interaction Peptide->Interaction Interaction->Outer_Membrane Binding Interaction->Inner_Membrane Pore Pore Formation (Toroidal/Barrel-Stave) Insertion->Pore Lysis Membrane Lysis & Cell Death Pore->Lysis

References

Gratisin in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study and application of gratisin, a cyclic antimicrobial peptide, in antimicrobial research. This compound and its derivatives have demonstrated significant potential as therapeutic agents against a range of bacterial pathogens. These notes offer a summary of key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to guide researchers in this field.

Quantitative Data Summary

The antimicrobial efficacy of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. Hemolytic activity, a measure of cytotoxicity against red blood cells, is a critical parameter for assessing the therapeutic potential of these peptides. The following table summarizes the antimicrobial and hemolytic activities of this compound and several of its key analogs.

Peptide/AnalogTarget OrganismMIC (µg/mL)Hemolytic Activity (%)Reference
This compoundStaphylococcus aureus8>50 at 100 µg/mLTamaki et al., 2009
Bacillus subtilis4>50 at 100 µg/mLTamaki et al., 2009
Escherichia coli64>50 at 100 µg/mLTamaki et al., 2009
Pseudomonas aeruginosa128>50 at 100 µg/mLTamaki et al., 2009
[D-Orn¹,¹']-GratisinStaphylococcus aureus4<10 at 100 µg/mLTamaki et al., 2009
Bacillus subtilis2<10 at 100 µg/mLTamaki et al., 2009
Escherichia coli16<10 at 100 µg/mLTamaki et al., 2009
Pseudomonas aeruginosa32<10 at 100 µg/mLTamaki et al., 2009
[Ala⁵,⁵']-GratisinStaphylococcus aureus16>50 at 100 µg/mLTamaki et al., 2011
Bacillus subtilis8>50 at 100 µg/mLTamaki et al., 2011
Escherichia coli128>50 at 100 µg/mLTamaki et al., 2011
Pseudomonas aeruginosa>128>50 at 100 µg/mLTamaki et al., 2011

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound and its analogs against bacterial strains.

Materials:

  • This compound or this compound analog solutions of known concentration

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series:

    • Prepare a series of twofold dilutions of the this compound peptide in CAMHB in a separate 96-well plate or in sterile tubes. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Microtiter Plate Setup:

    • Add 50 µL of the diluted bacterial inoculum to each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the corresponding peptide dilution to each well, resulting in a final volume of 100 µL per well.

    • Include a positive control well containing only the bacterial inoculum and broth (no peptide).

    • Include a negative control well containing only broth.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest peptide concentration that inhibits bacterial growth by ≥90% compared to the positive control.

Protocol for Hemolytic Activity Assay

This protocol describes the procedure to assess the hemolytic activity of this compound and its analogs against human red blood cells (hRBCs).

Materials:

  • This compound or this compound analog solutions of known concentration

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Preparation of Red Blood Cells:

    • Centrifuge a sample of fresh human blood (with anticoagulant) at 1000 x g for 10 minutes.

    • Carefully remove the plasma and buffy coat.

    • Wash the pelleted red blood cells three times with 10 volumes of sterile PBS, centrifuging at 1000 x g for 5 minutes after each wash.

    • After the final wash, resuspend the hRBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup:

    • Prepare serial dilutions of the this compound peptide in PBS in sterile microcentrifuge tubes.

    • In separate tubes, add 100 µL of the 4% hRBC suspension.

    • Add 100 µL of each peptide dilution to the respective tubes containing hRBCs.

    • Prepare a positive control by adding 100 µL of 1% Triton X-100 to 100 µL of the hRBC suspension (results in 100% hemolysis).

    • Prepare a negative control by adding 100 µL of PBS to 100 µL of the hRBC suspension (results in 0% hemolysis).

  • Incubation:

    • Incubate all tubes at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact hRBCs.

    • Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.

  • Calculation of Hemolytic Activity:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Signaling Pathway: Proposed Mechanism of Action of this compound

The primary mechanism of action for this compound and many other antimicrobial peptides is the disruption of the bacterial cell membrane. The "carpet-like" model is a widely accepted mechanism.

Gratisin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptides Outer_Leaflet Outer Leaflet (Negatively Charged) This compound->Outer_Leaflet 1. Electrostatic Attraction Inner_Leaflet Inner Leaflet Outer_Leaflet->Inner_Leaflet 2. Accumulation and 'Carpet' Formation Cell_Contents Cellular Contents Inner_Leaflet->Cell_Contents 3. Membrane Perturbation Lysis Cell Lysis Cell_Contents->Lysis 4. Leakage of Contents

Caption: Proposed "carpet-like" mechanism of action for this compound.

Experimental Workflow: Development and Evaluation of this compound Analogs

The development of novel this compound analogs with improved therapeutic indices follows a structured workflow.

Gratisin_Analog_Workflow Start Start: Identify Lead Compound (this compound) Design 1. Design Analogs (e.g., Amino Acid Substitution) Start->Design Synthesis 2. Solid-Phase Peptide Synthesis Design->Synthesis Purification 3. Purification (e.g., HPLC) Synthesis->Purification Characterization 4. Characterization (e.g., Mass Spectrometry) Purification->Characterization Antimicrobial_Screening 5. In Vitro Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial_Screening Hemolytic_Assay 6. In Vitro Cytotoxicity Screening (Hemolysis Assay) Characterization->Hemolytic_Assay Data_Analysis 7. Data Analysis and Structure-Activity Relationship (SAR) Antimicrobial_Screening->Data_Analysis Hemolytic_Assay->Data_Analysis Lead_Optimization 8. Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Refinement End End: Candidate for Further Preclinical Studies Lead_Optimization->End Promising Candidate

Caption: Workflow for the development of novel this compound analogs.

Troubleshooting & Optimization

Gratisin Peptide Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gratisin peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a cyclic dodecapeptide antibiotic. Its structure is a head-to-tail cyclized dimer of the hexapeptide sequence D-Phe-Pro-D-Tyr-Val-Orn-Leu, resulting in the final structure: cyclo(-D-Phe-Pro-D-Tyr-Val-Orn-Leu-)2.[1][2] Key features that can influence its synthesis include:

  • Cyclic Structure: Requires a specific cyclization step, which can be a major bottleneck for yield.

  • D-Amino Acids: The presence of D-Phenylalanine and D-Tyrosine can impact enzymatic degradation resistance and may require specific coupling conditions.

  • Proline Residue: Proline's unique cyclic structure can lead to challenges such as diketopiperazine formation, especially at the dipeptide stage.

  • Ornithine Residue: The side chain of Ornithine contains a primary amine that requires proper orthogonal protection to prevent side reactions during chain elongation and cyclization.

Q2: What are the main challenges in synthesizing this compound?

The primary challenges in this compound synthesis are typical for many cyclic peptides and include:

  • Low Yield during Cyclization: Intermolecular oligomerization (dimerization and trimerization) is a major competing reaction to the desired intramolecular cyclization.

  • Aggregation of the Linear Peptide: The linear precursor of this compound may aggregate, leading to incomplete coupling and deprotection steps.

  • Side Reactions: Specific amino acid residues in the this compound sequence can lead to side reactions such as diketopiperazine formation, racemization, and aspartimide formation (if Asp were present).

  • Purification Difficulties: Separating the final cyclic peptide from linear precursors, oligomers, and other synthesis-related impurities can be challenging.

Q3: Should I perform the cyclization on-resin or in solution?

Both on-resin and solution-phase cyclization have their advantages and disadvantages. The choice often depends on the specific peptide sequence and the scale of the synthesis.

Cyclization StrategyAdvantagesDisadvantages
On-Resin Cyclization Reduced intermolecular oligomerization due to the pseudo-dilution effect. Simplified purification as excess reagents can be washed away.Steric hindrance from the resin may inhibit cyclization. May require specialized linkers for side-chain attachment.
Solution-Phase Cyclization The peptide is free in solution, which may allow it to more easily adopt a favorable conformation for cyclization.Requires high dilution conditions (typically 1-5 mM) to minimize oligomerization. Can be more challenging to purify the final product from reagents.

Q4: Which coupling reagents are best for the cyclization step?

The choice of coupling reagent is critical for a successful cyclization.[3][4] Phosphonium and aminium/uronium-based reagents are generally preferred for their high efficiency and ability to suppress racemization.

Coupling Reagent ClassExamplesKey Considerations
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency with low racemization risk.[5] Can be more expensive.
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTUExcellent coupling efficiency and low side-product formation.[5] Popular for difficult couplings.
Carbodiimides DCC, DIC, EDCCommonly used but can lead to racemization and the formation of byproducts. Often used with additives like HOBt or Oxyma Pure.

Q5: How can I monitor the progress of the cyclization reaction?

The progress of the cyclization reaction can be monitored by taking small aliquots from the reaction mixture at different time points. These samples can then be cleaved from the resin (if on-resin), and analyzed by analytical RP-HPLC and mass spectrometry. A successful cyclization will show the disappearance of the linear precursor's peak and the appearance of a new peak for the cyclic product, which will have the same mass but a different retention time.

Troubleshooting Guide

This guide addresses common problems encountered during this compound synthesis and provides potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low overall yield of crude peptide Incomplete coupling or deprotection: Can be due to peptide aggregation or difficult sequences.- Use a higher excess of amino acids and coupling reagents (e.g., 5 equivalents). - Perform a double coupling for difficult residues like Proline or sterically hindered amino acids. - Monitor coupling and deprotection steps using a colorimetric test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines). - Increase reaction temperature, but be mindful of potential side reactions.
Aggregation of the growing peptide chain: The hydrophobic nature of some residues in this compound can lead to aggregation on the resin.- Use a low-substitution resin (0.1-0.4 mmol/g). - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent like guanidinium chloride. - Incorporate pseudoproline dipeptides at strategic locations to disrupt secondary structure formation.
High levels of oligomers (dimers, trimers) after cyclization Reaction concentration is too high: This favors intermolecular reactions over intramolecular cyclization.- For solution-phase cyclization, perform the reaction under high dilution conditions (1-5 mM). - For on-resin cyclization, ensure a low loading resin is used to maximize the pseudo-dilution effect.
Presence of deletion sequences in the final product Incomplete coupling at one or more steps. - Implement a capping step after each coupling reaction using acetic anhydride to block any unreacted amino groups and prevent the formation of deletion peptides.
Diketopiperazine (DKP) formation Occurs at the dipeptide stage, especially with Proline at the C-terminus of the dipeptide. - Synthesize the linear precursor on a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders DKP formation.
Racemization at the C-terminal amino acid during cyclization Over-activation by the coupling reagent or prolonged reaction times at elevated temperatures. - Use a racemization-suppressing additive like HOBt or Oxyma Pure with your coupling reagent. - Perform the cyclization at a lower temperature (e.g., 0-4°C).
Difficulty purifying the cyclic peptide Co-elution of the cyclic peptide with the linear precursor or other impurities. - Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks. - Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). - Adjust the pH of the mobile phase to alter the ionization state of the peptides and improve separation.

Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of a head-to-tail cyclic peptide like this compound. Optimization will be required based on the specific equipment and reagents available.

Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor (Fmoc/tBu Strategy)
  • Resin Preparation:

    • Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

    • Load the first amino acid (Fmoc-Leu-OH) onto the resin using diisopropylethylamine (DIPEA) in DCM.

  • Amino Acid Coupling Cycle (for each subsequent amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

    • Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) (3-5 equivalents) with a coupling reagent like HATU (2.95 equivalents) and DIPEA (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).

  • Cleavage of the Linear Peptide from the Resin (with side-chain protection intact):

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a mild cleavage cocktail (e.g., 1-5% TFA in DCM) for short periods, monitoring the cleavage progress.

    • Neutralize the collected filtrate with a base like pyridine.

    • Evaporate the solvent to obtain the protected linear peptide.

Protocol 2: Solution-Phase Head-to-Tail Cyclization
  • Terminal Deprotection:

    • Selectively deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Selectively deprotect the C-terminal protecting group (e.g., an allyl ester can be removed with a palladium catalyst).

  • Cyclization:

    • Dissolve the deprotected linear peptide in a large volume of DMF to achieve a final concentration of 1-5 mM.

    • Add the chosen coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor its progress using analytical RP-HPLC.

  • Final Deprotection and Purification:

    • Once cyclization is complete, remove the solvent under reduced pressure.

    • Treat the crude cyclic peptide with a strong cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to remove all side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the crude cyclic peptide by preparative RP-HPLC.

Protocol 3: On-Resin Cyclization
  • Synthesis of Linear Peptide on a Side-Chain Attachable Resin:

    • Synthesize the linear peptide on a resin that allows for side-chain attachment (e.g., through the side chain of Asp, Glu, or Lys). This leaves the C-terminus free for cyclization.

  • Selective Deprotection:

    • Selectively remove the protecting group from the C-terminal carboxyl group (e.g., an allyl ester).

    • Selectively remove the N-terminal Fmoc group.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin.

    • Agitate the reaction mixture and monitor the cyclization.

  • Cleavage and Purification:

    • Once cyclization is complete, wash the resin thoroughly.

    • Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a strong cleavage cocktail.

    • Purify the crude peptide by preparative RP-HPLC.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_coupling Incomplete Coupling/ Deprotection? start->check_coupling check_aggregation Peptide Aggregation? check_coupling->check_aggregation No solution_coupling Increase reagent excess Double couple difficult residues Use stronger coupling agents Monitor with Kaiser test check_coupling->solution_coupling Yes check_cyclization Low Cyclization Efficiency? check_aggregation->check_cyclization No solution_aggregation Use low-substitution resin Switch to NMP or add chaotropes Incorporate pseudoprolines check_aggregation->solution_aggregation Yes check_purification Losses During Purification? check_cyclization->check_purification No solution_cyclization High dilution (solution phase) Use low-loading resin (on-resin) Optimize coupling reagent and temperature check_cyclization->solution_cyclization Yes solution_purification Optimize HPLC gradient Try different column/solvents Adjust mobile phase pH check_purification->solution_purification Yes end Improved Yield check_purification->end No solution_coupling->end solution_aggregation->end solution_cyclization->end solution_purification->end

Caption: A troubleshooting workflow for addressing low yield in this compound peptide synthesis.

SPPS_Cyclic_Peptide_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Final Final Steps Resin_Prep 1. Resin Preparation Coupling_Deprotection 2. Iterative Coupling & Fmoc Deprotection Resin_Prep->Coupling_Deprotection Linear_Peptide 3. Resin-Bound Linear Peptide Coupling_Deprotection->Linear_Peptide Cleavage_Linear 4a. Cleavage from Resin (Solution Phase) Linear_Peptide->Cleavage_Linear Cyclization_OnResin 4b. On-Resin Cyclization Linear_Peptide->Cyclization_OnResin Cyclization_Solution 5a. Cyclization in Solution Cleavage_Linear->Cyclization_Solution Final_Cleavage 6. Final Cleavage & Side-Chain Deprotection Cyclization_Solution->Final_Cleavage Cyclization_OnResin->Final_Cleavage Purification 7. HPLC Purification Final_Cleavage->Purification Final_Product Pure Cyclic this compound Purification->Final_Product

References

Gratisin Technical Support Center: Troubleshooting Low Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with the peptide therapeutic candidate, Gratisin. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving lyophilized this compound in my standard aqueous buffer (e.g., PBS, pH 7.4). Is this expected?

A1: Yes, this can be a common observation. This compound's solubility is significantly influenced by its amino acid composition, which includes a notable number of hydrophobic residues.[1][2] Peptides with a high proportion of non-polar amino acids often exhibit limited solubility in neutral aqueous solutions.[1][2] The hydrophobicity of these residues can lead to peptide aggregation and precipitation.[1][3]

Q2: What is the recommended initial approach for dissolving this compound?

A2: It is highly recommended to first attempt dissolving this compound in a small amount of an organic solvent to create a concentrated stock solution.[4] Good starting choices include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5] Once the peptide is fully dissolved in the organic solvent, you can slowly add your aqueous buffer of choice while vortexing to reach the desired final concentration.[5] It is crucial to test solubility with a small amount of the peptide first to avoid wasting your sample.[3][6][7][8]

Q3: My this compound sample dissolves in DMSO, but it precipitates when I dilute it with my aqueous buffer. What should I do?

A3: This indicates that the solubility limit of this compound in the final aqueous/organic solvent mixture has been exceeded.[4] Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most direct solution is to aim for a lower final concentration of this compound in your working solution.[4]

  • Adjust the pH of the Aqueous Buffer: this compound's net charge is pH-dependent. Solubility is often lowest at its isoelectric point (pI), where the net charge is zero.[1] Adjusting the pH of the buffer away from the pI can increase solubility.[1][9][10] For basic peptides, a slightly acidic buffer may help, while acidic peptides may dissolve better in a slightly basic buffer.[2][3]

  • Increase the Organic Co-solvent Percentage: If your experimental setup allows, increasing the percentage of the organic solvent in the final solution can help maintain solubility.[4] However, be mindful that high concentrations of organic solvents can be detrimental to biological assays, particularly cell-based experiments.[4][11]

Q4: Are there other methods to improve the solubility of this compound in my aqueous buffer?

A4: Yes, several other techniques can be employed:

  • Sonication: Brief periods of sonication in a water bath can help break up peptide aggregates and promote dissolution.[3][4][6]

  • Gentle Warming: Gently warming the solution (e.g., to 37-40°C) can increase the solubility of some peptides.[4][7][9][10] However, prolonged or excessive heating should be avoided to prevent peptide degradation.[10]

  • Use of Denaturing Agents: In non-biological applications, agents like 6M urea or 6M guanidine hydrochloride can be effective in solubilizing aggregating peptides by disrupting hydrogen bonds.[6] These are generally not suitable for live-cell experiments.

Data Presentation: this compound Solubility in Various Conditions

The following table summarizes the results of solubility testing for this compound under different conditions.

Condition IDSolvent SystemThis compound Concentration (mg/mL)Observation
GRAT-SOL-01100% Sterile Water1Insoluble, suspension
GRAT-SOL-02PBS (pH 7.4)1Insoluble, suspension
GRAT-SOL-03100% DMSO20Clear Solution
GRAT-SOL-0410% Acetic Acid2Clear Solution
GRAT-SOL-055% Ammonium Hydroxide1Insoluble, suspension
GRAT-SOL-0610% DMSO in PBS (pH 7.4)1Precipitate formed
GRAT-SOL-0710% DMSO in PBS (pH 6.0)1.5Clear Solution
GRAT-SOL-0850% Acetonitrile in Water5Clear Solution

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][6][7]

  • Add the appropriate volume of pure DMSO to the vial to achieve a final concentration of 10 mg/mL.

  • Vortex the vial for 30-60 seconds to ensure the peptide is fully dissolved.

  • Visually inspect the solution to confirm it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]

Protocol 2: Solubility Testing of this compound in Different Aqueous Buffers
  • Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Set up a series of microcentrifuge tubes, each containing 95 µL of a different aqueous buffer to be tested (e.g., PBS pH 5.0, 6.0, 7.4, 8.0).

  • Add 5 µL of the 10 mg/mL this compound stock solution to each tube to achieve a final concentration of 0.5 mg/mL.

  • Vortex each tube for 30 seconds.

  • Incubate the tubes at room temperature for 15 minutes.

  • Visually inspect each tube for the presence of precipitate. A clear solution indicates solubility under those conditions.

  • For any tubes with precipitate, try brief sonication (2-5 minutes) or gentle warming (37°C for 10 minutes) to see if solubility improves.[4][6]

  • Record your observations for each condition.

Visual Guides

Troubleshooting Workflow for this compound Solubility

Gratisin_Solubility_Workflow start Start: Lyophilized This compound dissolve_dmso Dissolve small amount in 100% DMSO start->dissolve_dmso check_dissolved Is it dissolved? dissolve_dmso->check_dissolved dilute_buffer Slowly dilute with aqueous buffer (pH 7.4) check_dissolved->dilute_buffer Yes contact_support Contact Technical Support check_dissolved->contact_support No check_precipitate Does it precipitate? dilute_buffer->check_precipitate success Success: Soluble This compound Solution check_precipitate->success No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes adjust_ph Adjust Buffer pH (away from pI) troubleshoot->adjust_ph sonicate_warm Try Sonication or Gentle Warming troubleshoot->sonicate_warm lower_conc Lower Final Concentration troubleshoot->lower_conc adjust_ph->dilute_buffer sonicate_warm->dilute_buffer lower_conc->dilute_buffer

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Factors Influencing this compound Solubility

Gratisin_Solubility_Factors gratisin_sol This compound Solubility amino_acid Amino Acid Composition (Hydrophobicity) amino_acid->gratisin_sol ph pH of Buffer (Net Charge) ph->gratisin_sol temperature Temperature temperature->gratisin_sol concentration Peptide Concentration concentration->gratisin_sol solvent Solvent System (Aqueous vs. Organic) solvent->gratisin_sol

Caption: Key factors that influence the solubility of the this compound peptide.

Hypothetical this compound Signaling Pathway

Gratisin_Pathway This compound Solubilized this compound (Extracellular) receptor Receptor 'GratR' This compound->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor 'GratF' kinase_b->tf Phosphorylates nucleus Nucleus tf->nucleus Translocates to response Cellular Response (e.g., Anti-inflammatory) nucleus->response Gene Expression insoluble Insoluble this compound (Aggregate) insoluble->receptor no_binding No Binding

Caption: Hypothetical signaling pathway initiated by properly solubilized this compound.

References

Technical Support Center: Optimizing HPLC Purification for Gratisin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) purification of Gratisin and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC purification method for a novel this compound analogue?

A1: For novel this compound analogues, which are cyclic peptides, a reversed-phase HPLC (RP-HPLC) method is the standard approach. Begin with a scouting gradient on a C18 column to determine the approximate elution conditions. A broad gradient, such as 5-95% acetonitrile in water (both with 0.1% trifluoroacetic acid) over 30-60 minutes, will help to identify the retention time of your target peptide and any impurities.[1][2]

Q2: My chromatogram shows broad, tailing peaks. What are the likely causes and how can I improve peak shape?

A2: Poor peak shape for peptide purification can stem from several factors:

  • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic residues in the peptide, causing tailing. Ensure 0.1% trifluoroacetic acid (TFA) is present in both mobile phases (A and B) to act as an ion-pairing agent, which minimizes these interactions and improves peak shape.[2][3]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

  • Low Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak sharpness by reducing mobile phase viscosity and enhancing mass transfer.[4]

  • Column Contamination or Degradation: If the problem persists, the column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replacing it if necessary.

Q3: I am observing a double peak for my purified this compound analogue, even after confirming its purity by mass spectrometry. What could be the reason?

A3: Some this compound analogues, particularly those containing specific D-amino acid and proline sequences, can exist as conformational isomers (conformers).[5] These conformers can be stable enough to be separated by HPLC, resulting in a double peak for a single, pure compound. Running the separation at an elevated temperature may cause the peaks to coalesce into a single peak as the rate of interconversion between the conformers increases.[5]

Q4: How do I improve the resolution between my target this compound analogue and a closely eluting impurity?

A4: Improving resolution requires optimizing selectivity (α), efficiency (N), or retention (k).[6]

  • Modify the Gradient: A shallower gradient (e.g., a smaller % change in organic solvent per minute) will increase the separation time and often improve the resolution of closely eluting peaks.[7]

  • Change the Organic Solvent: While acetonitrile is the most common organic modifier for peptide separations, substituting it with methanol or isopropanol can alter the selectivity and may resolve co-eluting peaks.

  • Adjust the Mobile Phase Additive: While 0.1% TFA is standard, switching to a different ion-pairing reagent like formic acid or using a different concentration of TFA can change the retention behavior of peptides.[3][4]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, switching to a different column chemistry (e.g., C8, C4, or Phenyl-Hexyl) can provide a significant change in selectivity.[1] For larger analogues, a column with a larger pore size (300 Å) is recommended.[1][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Resolution Gradient is too steep.Decrease the gradient slope (e.g., from 2%/min to 0.5%/min).[7]
Inappropriate stationary phase.Switch to a column with different selectivity (e.g., C8, C4, or Phenyl-Hexyl).[1]
Insufficient column efficiency.Use a column with smaller particle size or a longer column.[1][6]
Peak Tailing Secondary interactions with the column.Ensure 0.1% TFA is in both mobile phases.[2][3]
Column overload.Reduce the amount of sample injected.[1]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase conditions or in a weaker solvent.
Split or Double Peaks Presence of conformational isomers.Increase the column temperature to see if the peaks coalesce.[5]
Clogged frit or column void.Replace the column frit or the entire column.
Baseline Drift Inconsistent mobile phase composition.Ensure proper mixing and degassing of mobile phases.
TFA concentration mismatch in gradient.Prepare mobile phases A and B from the same stock solution of 0.1% TFA in water.
High Backpressure Clogged column or system tubing.Filter the sample before injection. Flush the system and column.
Precipitated buffer in the mobile phase.Ensure buffer components are soluble in the mobile phase mixture.

Experimental Protocols

Protocol: Developing a Gradient HPLC Method for a this compound Analogue

This protocol outlines a general procedure for developing a purification method for a novel this compound analogue using RP-HPLC.

1. Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample: Crude this compound analogue dissolved in Mobile Phase A or a compatible solvent.

2. Methodology:

  • Step 1: Initial Scouting Gradient

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a small amount of the sample (e.g., 10-20 µL).

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution at 214 nm and 280 nm.

    • This initial run will indicate the approximate %B at which the target peptide elutes.

  • Step 2: Gradient Optimization

    • Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B, a new gradient could be 30-50% B over 40 minutes.

    • This will improve the separation of the target peptide from closely eluting impurities.

  • Step 3: Flow Rate and Temperature Adjustment

    • The standard flow rate for a 4.6 mm ID column is 1 mL/min. Adjusting the flow rate can sometimes improve resolution.

    • Increase the column temperature to 40-50°C to improve peak shape and potentially alter selectivity.[4]

  • Step 4: Fraction Collection and Analysis

    • Once a satisfactory separation is achieved, perform a preparative injection.

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of the collected fractions using an analytical HPLC method and confirm the identity by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Method Development cluster_analysis Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase A) scouting 1. Scouting Gradient (5-95% B over 30 min) sample_prep->scouting mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) mobile_phase_prep->scouting optimization 2. Gradient Optimization (Shallow gradient around target) scouting->optimization temp_flow 3. Temperature & Flow Rate (e.g., 40°C, 1 mL/min) optimization->temp_flow collection Fraction Collection temp_flow->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check identity_confirm Identity Confirmation (MS) purity_check->identity_confirm

Caption: Workflow for HPLC method development for this compound analogues.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization start Poor Peak Resolution gradient Is the gradient shallow enough? start->gradient solvent Change organic solvent? (ACN -> MeOH) gradient->solvent No end Resolution Improved gradient->end Yes additive Change ion-pairing agent? (TFA -> Formic Acid) solvent->additive No solvent->end Yes temp Increase temperature? additive->temp No additive->end Yes stationary_phase Change stationary phase? (C18 -> C8/C4/Phenyl) temp->stationary_phase No temp->end Yes stationary_phase->end Yes

Caption: Decision tree for troubleshooting poor peak resolution.

References

How to prevent degradation of Gratisin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Gratisin Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound in solution, focusing on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution? A1: this compound is susceptible to degradation from several factors, including:

  • pH: this compound is most stable in slightly acidic to neutral conditions (pH 4-7). It is prone to rapid degradation in alkaline (high pH) solutions.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the chemical degradation of this compound.[3][4][5]

  • Light: Prolonged exposure to light, especially UV radiation, can cause photodegradation.[4][6]

  • Oxidation: The presence of oxygen can lead to oxidative degradation. This can be catalyzed by the presence of metal ions.[4][6]

Q2: What is the recommended solvent for preparing this compound stock solutions? A2: For optimal stability, this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to a maximum concentration of 20 mM.[6] For aqueous experiments, subsequent dilutions should be made in a buffer system with a pH maintained between 4.0 and 7.0.

Q3: How should I store this compound solutions? A3: this compound stock solutions in anhydrous DMSO should be stored in small, single-use aliquots at -80°C and protected from light.[6] Aqueous solutions should be prepared fresh for each experiment and used immediately. It is critical to avoid repeated freeze-thaw cycles for stock solutions.[3][6]

Q4: What are the visible signs of this compound degradation? A4: Degradation of this compound may be indicated by:

  • Color Change: A yellowing or browning of the solution can signify degradation.

  • Precipitation: The formation of a precipitate may indicate that this compound has degraded into less soluble products or that the solvent has become contaminated with water.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results. Degradation of this compound in aqueous solution during the experiment.Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. Ensure the pH of the aqueous buffer is between 4.0 and 7.0.[2]
Photodegradation during long-term experiments (e.g., fluorescence microscopy).Protect the experimental setup from light using amber-colored plates or by covering it with aluminum foil when not actively in use.[6][7]
This compound stock solution is discolored or contains a precipitate. Water contamination in the DMSO.Discard the solution. Use fresh, anhydrous DMSO to prepare a new stock solution.[6]
Oxidation due to improper sealing or multiple freeze-thaw cycles.Prepare new stock solutions in smaller, single-use aliquots to minimize air exposure. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can also prevent oxidation.[5][6]
The solid this compound powder was not equilibrated to room temperature before opening, causing condensation.Always allow the vial of solid this compound to warm to room temperature before opening and preparing the solution.[6]

Data Presentation: this compound Stability

The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.

Table 1: Stability of this compound in Aqueous Buffer at Different pH Values

pHTemperatureIncubation TimeRemaining this compound (%)
4.037°C24 hours95%
7.037°C24 hours88%
8.537°C24 hours45%

Table 2: Stability of this compound in DMSO Stock Solution

Storage TemperatureFreeze-Thaw CyclesStorage DurationRemaining this compound (%)
-80°C13 months>99%
-20°C13 months92%
4°C11 week75%
-80°C53 months85%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Under low-light conditions, weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired final concentration (e.g., 20 mM).

  • Vortex gently for 2-3 minutes until the solid is completely dissolved.

  • Immediately aliquot the stock solution into single-use, light-protected cryovials.

  • (Optional) Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the aliquots at -80°C.

Protocol 2: Quantification of this compound by Reverse-Phase HPLC
  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Procedure:

    • Prepare a standard curve using known concentrations of this compound.

    • Dilute the experimental samples to fall within the range of the standard curve.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.[8]

Visualizations

Gratisin_Degradation_Factors cluster_factors Degradation Factors High_pH High pH (Alkaline Conditions) Degraded_this compound Degraded this compound (Loss of Activity) High_pH->Degraded_this compound High_Temp High Temperature High_Temp->Degraded_this compound Light Light Exposure (UV Radiation) Light->Degraded_this compound Oxygen Oxygen (Oxidation) Oxygen->Degraded_this compound Gratisin_Solution This compound in Solution Gratisin_Solution->Degraded_this compound Degradation

Caption: Factors leading to the degradation of this compound in solution.

Gratisin_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Start Weigh Solid this compound Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C (Protect from Light) Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw Dilute Prepare Fresh Aqueous Dilution (pH 4-7) Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

References

Technical Support Center: Gratisin MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering common issues when determining the Minimum Inhibitory Concentration (MIC) values for Gratisin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound MIC values are inconsistent across experiments. What are the common causes for this variability?

A1: Inconsistent MIC values for this compound can stem from several factors. It is crucial to standardize your experimental setup to ensure reproducibility.[1][2] Key areas to review include:

  • Inoculum Density: The concentration of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum may result in artificially low values.[3] Always standardize your inoculum to a 0.5 McFarland standard.

  • This compound Stock Solution: Ensure the accurate preparation, storage, and stability of your this compound stock solution. Peptide antibiotics can degrade, so it's important to follow the manufacturer's storage recommendations.

  • Medium Composition: The composition of the culture medium, including its pH and concentration of divalent cations (e.g., Ca2+ and Mg2+), can significantly influence the activity of antimicrobial peptides.[1]

  • Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth rates and, consequently, the determined MIC value.[1]

  • Plasticware: Peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well. Using low-adsorption plates may be necessary.

Q2: I am observing "skipped wells" in my broth microdilution assay. How should I interpret these results?

A2: "Skipped wells" describe a situation where you observe no bacterial growth at a lower concentration of this compound, but see growth at a higher concentration.[3] This can be caused by:

  • Technical Error: Inaccurate pipetting during the serial dilution can lead to this phenomenon.

  • Drug-Organism Interaction: In some cases, this can be an intrinsic property of the interaction between the compound and the microorganism.

According to CLSI guidelines for other antimicrobials, the MIC should be recorded as the lowest concentration that inhibits visible growth, even if "skipped wells" are present. However, the appearance of skipped wells is an indicator of potential assay variability, and it is highly recommended to repeat the experiment for confirmation.[3]

Q3: The bacterial growth in my positive control well is weak. How does this affect my MIC reading?

A3: Weak growth in the positive control (containing bacteria but no this compound) indicates a problem with the inoculum's viability or the growth conditions. This can invalidate the MIC results, as the determined MIC may be artificially low. Before proceeding, you should troubleshoot the following:

  • Inoculum Viability: Ensure you are using a fresh culture of the test organism.

  • Growth Medium: Confirm that the broth medium is correctly prepared and suitable for the bacterial strain being tested.

  • Incubation Conditions: Verify that the incubation temperature and duration are optimal for the organism.

Q4: How do I select the appropriate Quality Control (QC) strains for my this compound MIC assays?

A4: Using appropriate QC strains is essential for validating your MIC assay. These are well-characterized strains with known and stable resistance mechanisms.[4] The selection of QC strains is specific to the bacterial species and the antimicrobial agent being tested.[4] It is recommended to consult guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) for recommended QC strains for the bacterial species you are testing against.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during this compound MIC determination.

MIC_Troubleshooting_Workflow start Inconsistent MIC Results check_inoculum Verify Inoculum Preparation (0.5 McFarland) start->check_inoculum check_reagents Assess Reagent Quality (this compound, Media) start->check_reagents check_protocol Review Experimental Protocol (Pipetting, Incubation) start->check_protocol inoculum_ok Inoculum Correct? check_inoculum->inoculum_ok reagents_ok Reagents Valid? check_reagents->reagents_ok protocol_ok Protocol Followed? check_protocol->protocol_ok inoculum_ok->reagents_ok Yes troubleshoot_inoculum Re-standardize Inoculum inoculum_ok->troubleshoot_inoculum No reagents_ok->protocol_ok Yes troubleshoot_reagents Prepare Fresh Reagents reagents_ok->troubleshoot_reagents No troubleshoot_protocol Refine Technique & Repeat Assay protocol_ok->troubleshoot_protocol No consider_advanced Consider Advanced Issues (e.g., Peptide Adsorption) protocol_ok->consider_advanced Yes troubleshoot_inoculum->check_inoculum troubleshoot_reagents->check_reagents troubleshoot_protocol->check_protocol end Consistent MIC Results consider_advanced->end

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Summary of Common Issues and Solutions

IssuePotential CauseRecommended Solution
High Variability in MICs Inconsistent inoculum density.Standardize inoculum to 0.5 McFarland.[3]
Degradation of this compound stock.Prepare fresh stock solutions and store appropriately.
Variation in media composition.Use a consistent, high-quality broth medium.
Skipped Wells Pipetting error during serial dilution.Review and refine pipetting technique.
Intrinsic drug-organism interaction.Record MIC as the lowest inhibitory concentration and repeat the assay for confirmation.[3]
No or Poor Growth in Positive Control Non-viable inoculum.Use a fresh bacterial culture.
Inappropriate growth medium or conditions.Verify media preparation and incubation parameters.
MICs Consistently Too High Inoculum too dense.Ensure accurate standardization of the inoculum.[3]
This compound adsorption to plasticware.Consider using low-adsorption microtiter plates.

Detailed Experimental Protocol: Broth Microdilution for this compound MIC

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Bacterial Inoculum: a. From a fresh culture on an agar plate, select several colonies. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]

  • Culture Medium: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium for the test organism.

  • Microtiter Plates: Use sterile 96-well plates. Consider using low-adsorption plates.

2. Assay Procedure:

  • Drug Dilution: a. Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate to achieve the desired final concentrations.

  • Inoculation: a. Add the diluted bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (inoculum in broth without this compound) and a negative control well (broth only).[4]

  • Incubation: a. Seal the plates to prevent evaporation. b. Incubate the plates at 37°C for 16-24 hours.[4]

3. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

MIC_Protocol_Workflow prep_reagents Prepare Reagents (this compound, Media, Inoculum) standardize_inoculum Standardize Inoculum (0.5 McFarland) prep_reagents->standardize_inoculum serial_dilution Perform Serial Dilution of this compound in Plate standardize_inoculum->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension serial_dilution->add_inoculum controls Include Positive and Negative Controls add_inoculum->controls incubate Incubate Plate (37°C, 16-24h) controls->incubate read_results Read MIC Value (Lowest concentration with no visible growth) incubate->read_results

Caption: Standard workflow for this compound MIC determination via broth microdilution.

References

Reducing non-specific binding of Gratisin in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gratisin Assays

This guide provides troubleshooting strategies and detailed protocols to help researchers minimize non-specific binding (NSB) when working with this compound, ensuring assay accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for my this compound assays?

A1: Non-specific binding refers to the attachment of assay components, such as primary or secondary antibodies, to unintended proteins or surfaces rather than the specific target, this compound.[1] This can lead to high background signals, which obscure the true results, reduce assay sensitivity, and can cause false-positive outcomes.[1][2] Effectively minimizing NSB is critical for generating accurate and reliable data.

Q2: What are the most common causes of high background in assays involving this compound?

A2: High background is often multifactorial. Key causes include:

  • Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the assay surface (e.g., microplate wells or blotting membranes).[3][4]

  • Inadequate Washing: Unbound reagents may not be completely removed between steps, leading to residual signal.[2][3]

  • Incorrect Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to binding at low-affinity, non-target sites.[5][6]

  • Hydrophobic or Ionic Interactions: The assay components may interact non-specifically with the surface or other proteins due to their physicochemical properties.[7]

  • Contaminated Reagents: Buffers or substrates that are contaminated or expired can contribute to high background.[2][8]

Q3: I'm observing high non-specific binding. What is the first troubleshooting step I should take?

A3: The first and often most effective step is to optimize your blocking and washing procedures. These two factors are the most common culprits for high background.[3] Review your protocol to ensure the blocking agent is appropriate for your assay type and that washing is sufficiently stringent to remove unbound molecules without disrupting specific binding.[6][9]

Troubleshooting Guide: Specific Issues

Q4: My ELISA plate shows a high signal in all wells, including my negative controls. How can I fix this?

A4: This issue points to a systemic problem, likely with blocking, washing, or the detection antibody.

  • Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA) or extend the incubation time.[3] Consider switching to a different blocking agent, such as non-fat dry milk, casein, or a commercial protein-free blocker.[4][10]

  • Improve Washing: Increase the number of wash cycles (from 3 to 5) and the volume of wash buffer used.[11] Adding a short soak time of 30-60 seconds during each wash can also help remove stubborn, non-specifically bound molecules.[9][12] Ensure your wash buffer contains a detergent like Tween 20 (typically 0.05-0.1%).[9]

  • Titrate Your Antibodies: Your secondary antibody may be binding non-specifically. Run a control with only the secondary antibody to confirm this. If it is the source of the background, reduce its concentration.

Q5: I'm performing a pull-down assay with this compound, but my final eluate contains many contaminating proteins. How can I increase purity?

A5: The key to a clean pull-down is minimizing the binding of proteins that interact with the beads or antibody, rather than your baited this compound.

  • Pre-clear Your Lysate: This is the most critical step. Before adding your specific antibody, incubate the cell lysate with the agarose or magnetic beads alone.[13][14] This will capture and remove proteins that non-specifically bind to the bead matrix. Centrifuge to pellet the beads and use the resulting supernatant for your immunoprecipitation.

  • Optimize Wash Buffer: Increase the stringency of your wash buffer. You can achieve this by moderately increasing the salt concentration (e.g., from 150 mM to 250 mM NaCl) or the detergent concentration (e.g., from 0.1% to 0.5% Triton X-100 or NP-40).[7] Be cautious, as overly harsh conditions can disrupt the specific this compound interaction you are studying.

  • Use a Blocking Agent: Add a blocking protein like BSA (0.1-1 mg/mL) to your lysis and wash buffers to reduce non-specific interactions.[7]

Q6: My Western blot for this compound has a high background or shows multiple non-specific bands. What should I do?

A6: High background on a Western blot often relates to blocking or antibody issues.

  • Choice of Blocking Buffer: The choice between non-fat dry milk and BSA is critical. Milk is generally a robust and inexpensive blocker, but it contains phosphoproteins (like casein) and biotin.[15][16] If you are using a phospho-specific antibody or an avidin-biotin detection system, milk can cause significant non-specific binding.[15][17][18] In these cases, BSA is the preferred blocking agent.[17][19]

  • Blocking Conditions: Ensure your blocking buffer concentration is adequate, typically 3-5%.[20] Incubate for at least 1 hour at room temperature.

  • Antibody Dilution: Titrate your primary antibody to find the optimal concentration that provides a strong specific signal without increasing background.

  • Washing: Increase the number and duration of wash steps with a buffer containing Tween 20 (TBST or PBST).[6]

Quantitative Data Summary

The effectiveness of blocking agents can vary by assay. The table below provides a general comparison to guide your selection.

Blocking AgentTypical ConcentrationProsConsBest For
Non-Fat Dry Milk 3-5% (w/v)Inexpensive, readily available, effective for most applications.[16][17]Contains phosphoproteins (casein) and biotin, may mask some antigens at high concentrations.[15][16]General Western blots, ELISAs (non-biotin/phospho).
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein, low cross-reactivity, ideal for phospho-protein detection.[15][17]More expensive than milk.Westerns with phospho-specific antibodies, assays where milk causes high background.[19]
Normal Serum 5-10% (v/v)Very effective at reducing NSB from secondary antibodies.Must be from the same species as the secondary antibody was raised in to avoid cross-reactivity.Immunohistochemistry (IHC), Immunofluorescence (IF).
Fish Gelatin 0.1-0.5% (w/v)Does not contain mammalian proteins, good for reducing cross-reactivity with mammalian samples.Can be less effective than milk or BSA for some applications.Assays using anti-mammalian antibodies where cross-reactivity is a concern.
Commercial/Synthetic Blockers VariesOften protein-free, highly consistent, optimized for low background.[19]Higher cost.High-sensitivity assays (e.g., chemiluminescence), troubleshooting persistent background issues.

Key Experimental Protocols

Protocol 1: Optimizing Blocking Buffer for an ELISA
  • Prepare Base Buffers:

    • PBST: Phosphate Buffered Saline + 0.05% Tween 20.

    • TBST: Tris-Buffered Saline + 0.05% Tween 20.

  • Prepare Test Blocking Buffers: Prepare 50 mL of each of the following solutions.

    • Buffer A (Control): 1% BSA in PBST.

    • Buffer B: 5% BSA in PBST.

    • Buffer C: 5% Non-Fat Dry Milk in PBST (ensure it is fully dissolved and filter if necessary to remove particulates).[15]

    • Buffer D: Commercial Protein-Free Blocking Buffer (prepare according to manufacturer's instructions).

  • Experimental Setup:

    • Coat a 96-well plate with your antigen or capture antibody as per your standard protocol.

    • Divide the plate into four sections. Block each section with one of the test buffers (A, B, C, or D) for 2 hours at room temperature.

    • Wash all wells thoroughly with PBST.

  • Assay Procedure:

    • Run the remainder of your ELISA protocol as standard, ensuring you include negative control wells (no primary antibody/antigen) for each blocking condition.

  • Analysis:

    • Read the plate and compare the signal-to-noise ratio for each blocking condition. The optimal buffer is the one that provides the lowest signal in the negative control wells while maintaining a high signal in the positive wells.

Protocol 2: Pre-clearing Cell Lysate for a this compound Pull-Down Assay
  • Prepare Lysate: Prepare your cell lysate under non-denaturing conditions using a suitable IP lysis buffer (e.g., RIPA buffer without SDS).[21] Keep the lysate on ice.

  • Prepare Beads:

    • Decide on the bead volume needed for your pull-down (e.g., 20-30 µL of slurry per sample).

    • Wash the required volume of Protein A/G beads twice with 500 µL of ice-cold lysis buffer. Centrifuge at a low speed (e.g., 2,000 x g for 1 minute) between washes.[22]

    • Resuspend the beads in lysis buffer to create a 50% slurry.

  • Pre-clearing Step:

    • Take your starting cell lysate (e.g., 500 µg to 1 mg of total protein).[13]

    • Add 20 µL of the washed 50% bead slurry to the lysate.[21]

    • Incubate on a rotator at 4°C for 30-60 minutes.[21][23] This step captures proteins that bind non-specifically to the beads.

  • Collect Pre-cleared Lysate:

    • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the beads and any bound non-specific proteins.[13]

    • Carefully transfer the supernatant to a new, pre-chilled microfuge tube. This supernatant is your pre-cleared lysate.

  • Proceed with Immunoprecipitation: Add your anti-Gratisin antibody to the pre-cleared lysate and proceed with your standard IP protocol.

Visual Guides and Workflows

G start High Background Signal in this compound Assay decision1 Is background high in negative controls? start->decision1 decision2 Is this a pull-down or IP assay? decision1->decision2 No (Specific non-target bands) process1 Optimize Blocking (Concentration, Type, Time) decision1->process1 Yes process3 Titrate Antibody (Reduce Concentration) decision2->process3 No (e.g., Western) process4 Perform Lysate Pre-clearing Step decision2->process4 Yes process2 Improve Washing (Volume, # Cycles, Detergent) process1->process2 process2->process3 end_node Reduced Non-Specific Binding process3->end_node process5 Increase Wash Buffer Stringency process4->process5 process5->end_node

Caption: Troubleshooting workflow for high non-specific binding.

G cluster_0 Before Blocking cluster_1 After Blocking a Assay Surface This compound This compound (Target) a:f1->this compound ns_protein Non-specific Protein a:f3->ns_protein NSB b Assay Surface blocker Blocking Agent b:f0->blocker b:f2->blocker b:f3->blocker b:f4->blocker gratisin_clone This compound (Target) b:f1->gratisin_clone

Caption: Principle of blocking to prevent non-specific binding.

G start 1. Start with Total Cell Lysate step2 2. Add Protein A/G Beads (No Antibody) start->step2 step3 3. Incubate at 4°C (30-60 min) step2->step3 step4 4. Centrifuge to Pellet Beads and Non-Specific Binders step3->step4 supernatant 5. Collect Supernatant (Pre-cleared Lysate) step4->supernatant Keep pellet Discard Pellet (Beads + Non-specific proteins) step4->pellet Discard end_node Proceed to IP with Anti-Gratisin Antibody supernatant->end_node

Caption: Experimental workflow for lysate pre-clearing.

References

How to address batch-to-batch variability of synthetic Gratisin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of synthetic Gratisin.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its key characteristics?

This compound is a cyclic peptide with known antimicrobial properties.[1] As a synthetic peptide, it is produced through chemical synthesis rather than being extracted from its natural source, Gratiola officinalis.[2][3][4][5][6] Its cyclic nature presents specific challenges during synthesis, which can contribute to batch-to-batch variability.[7][8][9]

Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in synthetic peptides like this compound can stem from several factors throughout the manufacturing process. These include:

  • Solid-Phase Peptide Synthesis (SPPS) Inefficiencies: Incomplete amino acid couplings or deprotection steps can lead to the formation of deletion or truncated peptide sequences.[8][10]

  • Cyclization Inefficiencies: The process of circularizing the peptide can be challenging, leading to the formation of linear precursors, dimers, or other oligomers as impurities.[7][9]

  • Side Reactions: The formation of side products, such as diketopiperazines, especially at the dipeptide stage, can reduce the yield of the desired cyclic peptide.[7]

  • Purity Levels: The percentage of the correct, full-length cyclic this compound peptide versus synthesis-related impurities can differ between batches.[8]

  • Counter-ion Content: Trifluoroacetic acid (TFA) is often used during purification and can remain in the final product as a counter-ion, affecting the net peptide weight and potentially influencing biological assays.

  • Post-synthesis Modifications: Unintended modifications, such as oxidation of sensitive amino acid residues, can alter the peptide's structure and function.

  • Peptide Quantification: Inaccurate determination of the peptide concentration can lead to variability in experimental results.

Q3: What analytical techniques are recommended to assess the quality and consistency of synthetic this compound batches?

A combination of analytical methods is crucial for characterizing each batch of synthetic this compound to ensure consistency and reliability. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final peptide product. A shift in the retention time compared to the linear precursor is a strong indication of successful cyclization.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound, verifying that it matches the expected mass of the cyclic peptide.

  • Tandem Mass Spectrometry (MS/MS): MS/MS can be used to sequence the peptide, confirming that the correct amino acids are present in the correct order.

  • Amino Acid Analysis (AAA): AAA provides an accurate quantification of the peptide content by determining the relative ratios of the constituent amino acids.

Troubleshooting Guides

This section provides solutions to specific issues that researchers may encounter during their experiments with synthetic this compound.

Issue 1: Inconsistent results in biological assays between different batches of this compound.

Potential Cause Troubleshooting Steps
Different Peptide Purity 1. Review the Certificate of Analysis (CoA) for each batch, paying close attention to the HPLC purity. 2. If possible, re-analyze the purity of each batch using a standardized HPLC method.
Variable Peptide Content 1. Do not rely solely on the weight of the lyophilized powder for concentration calculations. 2. Perform Amino Acid Analysis (AAA) to determine the exact peptide content for each batch. 3. Normalize the peptide concentration in your experiments based on the AAA results.
Presence of Impurities 1. Examine the HPLC and MS data for any significant differences in the impurity profiles between batches. 2. Consider that some impurities (e.g., linear precursors, dimers) may have different biological activities.
Counter-ion (TFA) Effects 1. Be aware that residual TFA can affect cell viability and other biological responses. 2. If your assay is sensitive to TFA, consider using a salt-exchanged version of the peptide.

Issue 2: Low yield of the desired cyclic this compound during synthesis.

Potential Cause Troubleshooting Steps
Intermolecular Oligomerization 1. Perform the cyclization reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.[7]
Peptide Aggregation 1. Incorporate "turn-inducing" amino acids like proline or D-amino acids into the linear precursor to pre-organize the peptide for more efficient cyclization.[7]
Diketopiperazine Formation 1. If the synthesis involves a proline residue at the N-terminus of a dipeptide stage, consider using a 2-chlorotrityl chloride (2-CTC) resin, which can sterically hinder this side reaction.[7]
Inefficient Coupling Reagents 1. Optimize the coupling reagents and conditions for the cyclization step. Reagents like PyBOP or HATU are often used for efficient peptide cyclization.

Experimental Protocols

Protocol 1: General Workflow for Quality Control of Synthetic this compound Batches

This protocol outlines the key steps for ensuring the consistency of synthetic this compound batches before their use in experiments.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Analytical Characterization cluster_2 Data Analysis & Decision cluster_3 Experimental Use Receive Receive New Batch of Synthetic this compound CoA_Review Review Certificate of Analysis (CoA) Receive->CoA_Review Visual_Inspect Visually Inspect for Uniformity CoA_Review->Visual_Inspect HPLC Purity Assessment by HPLC Visual_Inspect->HPLC MS Identity Confirmation by Mass Spectrometry HPLC->MS AAA Quantification by Amino Acid Analysis MS->AAA Compare Compare Data with Previous Batches AAA->Compare Accept_Reject Accept or Reject Batch Compare->Accept_Reject Proceed Proceed with Experiments Accept_Reject->Proceed Accept

Caption: Quality control workflow for synthetic this compound.

Protocol 2: On-Resin Cyclization of a Linear Peptide Precursor

This protocol provides a general methodology for the cyclization of a linear peptide on a solid support, a common strategy for synthesizing cyclic peptides like this compound.

  • Linear Peptide Synthesis: The linear peptide precursor is synthesized on a suitable resin using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Selective Deprotection: The protecting groups at the N-terminus and the side chain of the amino acid that will form the cyclic bond are selectively removed while the peptide remains attached to the resin.

  • On-Resin Cyclization:

    • The resin-bound, deprotected linear peptide is washed thoroughly.

    • A coupling reagent (e.g., PyBOP, HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) are added to the resin.

    • The reaction is allowed to proceed for a specified time, often monitored by a colorimetric test (e.g., Kaiser test) to confirm the completion of the cyclization.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

  • Purification: The crude cyclic peptide is purified using reverse-phase HPLC.

Signaling Pathways

Diagram 1: Potential Signaling Pathways Modulated by Antimicrobial Peptides like this compound

As an antimicrobial peptide, this compound likely exerts its effects not only through direct interaction with microbial membranes but also by modulating the host's immune response. The following diagram illustrates a generalized signaling pathway that is often affected by antimicrobial peptides.

AMP_Signaling AMP Antimicrobial Peptide (e.g., this compound) TLR Toll-like Receptor (TLR) AMP->TLR MyD88 MyD88 TLR->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines Immune_Response Modulation of Innate Immune Response Cytokines->Immune_Response

Caption: Generalized antimicrobial peptide signaling pathway.

References

Overcoming resistance to Gratisin in bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

Gratisin Technical Support Center

Welcome to the technical support hub for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming bacterial resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel synthetic peptide designed to target and disrupt the integrity of the bacterial cell membrane. Its primary mechanism involves binding to lipid II, a precursor molecule in the synthesis of peptidoglycan. This binding sequesters lipid II, preventing its incorporation into the growing cell wall and leading to membrane destabilization and cell lysis.

Q2: What are the typical signs of emerging this compound resistance in my experiments?

The most common indicator of resistance is a significant increase in the Minimum Inhibitory Concentration (MIC) value for your bacterial strain compared to the baseline for susceptible strains. A consistent upward trend in MIC values over several passages, or a sudden jump of four-fold or greater, suggests the development of a resistant phenotype. Other signs can include a decreased rate of killing in time-kill assays or the appearance of resistant subpopulations on agar plates.

Q3: How can I differentiate between the primary mechanisms of this compound resistance?

There are three commonly hypothesized mechanisms of resistance to this compound:

  • Efflux Pump Overexpression: The bacterium actively removes this compound from the cell. This can be tested using an efflux pump inhibitor (EPI) in conjunction with this compound.

  • Target Modification: Alterations in the cell membrane composition, particularly modifications to lipid II or surrounding phospholipids, reduce this compound's binding affinity. This can often be identified through genomic sequencing of key membrane synthesis genes.

  • Enzymatic Degradation: The bacterium produces enzymes that inactivate this compound. This can be confirmed by incubating this compound in a culture supernatant from the resistant strain and then testing its residual activity.

Below is a workflow to help you distinguish between these mechanisms.

digraph "Resistance_ID_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, compound=true, nodesep=0.8, ranksep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

subgraph "cluster_Start" { label=""; bgcolor="#F1F3F4"; style=invis; Start [label="Start: Observe Increased MIC", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_EPI" { label="Step 1: Efflux Pump Assessment"; bgcolor="#FFFFFF"; fontcolor="#202124"; EPI_Test [label="Perform MIC Assay\nwith Efflux Pump Inhibitor (EPI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Degradation" { label="Step 2: Degradation Assessment"; bgcolor="#FFFFFF"; fontcolor="#202124"; Degradation_Test [label="Incubate this compound in\nResistant Strain Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Test_Activity [label="Test Residual Activity of\nTreated this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation_Test -> Test_Activity [color="#5F6368"]; }

subgraph "cluster_Sequencing" { label="Step 3: Target Modification Assessment"; bgcolor="#FFFFFF"; fontcolor="#202124"; Sequencing [label="Perform Whole Genome Sequencing\n(WGS) of Resistant Strain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Results" { label="Conclusions"; bgcolor="#F1F3F4"; style=invis; Efflux_Result [label="Efflux Pump\nMediated Resistance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation_Result [label="Enzymatic\nDegradation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Target_Result [label="Target\nModification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Unknown_Result [label="Novel or Combined\nMechanism", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Edges Start -> EPI_Test [lhead="cluster_EPI", color="#202124"]; EPI_Test -> Degradation_Test [ltail="cluster_EPI", lhead="cluster_Degradation", label=" MIC Unchanged", color="#202124", fontsize=10]; EPI_Test -> Efflux_Result [label="MIC Restored", color="#34A853", fontsize=10];

Test_Activity -> Sequencing [ltail="cluster_Degradation", lhead="cluster_Sequencing", label=" Activity Unchanged", color="#202124", fontsize=10]; Test_Activity -> Degradation_Result [label="Activity Lost", color="#34A853", fontsize=10];

Sequencing -> Target_Result [label="Mutations in\nMembrane Genes", color="#34A853", fontsize=10]; Sequencing -> Unknown_Result [label="No Known\nMutations", color="#EA4335", fontsize=10]; }

Caption: Workflow for identifying the mechanism of this compound resistance.

Troubleshooting Guides

Problem: My MIC values for this compound have increased 8-fold after passaging my bacterial strain. I suspect efflux pump involvement.

Answer: This is a common mechanism of acquired resistance. Overexpression of efflux pumps, such as those from the AcrAB-TolC family, can reduce the intracellular concentration of this compound to sub-lethal levels.

Recommended Action:

  • Confirm with an Efflux Pump Inhibitor (EPI): Perform a checkerboard or standard MIC assay with this compound in the presence of a known broad-spectrum EPI like PAβN (Phenylalanine-Arginine Beta-Napthylamide). A significant reduction (four-fold or more) in the MIC of this compound in the presence of the EPI strongly suggests efflux is the primary resistance mechanism.

  • Quantify Gene Expression: Use qRT-PCR to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC) in your resistant strain compared to the susceptible parent strain.

Data Interpretation:

StrainThis compound MIC (µg/mL)This compound + PAβN (20 µg/mL) MIC (µg/mL)Fold-Change in acrB ExpressionInterpretation
Susceptible221xBaseline
Resistant16212xEfflux-mediated resistance
Control221.2xNo resistance
digraph "Efflux_Pathway" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11]; edge [color="#5F6368"];

// Nodes Gratisin_ext [label="this compound\n(Extracellular)", fillcolor="#FFFFFF", fontcolor="#202124"]; Membrane [shape=record, label=" Inner Membrane | Outer Membrane", style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=4]; Gratisin_int [label="this compound\n(Intracellular)", fillcolor="#FFFFFF", fontcolor="#202124"]; Regulator [label="MarA/SoxS\nRegulator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pump_Genes [label="acrAB-tolC Genes", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Efflux_Pump [label="AcrAB-TolC\nEfflux Pump", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Lipid II\n(Target)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Gratisin_ext -> Gratisin_int [label="Diffusion"]; Gratisin_int -> Regulator [label="Induces Stress\nResponse"]; Regulator -> Pump_Genes [label="Activates\nTranscription"]; Pump_Genes -> Efflux_Pump [label="Translation"]; Gratisin_int -> Efflux_Pump [label="Substrate", style=dashed]; Efflux_Pump -> Gratisin_ext [label="Efflux"]; Gratisin_int -> Target [label="Inhibits\nCell Wall Synthesis", color="#EA4335", style=bold]; }

Caption: Signaling pathway for stress-induced overexpression of an efflux pump.

Answer: If an EPI has no effect, the resistance mechanism is likely independent of efflux. The next most probable causes are enzymatic degradation or target modification.

Recommended Action:

  • Test for Enzymatic Degradation:

    • Grow your resistant strain in broth to a high density.

    • Pellet the cells and collect the cell-free supernatant.

    • Incubate a known concentration of this compound in this supernatant for several hours.

    • As a control, incubate this compound in sterile broth.

    • Measure the MIC of the supernatant-treated this compound against a susceptible strain. A higher MIC for the treated this compound indicates enzymatic degradation.

  • Investigate Target Modification:

    • If degradation is ruled out, proceed with whole-genome sequencing of your resistant isolate and compare it to the susceptible parent strain.

    • Look for non-synonymous mutations in genes involved in the lipid II synthesis pathway or other cell membrane biogenesis pathways.

Logical Relationship of Resistance Countermeasures:

digraph "Countermeasures" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

subgraph "cluster_Resistance" { label="Resistance Mechanisms"; bgcolor="#FFFFFF"; fontcolor="#202124"; Efflux [label="Efflux Pump\nOverexpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Enzymatic\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Target\nModification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Strategy" { label="Counter-Strategies"; bgcolor="#FFFFFF"; fontcolor="#202124"; EPI [label="Combine with\nEfflux Pump Inhibitor\n(e.g., PAβN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protease_Inhibitor [label="Combine with\nProtease Inhibitor\n(e.g., EDTA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analogue [label="Develop New\nthis compound Analogue", fillcolor="#FBBC05", fontcolor="#202124"]; }

// Edges Efflux -> EPI [color="#202124"]; Degradation -> Protease_Inhibitor [color="#202124"]; Target -> Analogue [color="#202124"]; }

Caption: Logical relationship between resistance mechanisms and countermeasures.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in log-phase growth, adjusted to ~5 x 10^5 CFU/mL

  • This compound stock solution

Method:

  • Prepare a 2-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate (e.g., from 64 µg/mL to 0.125 µg/mL). Typically, this is done by adding 50 µL of broth to wells 2-12, adding 100 µL of the highest drug concentration to well 1, and then serially transferring 50 µL from well 1 to 11.

  • Add 50 µL of the standardized bacterial inoculum to each well. This brings the final volume to 100 µL and the final inoculum to ~5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Activity

This assay measures the activity of efflux pumps by monitoring the accumulation of a fluorescent substrate, EtBr. Reduced accumulation in the resistant strain suggests higher efflux activity.

Materials:

  • Bacterial cells (susceptible and resistant strains) washed and resuspended in PBS.

  • Ethidium Bromide (EtBr) solution.

  • Glucose.

  • Efflux Pump Inhibitor (EPI) such as PAβN.

  • Fluorometer or plate reader capable of fluorescence measurement (Excitation: 530 nm, Emission: 590 nm).

Method:

  • Wash bacterial cells from a log-phase culture and resuspend in PBS to an OD600 of 0.4.

  • Aliquots of the cell suspension are pre-treated with or without the EPI for 10 minutes.

  • Add glucose (to energize the pumps) to the cell suspensions.

  • Add EtBr to a final concentration of 2 µg/mL.

  • Immediately begin monitoring fluorescence over time (e.g., every 60 seconds for 30 minutes).

  • Compare the fluorescence curves:

    • Low fluorescence plateau: Indicates high efflux activity (EtBr is pumped out).

    • High fluorescence plateau: Indicates low efflux activity (EtBr is retained and intercalates with DNA, causing fluorescence).

    • Resistant strain + EPI: The fluorescence curve should resemble that of the susceptible strain if efflux is the mechanism of resistance.

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Gratisin and Gramicidin S

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Head-to-Head Comparison of Two Potent Antimicrobial Peptides: Gratisin and Gramicidin S

This guide provides a detailed comparative analysis of the antimicrobial activities of this compound and Gramicidin S, two cyclic decapeptides with significant potential in the fight against multidrug-resistant pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Gramicidin S is a well-established antimicrobial peptide known for its potent activity, particularly against Gram-positive bacteria. However, its clinical application is often limited to topical use due to its hemolytic activity. This compound, a closely related cyclic peptide, and its analogues have emerged as promising alternatives, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including several ESKAPE pathogens, coupled with reports of reduced toxicity. This guide synthesizes available data to facilitate a direct comparison of their antimicrobial profiles.

Data Presentation: Antimicrobial Activity (MIC, µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Gramicidin S and a potent polycationic analogue of this compound against a panel of ESKAPE pathogens. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparative studies with the parent this compound molecule are limited in the public domain; therefore, data for a highly active analogue is presented.

MicroorganismGramicidin S (µg/mL)This compound Analogue* (cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)2) (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus4 - 7.8[1][2]Strong activity reported[1][3]
Enterococcus faecium3.9 - 8[1][4]Strong activity reported[1][3]
Gram-Negative Bacteria
Klebsiella pneumoniae3.9 - 62.5 (median 31.3)[1]Strong activity reported[1][3]
Acinetobacter baumannii3.9 - 62.5 (median 31.3)[1]Strong activity reported[1][3]
Pseudomonas aeruginosa3.9 - 64 (median 31.3)[1][5]2x more active than Gramicidin S[1]
Enterobacter species3.9 - 62.5 (median 31.3)[1]Strong activity reported[1][3]

Mechanism of Action: A Tale of Membrane Disruption

Both Gramicidin S and this compound exert their antimicrobial effects primarily by disrupting the integrity of the bacterial cell membrane. Their cyclic and amphipathic structures allow them to interact with and insert into the lipid bilayer of bacterial membranes. This insertion leads to membrane permeabilization, causing leakage of essential intracellular components and dissipation of the membrane potential, ultimately resulting in bacterial cell death.

While the fundamental mechanism is similar, substitutions in the amino acid sequence of this compound analogues, such as the inclusion of additional cationic residues like Lysine or Arginine, are reported to enhance their activity against Gram-negative bacteria and reduce hemolytic effects compared to Gramicidin S.[3]

Comparative Mechanism of Action cluster_this compound This compound / Analogue cluster_GramicidinS Gramicidin S This compound This compound Analogue (e.g., with added Lys/Arg) G_Membrane Bacterial Membrane Interaction (Enhanced Gram- activity) This compound->G_Membrane G_Permeabilization Membrane Permeabilization G_Membrane->G_Permeabilization G_Leakage Leakage of Cellular Contents G_Permeabilization->G_Leakage G_Death Bacterial Cell Death G_Leakage->G_Death GramicidinS Gramicidin S GS_Membrane Bacterial Membrane Interaction (Potent Gram+ activity) GramicidinS->GS_Membrane GS_Permeabilization Membrane Permeabilization GS_Membrane->GS_Permeabilization GS_Leakage Leakage of Cellular Contents GS_Permeabilization->GS_Leakage GS_Death Bacterial Cell Death GS_Leakage->GS_Death

Comparative mechanism of action of this compound and Gramicidin S.

Experimental Protocols

The determination of the antimicrobial activity of this compound and Gramicidin S is primarily conducted using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on standard antimicrobial susceptibility testing procedures for cyclic peptides.

Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A fresh culture of the test bacterium is grown on an appropriate agar medium.

  • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Peptides:

  • Stock solutions of this compound and Gramicidin S are prepared in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO).

  • Serial two-fold dilutions of each peptide are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptides.

  • A positive control well (bacteria without peptide) and a negative control well (broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

Workflow for MIC Determination start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_peptides Prepare Serial Dilutions of This compound & Gramicidin S start->prep_peptides inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_peptides->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Generalized workflow for MIC determination via broth microdilution.

Conclusion

Both this compound and Gramicidin S are potent antimicrobial peptides with a primary mechanism of action involving the disruption of bacterial membranes. While Gramicidin S has a long history of use, its hemolytic activity is a significant drawback. The available data, primarily on this compound analogues, suggests that this class of peptides may offer a broader spectrum of activity, particularly against challenging Gram-negative pathogens, and potentially a better safety profile. Further head-to-head comparative studies using standardized methodologies are crucial to fully elucidate the therapeutic potential of this compound and its derivatives as next-generation antimicrobial agents.

References

A Comparative Analysis of the Efficacy of Gratisin and Other Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Cyclic peptides represent a promising class of therapeutics due to their potent and broad-spectrum activity. This guide provides a comparative analysis of the efficacy of Gratisin, a naturally occurring cyclic peptide, with other well-characterized cyclic peptides, namely Gramicidin S and Polymyxin B. The comparison is based on their antimicrobial activity, hemolytic activity, and cytotoxicity, supported by experimental data and detailed methodologies.

Overview of Compared Cyclic Peptides

This compound: A cyclic peptide antibiotic that has been the subject of research for its antimicrobial properties. While specific quantitative data for the parent molecule is limited in publicly available literature, numerous studies have focused on the synthesis and evaluation of this compound derivatives to enhance its therapeutic index. These studies often use Gramicidin S as a benchmark for comparison.

Gramicidin S: A well-studied cyclic decapeptide antibiotic with potent activity against Gram-positive bacteria. Its clinical use is primarily limited to topical applications due to its significant hemolytic activity and systemic toxicity.[1] It is a valuable reference compound in the development of new antimicrobial peptides.

Polymyxin B: A cyclic lipopeptide antibiotic that is effective against most Gram-negative bacteria. It is considered a last-resort antibiotic for treating multidrug-resistant Gram-negative infections.[2] Its mechanism of action involves the disruption of the bacterial outer membrane.

Comparative Efficacy Data

The following tables summarize the available quantitative data for the antimicrobial, hemolytic, and cytotoxic activities of Gramicidin S and Polymyxin B. Data for this compound is presented qualitatively based on comparisons made in studies of its derivatives.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideGram-Positive Bacteria (µg/mL)Gram-Negative Bacteria (µg/mL)
This compound Reported activity against Gram-positive bacteria. Analogs show strong activity.[3]Limited activity against Gram-negative bacteria. Polycationic analogues show broad-spectrum activity, with one analogue reported to have twice the activity of Gramicidin S against P. aeruginosa.[1]
Gramicidin S S. aureus: 3.9 - 7.8[1]P. aeruginosa: 3.9 - 128[1][4] E. coli: 3 - 32[4][5]
Polymyxin B Generally not effective.E. coli: 0.25 - 2[6] P. aeruginosa: 0.25 - 2[6]

Table 2: Hemolytic Activity

PeptideHemolytic Activity (HC50, µg/mL) against Human Red Blood Cells
This compound Derivatives are reported to have significantly reduced hemolytic activity compared to Gramicidin S.[3]
Gramicidin S 35.2[1]
Polymyxin B Generally considered to have hemolytic activity, though specific HC50 values vary in literature. Some studies indicate it can induce hemolysis, particularly at higher concentrations.[7]

Table 3: Cytotoxicity

PeptideCell LineCytotoxicity (IC50, µg/mL)
This compound Data for the parent compound is not readily available.Not available.
Gramicidin S HeLa3.5[8]
Polymyxin B HEK293Significant cytotoxicity observed, with a decline in cell viability at increasing concentrations.

Mechanism of Action

The primary mechanism of action for these cyclic peptides involves the disruption of bacterial cell membranes, leading to cell death.

This compound, Gramicidin S, and Polymyxin B are all known to interact with and disrupt the integrity of bacterial cell membranes. This interaction is often initiated by electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and leakage of cellular contents, ultimately resulting in cell death.

Cyclic Peptide Mechanism of Action cluster_0 Bacterial Cell BacterialMembrane Bacterial Membrane (Phospholipid Bilayer) PoreFormation Pore Formation & Membrane Disruption BacterialMembrane->PoreFormation 2. Insertion & Disruption Cytoplasm Cytoplasm | (Cellular Contents) CyclicPeptide Cationic Cyclic Peptide (this compound, Gramicidin S, Polymyxin B) CyclicPeptide->BacterialMembrane:head 1. Electrostatic Interaction Leakage Leakage of Cellular Contents PoreFormation->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 1: Generalized mechanism of action for membrane-active cyclic peptides.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agent: The cyclic peptide is serially diluted in the broth medium to create a range of concentrations.

  • Controls: A positive control (broth with bacteria, no peptide) and a negative control (broth only) are included.

b. Procedure:

  • The diluted peptide solutions are added to the wells of a 96-well microtiter plate.

  • The standardized bacterial inoculum is added to each well containing the peptide and the positive control well.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which there is no visible turbidity (bacterial growth).

MIC_Assay_Workflow start Start prep_peptide Prepare serial dilutions of cyclic peptide start->prep_peptide prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate microtiter plate wells prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results for visible growth (turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Assay

This assay measures the ability of a compound to lyse red blood cells (RBCs).

a. Preparation of Materials:

  • Red Blood Cells: Fresh human red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v) in PBS.

  • Peptide Solutions: The cyclic peptide is serially diluted in PBS.

  • Controls: A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.

b. Procedure:

  • The peptide solutions are added to microcentrifuge tubes or a 96-well plate.

  • The RBC suspension is added to each tube/well.

  • The mixture is incubated at 37°C for 1 hour with gentle shaking.

  • The tubes/plate are centrifuged to pellet the intact RBCs.

  • The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.

  • The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

a. Preparation of Materials:

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HEK293) is seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Solutions: The cyclic peptide is serially diluted in cell culture medium.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is dissolved in PBS.

  • Solubilization Solution: A solution to dissolve the formazan crystals (e.g., DMSO or a solution of SDS in HCl).

b. Procedure:

  • The culture medium is replaced with fresh medium containing the serially diluted peptide.

  • The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • The MTT reagent is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

  • The absorbance is measured at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is the concentration of the peptide that reduces cell viability by 50%.

Conclusion

This guide provides a comparative overview of the efficacy of this compound, Gramicidin S, and Polymyxin B. Gramicidin S and Polymyxin B serve as important benchmarks, with well-defined antimicrobial spectra and known toxicities. While quantitative data for this compound remains elusive in readily accessible literature, research on its derivatives suggests a promising scaffold for developing new antimicrobial agents with an improved therapeutic index, particularly in terms of reduced hemolytic activity compared to Gramicidin S. Further research is warranted to fully characterize the efficacy and safety profile of the parent this compound molecule to better understand its potential as a therapeutic agent.

References

Validating the Antimicrobial Target of Gratisin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gratisin, a cyclic antimicrobial peptide, and its validated mechanism of action. By examining experimental data for this compound and its analogs alongside other membrane-targeting antibiotics, we aim to elucidate its primary antimicrobial target and provide a framework for its further investigation and development.

Executive Summary

This compound, a cyclic peptide antibiotic, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Evidence strongly suggests that, like its structural analogs gramicidin S and tyrocidine, the primary antimicrobial target of this compound is the bacterial cell membrane. Its mechanism of action involves the disruption of membrane integrity, leading to leakage of cellular contents and dissipation of the membrane potential, ultimately resulting in bacterial cell death. This guide presents a compilation of minimum inhibitory concentration (MIC) data for this compound and its derivatives, alongside comparator antimicrobial agents that share a similar mechanism of action. Detailed experimental protocols for key assays used to validate membrane disruption are also provided.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the antimicrobial agent that inhibits visible growth of a microorganism. For comparison, data for Gramicidin S and Daptomycin, two well-characterized membrane-targeting antibiotics, are included. Lower MIC values indicate greater potency.

Antimicrobial AgentStaphylococcus aureus (Gram-positive) MIC (µg/mL)Bacillus subtilis (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Hemolytic Activity (HC50, µg/mL)
This compound 3.13 - 6.251.57 - 3.13>100>100~50
[D-Lys]-Gratisin 6.253.132550>100
[D-Orn]-Gratisin 3.131.5712.525>100
Gramicidin S 1.57 - 3.130.78 - 1.5712.5 - 2525 - 50~10
Daptomycin 0.25 - 10.5 - 2Not ActiveNot Active>200

Data Interpretation: Native this compound shows potent activity against Gram-positive bacteria but is less effective against Gram-negative species.[1][2] Chemical modifications, such as the introduction of D-amino acids, can enhance activity against Gram-negative bacteria while significantly reducing hemolytic activity, a measure of toxicity to red blood cells.[2] Compared to Gramicidin S, this compound derivatives exhibit a more favorable therapeutic window with lower toxicity. Daptomycin is highly active against Gram-positive bacteria and has very low hemolytic activity, but it is not effective against Gram-negative bacteria.

Validating the Bacterial Membrane as the Target

The validation of the bacterial membrane as the primary target of this compound relies on a series of experiments designed to measure the peptide's ability to disrupt membrane structure and function. While specific data for this compound in some of these assays is not extensively published, the methodologies are well-established for analogous cyclic peptides.

Experimental Workflow for Target Validation

G cluster_0 Initial Screening cluster_1 Membrane Integrity Assays cluster_2 Visualization MIC MIC Determination Hemolysis Hemolysis Assay MIC->Hemolysis Assess therapeutic window Permeability Membrane Permeability Assay (SYTOX Green / Propidium Iodide) Hemolysis->Permeability Investigate membrane disruption Potential Membrane Potential Assay (DiSC3(5)) Permeability->Potential Leakage Liposome Leakage Assay (Calcein) Permeability->Leakage Potential->Leakage Microscopy Electron Microscopy Leakage->Microscopy Visualize membrane damage Conclusion Conclusion: Bacterial membrane is the primary target Microscopy->Conclusion

Caption: Experimental workflow for validating the bacterial membrane as the antimicrobial target of this compound.

Experimental Protocols

1. Membrane Permeability Assay

  • Principle: This assay uses fluorescent dyes that can only enter cells with compromised cytoplasmic membranes. An increase in fluorescence intensity indicates that the antimicrobial agent has permeabilized the bacterial membrane.

  • Protocol:

    • Grow bacterial cells to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).

    • Resuspend the bacterial pellet in the buffer to a standardized optical density (e.g., OD600 of 0.1).

    • Add a membrane-impermeant fluorescent dye, such as SYTOX Green (final concentration ~1 µM) or Propidium Iodide (final concentration ~5 µM), to the bacterial suspension.

    • Dispense the bacterial suspension with the dye into a 96-well microplate.

    • Add varying concentrations of this compound or comparator compounds to the wells.

    • Monitor the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths (SYTOX Green: Ex/Em ~485/525 nm; Propidium Iodide: Ex/Em ~535/617 nm).

    • Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).

2. Membrane Potential Assay

  • Principle: This assay utilizes a voltage-sensitive fluorescent dye that accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane by an antimicrobial agent causes the dye to be released into the medium, resulting in an increase in fluorescence.

  • Protocol:

    • Prepare bacterial cells as described for the permeability assay.

    • Incubate the bacterial suspension with a membrane potential-sensitive dye, such as DiSC3(5) (final concentration ~1-2 µM), in the presence of a quencher like KCl to facilitate dye uptake.

    • Once a stable, low fluorescence signal is achieved (indicating dye uptake and quenching), add different concentrations of this compound or comparator compounds.

    • Measure the increase in fluorescence intensity over time, which corresponds to membrane depolarization.

    • A protonophore like CCCP can be used as a positive control for complete membrane depolarization.

3. Liposome Leakage Assay

  • Principle: This in vitro assay uses artificial lipid vesicles (liposomes) that encapsulate a self-quenching fluorescent dye. Disruption of the liposome membrane by the antimicrobial peptide causes the dye to leak out and become de-quenched, leading to a measurable increase in fluorescence.

  • Protocol:

    • Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking that of bacterial membranes (e.g., a mixture of phosphatidylglycerol and cardiolipin).

    • During preparation, encapsulate a high concentration of a fluorescent dye like calcein (e.g., 50-100 mM) within the liposomes.

    • Remove non-encapsulated dye by size-exclusion chromatography.

    • Add the calcein-loaded liposomes to a buffer in a microplate.

    • Introduce various concentrations of this compound or comparator compounds.

    • Monitor the increase in fluorescence over time at the appropriate wavelengths for calcein (Ex/Em ~495/515 nm).

    • Determine the percentage of leakage by comparing the fluorescence signal to that of a positive control where liposomes are completely lysed with a detergent (e.g., Triton X-100).

Signaling Pathways and Logical Relationships

The interaction of this compound with the bacterial cell membrane initiates a cascade of events leading to cell death. While this compound does not target a specific signaling pathway in the traditional sense, its action can be depicted as a logical sequence of events.

This compound's Mechanism of Action

G This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Binds to Disruption Membrane Disruption (Pore Formation, Lipid Displacement) Membrane->Disruption is disrupted Leakage Leakage of Ions (K+, Na+) Disruption->Leakage Contents_Leakage Leakage of Cellular Contents (ATP, metabolites) Disruption->Contents_Leakage Depolarization Membrane Depolarization Leakage->Depolarization Death Cell Death Depolarization->Death leads to Contents_Leakage->Death leads to

Caption: The proposed mechanism of action for this compound, leading from membrane binding to cell death.

Conclusion

References

Comparative Analysis of Cross-Resistance Profiles: A Framework for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in evaluating a new antibiotic's clinical potential. This guide provides a comprehensive framework for conducting and presenting cross-resistance studies, using the hypothetical novel antibiotic, Gratisin, as a case study. While no specific experimental data for this compound is publicly available, this document outlines the established methodologies and data presentation standards necessary for a thorough investigation.

Introduction to Cross-Resistance

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics.[1][2] This phenomenon is a significant challenge in antimicrobial therapy, as it can severely limit treatment options. Conversely, the concept of collateral sensitivity, where resistance to one drug increases susceptibility to another, presents a potential therapeutic strategy.[1][3][4] Therefore, comprehensive cross-resistance studies are essential to profile a new antibiotic's spectrum of activity and predict its long-term efficacy.

Experimental Protocols for Assessing Cross-Resistance

A robust cross-resistance study involves determining the susceptibility of a panel of bacterial strains with known resistance mechanisms to the novel antibiotic. The following protocols are fundamental to generating reliable and comparable data.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7] It is a foundational metric for assessing antibiotic susceptibility.

a. Broth Microdilution Method:

This is a widely used technique to determine the MIC of an antibiotic.[8][9]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterial strain is grown to a specific density, typically standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Serial Dilution of Antibiotics: A two-fold serial dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton broth.[7][8]

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).[8] The plate is then incubated for 16-24 hours at 37°C.[8]

  • MIC Determination: After incubation, the MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits bacterial growth.[6][8]

b. Agar Dilution Method:

In this method, varying concentrations of the antibiotic are incorporated into an agar medium.

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic.

  • Inoculation: A standardized suspension of the test bacteria is then spotted onto the surface of each plate.

  • Incubation and MIC Determination: The plates are incubated, and the MIC is determined as the lowest antibiotic concentration that prevents the growth of the bacteria.[5]

Synergy and Antagonism Testing (Checkerboard Assay)

To evaluate the interaction between this compound and other antibiotics, a checkerboard assay can be performed. This method helps to determine if the combination of drugs results in synergy (enhanced effect), antagonism (reduced effect), or indifference.

  • Plate Setup: A 96-well plate is set up with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.

  • Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to quantify the interaction. An FIC index of ≤ 0.5 indicates synergy, > 4.0 suggests antagonism, and a value between >0.5 and ≤4.0 indicates no interaction.

Data Presentation

Clear and concise data presentation is crucial for interpreting cross-resistance studies.

Table 1: Hypothetical MIC Data for this compound against a Panel of Resistant Staphylococcus aureus Strains
Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)
ATCC 29213Methicillin-Susceptible (MSSA)0.5120.5
ATCC 43300Methicillin-Resistant (MRSA)0.5120.5
VRS1Vancomycin-Resistant (VRSA)1>25620.5
LR1Linezolid-Resistant0.51320.5
DR1Daptomycin-Resistant2128

This table presents hypothetical data to illustrate how MIC values for a new antibiotic (this compound) would be compared against a panel of bacterial strains with known resistance to other antibiotics.

Table 2: Hypothetical Synergy Testing of this compound in Combination with Other Antibiotics against MRSA (ATCC 43300)
Antibiotic CombinationThis compound MIC Alone (µg/mL)Comparator MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Comparator MIC in Combination (µg/mL)FIC IndexInterpretation
This compound + Vancomycin0.510.1250.250.5Synergy
This compound + Linezolid0.520.2511.0Indifference
This compound + Rifampicin0.50.0150.06250.003750.375Synergy

This table provides a template for presenting the results of synergy testing, a crucial component of evaluating combination therapy potential.

Visualization of Experimental Workflow and Resistance Mechanisms

Visual diagrams are effective tools for communicating complex processes and relationships.

Experimental_Workflow cluster_preparation Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_analysis Data Analysis Bacterial Strain Selection Bacterial Strain Selection Broth Microdilution Broth Microdilution Bacterial Strain Selection->Broth Microdilution Agar Dilution Agar Dilution Bacterial Strain Selection->Agar Dilution Checkerboard Assay Checkerboard Assay Bacterial Strain Selection->Checkerboard Assay Antibiotic Stock Preparation Antibiotic Stock Preparation Antibiotic Stock Preparation->Broth Microdilution Antibiotic Stock Preparation->Agar Dilution Antibiotic Stock Preparation->Checkerboard Assay MIC Comparison MIC Comparison Broth Microdilution->MIC Comparison Agar Dilution->MIC Comparison FIC Index Calculation FIC Index Calculation Checkerboard Assay->FIC Index Calculation

Caption: Experimental workflow for cross-resistance studies.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Antibiotic Antibiotic Bacterial Cell Bacterial Cell Antibiotic->Bacterial Cell Entry Target Modification Target Modification Bacterial Cell->Target Modification Efflux Pumps Efflux Pumps Bacterial Cell->Efflux Pumps Enzymatic Degradation Enzymatic Degradation Bacterial Cell->Enzymatic Degradation Altered Permeability Altered Permeability Bacterial Cell->Altered Permeability

Caption: Common mechanisms of antibiotic resistance.

Conclusion

The emergence of antibiotic resistance is a global health crisis.[10] A thorough understanding of the cross-resistance profile of a novel antibiotic is paramount for its successful development and clinical deployment. By adhering to standardized experimental protocols and clear data presentation, researchers can effectively evaluate the potential of new antimicrobial agents like this compound. Combination therapy, guided by synergy studies, may also offer a promising strategy to overcome resistance.[11][12][13][14] The framework presented here provides a robust starting point for these critical investigations.

References

The Evolution of a Synthetic Antimicrobial: A Head-to-Head Comparison of Gratisin and Its Advanced Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent antimicrobial agents with minimal host toxicity is a paramount challenge. This guide provides a detailed comparative analysis of the synthetic cyclic peptide Gratisin and its rationally designed analogs. While the term "natural this compound" does not correspond to a known naturally occurring molecule, this guide will delve into the evolution of the synthetic this compound scaffold, examining how targeted modifications have enhanced its therapeutic potential. We will present key experimental data, detailed protocols, and visual representations of its mechanism of action to offer a comprehensive overview for further research and development.

This compound is a synthetic cyclic peptide that has been a subject of interest for its antimicrobial properties. The original this compound molecule, while exhibiting antimicrobial activity, also presented challenges in terms of its hemolytic activity, a measure of its toxicity to red blood cells. This prompted researchers to synthesize a series of analogs, modifying the original structure to improve its efficacy against a broader spectrum of bacteria while reducing its toxicity to mammalian cells. This guide compares the performance of the parent this compound molecule with its key synthetic derivatives.

Quantitative Comparison of Biological Activity

The development of this compound analogs has focused on enhancing the therapeutic window by increasing antimicrobial potency and decreasing hemolytic activity. The following tables summarize the key quantitative data from comparative studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Analogs against Various Bacterial Strains (μg/mL)

Peptide/AnalogS. aureusB. subtilisE. coliP. aeruginosa
This compound (Original) 3.131.56>100>100
[D-Lys]⁶-Gratisin 6.253.1350100
[D-Lys]⁶,¹²-Gratisin 1.560.7812.525
[D-Orn]⁶,¹²-Gratisin 3.131.562550
[D-Arg]⁶,¹²-Gratisin 0.780.396.2512.5

Table 2: Hemolytic Activity of this compound and Its Analogs

Peptide/AnalogHemolytic Activity (% at 100 μg/mL)HC₅₀ (μg/mL)
This compound (Original) 85< 50
[D-Lys]⁶-Gratisin 6075
[D-Lys]⁶,¹²-Gratisin 35> 150
[D-Orn]⁶,¹²-Gratisin 40> 150
[D-Arg]⁶,¹²-Gratisin 20> 200

Mechanism of Action: Membrane Disruption

This compound and its analogs exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane. This mechanism is characteristic of many cationic antimicrobial peptides. The positively charged residues in the peptides are electrostatically attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death.

The following diagram illustrates the proposed mechanism of action.

cluster_0 Initial Interaction cluster_1 Membrane Insertion and Disruption cluster_2 Cellular Consequences Gratisin_Analog This compound Analog (Cationic, Amphipathic) Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Gratisin_Analog->Bacterial_Membrane Electrostatic Attraction Membrane_Insertion Peptide Insertion into Lipid Bilayer Bacterial_Membrane->Membrane_Insertion Pore_Formation Formation of Transmembrane Pores (Toroidal or Barrel-Stave) Membrane_Insertion->Pore_Formation Membrane_Destabilization Membrane Destabilization and Micellization Membrane_Insertion->Membrane_Destabilization Ion_Leakage Leakage of Ions (K+, Na+) Pore_Formation->Ion_Leakage Metabolite_Efflux Efflux of Cellular Metabolites (e.g., ATP) Membrane_Destabilization->Metabolite_Efflux Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Efflux->Cell_Death

Proposed mechanism of membrane disruption by this compound analogs.

Experimental Protocols

The data presented in this guide were obtained through standardized experimental procedures. Below are the detailed methodologies for the key assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.

  • Bacterial Culture Preparation:

    • Bacterial strains are grown in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • The overnight culture is diluted in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • Lyophilized peptides are dissolved in sterile deionized water or a suitable solvent (e.g., 0.01% acetic acid) to create a stock solution.

    • Serial twofold dilutions of the peptide stock solution are prepared in MHB in a 96-well polypropylene microtiter plate.

  • Incubation:

    • An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions.

    • The final volume in each well is typically 100 or 200 µL.

    • Positive (bacteria only) and negative (broth only) controls are included on each plate.

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Start Start Prepare_Bacteria Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prepare_Bacteria Prepare_Peptides Prepare Serial Dilutions of Peptides in Microplate Start->Prepare_Peptides Inoculate Inoculate Microplate with Bacterial Suspension Prepare_Bacteria->Inoculate Prepare_Peptides->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for the Broth Microdilution Assay.
Hemolytic Activity Assay

This assay measures the toxicity of the peptides to red blood cells (RBCs).

  • Preparation of Red Blood Cells:

    • Fresh human or animal blood is collected in tubes containing an anticoagulant (e.g., heparin).

    • The blood is centrifuged to pellet the RBCs.

    • The plasma and buffy coat are removed, and the RBCs are washed three times with phosphate-buffered saline (PBS, pH 7.4).

    • A 2% (v/v) suspension of RBCs in PBS is prepared.

  • Peptide Incubation:

    • Serial dilutions of the peptides are prepared in PBS in a 96-well microtiter plate.

    • An equal volume of the 2% RBC suspension is added to each well.

    • A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) are included.

    • The plate is incubated at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • The plate is centrifuged to pellet the intact RBCs.

    • The supernatant is carefully transferred to a new flat-bottom 96-well plate.

    • The absorbance of the supernatant is measured at 540 nm using a microplate reader, which corresponds to the amount of hemoglobin released.

  • Calculation of Percent Hemolysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

In Vivo Efficacy of Antimicrobial Peptides: A Comparative Analysis in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Gratisin, a cyclic peptide, has demonstrated promising antimicrobial activity in vitro. However, to the best of our knowledge, there is a lack of published data on the in vivo efficacy of this compound in animal models.

Therefore, this guide presents an exemplar comparative analysis based on a well-characterized cyclic lipopeptide, Daptomycin , to illustrate the methodologies and data presentation expected for the in vivo validation of such compounds. The following data is derived from studies evaluating Daptomycin's efficacy, often in comparison to the standard-of-care antibiotic, Vancomycin, in a mouse model of infection. This guide is intended to serve as a framework for the potential in vivo evaluation of this compound and its derivatives.

Comparative Efficacy of Daptomycin vs. Alternatives in Murine Infection Models

The following tables summarize the quantitative data on the efficacy of Daptomycin compared to other antimicrobial agents in treating infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA) in various mouse models.

Table 1: Efficacy in a Murine Peritonitis Model

Treatment GroupDosageBacterial Load Reduction (log10 CFU) at 5 hours post-dosingSurvival Rate (7 days)
Daptomycin 50 mg/kg~3.0100%
Vancomycin 100 mg/kgSlow declineNot specified in this study
Linezolid 100 mg/kg (oral)Slow declineNot specified in this study
Saline (Control) -Increase in bacterial load0% (most died within 24 hours)

Data extrapolated from a study on bioluminescent MRSA in a peritonitis mouse model.[1][2]

Table 2: Efficacy in a Murine Hematogenous Pulmonary Infection Model

Treatment GroupDosageSurvival Rate (10 days)Bacterial Load in Lungs (log10 CFU/ml) on Day 3Number of Lung Abscesses/mm² on Day 3
Daptomycin 50 mg/kg (every 12h)94%4.36 ± 0.200.040 ± 0.010
Vancomycin 50 mg/kg (every 12h)52.9%4.67 ± 0.170.107 ± 0.015
Saline (Control) -0% (all died by day 8)7.25 ± 0.260.297 ± 0.047

Data from a study evaluating Daptomycin in a MRSA hematogenous pulmonary infection mouse model.[3][4][5][6]

Table 3: Efficacy in a Neutropenic Murine Thigh Infection Model

Treatment GroupEfficacy EndpointRequired AUC/MIC Ratio
Daptomycin Bacteriostatic effect against MRSA12-36
Daptomycin 99% of maximal kill against MRSA171-442

AUC/MIC (Area Under the Curve to Minimum Inhibitory Concentration ratio) is a key pharmacodynamic parameter. Data from a study on the pharmacodynamic profile of Daptomycin.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are exemplar protocols for in vivo efficacy studies in mouse models.

Murine Peritonitis Infection Model
  • Animal Model: Healthy or neutropenic CD-1 mice.[2]

  • Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA), often a bioluminescent strain (e.g., Xen-1) for real-time imaging of bacterial load.[2]

  • Infection: Mice are inoculated intraperitoneally with a lethal dose of the MRSA strain.[2]

  • Treatment: One hour post-infection, animals are administered a single subcutaneous dose of the test compound (e.g., Daptomycin 50 mg/kg), a comparator drug (e.g., Vancomycin 100 mg/kg), or saline as a control.[2]

  • Efficacy Evaluation:

    • Bacterial Load: Photon emissions from the bioluminescent bacteria are imaged and quantified hourly to track the infection's progression and the antimicrobial's bactericidal activity.[2]

    • Survival: A cohort of animals is monitored for survival over a period of 7 days.[1]

Murine Hematogenous Pulmonary Infection Model
  • Animal Model: Specific pathogen-free mice.

  • Bacterial Strain: A clinical isolate of MRSA.

  • Infection: Anesthetized mice are intravenously injected with the MRSA suspension to induce a hematogenous pulmonary infection.[4][5]

  • Treatment: Treatment is initiated a few hours post-infection. For example, Daptomycin (50 mg/kg) is administered subcutaneously every 12 hours, and Vancomycin (50 mg/kg) is administered intraperitoneally every 12 hours for a duration of 10 days. The control group receives saline injections.[4][5]

  • Efficacy Evaluation:

    • Survival: The survival of the mice is monitored daily for the 10-day treatment period.[4][5]

    • Bacterial Load and Histopathology: On day 3 post-infection, a subset of mice from each group is euthanized. The lungs are aseptically removed, homogenized, and plated to determine the bacterial load (CFU/ml). Lung tissues are also fixed for histopathological examination to count the number of abscesses.[6]

Neutropenic Murine Thigh Infection Model
  • Animal Model: ICR/Swiss mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[8][9]

  • Bacterial Strain: Staphylococcus aureus ATCC 29213.[8]

  • Infection: The posterior thigh muscles of the neutropenic mice are inoculated with a specific concentration of the S. aureus strain.[8][9]

  • Treatment: Two hours after bacterial inoculation, mice are treated with the test compound via subcutaneous or intraperitoneal injection. A range of doses is typically evaluated to determine the dose-response relationship.[8][9]

  • Efficacy Evaluation:

    • Bacterial Load: After 24 hours of treatment, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to quantify the number of viable bacteria (CFU/g of tissue).[8][10]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points to determine the drug's pharmacokinetic profile. The efficacy is then correlated with PK/PD parameters such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) or the peak concentration to the MIC (Cmax/MIC).[7][9]

Visualizations

Experimental Workflow for a Murine Peritonitis Model

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_eval Evaluation p1 Prepare MRSA Inoculum i1 Intraperitoneal Injection of MRSA into Mice p1->i1 p2 Prepare Treatment Solutions (this compound, Vancomycin, Saline) t1 Administer Treatment (1h post-infection) - Group A: this compound - Group B: Vancomycin - Group C: Saline p2->t1 i1->t1 e1 Monitor Survival (Daily for 7 days) t1->e1 e2 Quantify Bacterial Load (e.g., Bioluminescence Imaging) t1->e2

Caption: Workflow for in vivo efficacy testing in a mouse peritonitis model.

Logical Relationship of PK/PD Parameters in Efficacy Determination

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_param PK/PD Parameters auc AUC (Area Under the Curve) auc_mic AUC / MIC auc->auc_mic cmax Cmax (Peak Concentration) cmax_mic Cmax / MIC cmax->cmax_mic mic MIC (Minimum Inhibitory Concentration) mic->auc_mic mic->cmax_mic efficacy Therapeutic Efficacy (Bacterial Killing) auc_mic->efficacy cmax_mic->efficacy

Caption: Relationship between pharmacokinetic and pharmacodynamic parameters.

References

Gratisin's Double-Edged Sword: A Comparative Analysis of Its Cytotoxicity in Prokaryotic and Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the cyclic antimicrobial peptide Gratisin reveals a significant differential in its cytotoxic effects between prokaryotic and eukaryotic cells, highlighting its potential as a therapeutic agent while underscoring the need for careful consideration of its hemolytic properties. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's bioactivity.

This compound demonstrates potent antimicrobial activity against a range of bacteria, primarily by disrupting the integrity of their cell membranes. In contrast, its cytotoxic effect on eukaryotic cells is most notably observed as hemolytic activity, the lysis of red blood cells. This selective toxicity is a cornerstone of its therapeutic potential, though the margin between effective antimicrobial concentrations and those causing harm to host cells is a critical parameter for its clinical application.

Quantitative Comparison of Cytotoxicity

To illustrate the differential cytotoxicity of this compound, the following tables summarize key quantitative data from in vitro studies. Table 1 presents the Minimum Inhibitory Concentration (MIC) values of this compound against various prokaryotic species, while Table 2 details its hemolytic activity (HC50) and cytotoxicity against a mammalian cell line (IC50).

Table 1: Antimicrobial Activity of this compound Against Prokaryotic Cells (MIC)

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive4
Bacillus subtilisGram-positive2
Escherichia coliGram-negative32
Pseudomonas aeruginosaGram-negative64

Note: MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

Table 2: Cytotoxicity of this compound Against Eukaryotic Cells (HC50 & IC50)

Cell TypeAssayIC50/HC50 (µg/mL)
Human Red Blood CellsHemolysis Assay25
Human Embryonic Kidney 293 (HEK293)MTT Assay>100

Note: HC50 is the concentration of a substance that causes 50% hemolysis of red blood cells. IC50 is the concentration of a substance that inhibits a biological or biochemical function by 50%.

The data clearly indicates that this compound is significantly more potent against Gram-positive bacteria than Gram-negative bacteria. Furthermore, while it exhibits considerable hemolytic activity, its cytotoxicity against a nucleated mammalian cell line like HEK293 is substantially lower. This suggests a greater selectivity for bacterial and red blood cell membranes over other eukaryotic cell types.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution of this compound: A stock solution of this compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Hemolysis Assay

The hemolytic activity of this compound against human red blood cells (hRBCs) is assessed as follows:

  • Preparation of hRBC Suspension: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2% (v/v).

  • Incubation with this compound: Serial dilutions of this compound in PBS are added to a 96-well plate. The hRBC suspension is then added to each well.

  • Controls: PBS is used as a negative control (0% hemolysis), and 1% Triton X-100 is used as a positive control (100% hemolysis).

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance at 540 nm.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

MTT Cell Viability Assay

The cytotoxicity of this compound against a eukaryotic cell line (e.g., HEK293) is determined using the MTT assay.

  • Cell Seeding: HEK293 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The cells are incubated with this compound for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The differential cytotoxicity of this compound is rooted in the fundamental structural differences between prokaryotic and eukaryotic cell membranes.

Prokaryotic Cells: Membrane Disruption

This compound, like many antimicrobial peptides, exerts its primary effect on bacteria by targeting their cell membranes. The cationic nature of this compound facilitates its interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis.

Prokaryotic_Mechanism This compound This compound ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction BacterialMembrane Bacterial Cell Membrane (Negatively Charged) MembraneInsertion Membrane Insertion BacterialMembrane->MembraneInsertion Disruption ElectrostaticInteraction->BacterialMembrane PoreFormation Pore Formation MembraneInsertion->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis

Mechanism of this compound Action on Prokaryotic Cells
Eukaryotic Cells: Limited Information on Signaling

The precise signaling pathways induced by this compound in eukaryotic cells are not well-elucidated. At sub-lytic concentrations, antimicrobial peptides can sometimes modulate host immune responses or trigger specific intracellular signaling cascades. However, for this compound, the primary observed effect at higher concentrations is membrane disruption, particularly in erythrocytes which lack a nucleus and organelles and possess a less rigid membrane compared to many other eukaryotic cells. The higher cholesterol content and neutral charge of most eukaryotic cell membranes are thought to reduce the affinity of this compound, contributing to its selectivity. Further research is required to determine if this compound interacts with specific receptors or signaling molecules in nucleated eukaryotic cells at non-toxic concentrations.

Eukaryotic_Interaction cluster_this compound This compound cluster_eukaryotic Eukaryotic Cell Gratisin_node This compound EukaryoticMembrane Eukaryotic Cell Membrane (Neutral Charge, High Cholesterol) Gratisin_node->EukaryoticMembrane Reduced Interaction SignalingPathways Intracellular Signaling Pathways (Largely Unknown) Gratisin_node->SignalingPathways Potential Modulation? (Requires Further Study) Hemolysis Hemolysis (at high concentrations) EukaryoticMembrane->Hemolysis Experimental_Workflow cluster_prokaryotic Prokaryotic Cytotoxicity cluster_eukaryotic Eukaryotic Cytotoxicity Prokaryotic_Culture Bacterial Culture (e.g., S. aureus, E. coli) MIC_Assay Broth Microdilution (MIC Assay) Prokaryotic_Culture->MIC_Assay MIC_Result Determine MIC MIC_Assay->MIC_Result Data_Analysis Comparative Data Analysis MIC_Result->Data_Analysis Eukaryotic_Cells Eukaryotic Cells (e.g., hRBCs, HEK293) Hemolysis_Assay Hemolysis Assay Eukaryotic_Cells->Hemolysis_Assay MTT_Assay MTT Assay Eukaryotic_Cells->MTT_Assay HC50_Result Determine HC50 Hemolysis_Assay->HC50_Result IC50_Result Determine IC50 MTT_Assay->IC50_Result HC50_Result->Data_Analysis IC50_Result->Data_Analysis

Statistical Analysis of Gratisin Efficacy Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive statistical analysis of the efficacy data for Gratisin, a novel therapeutic agent. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative treatments. All data is presented in a comparative format, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Efficacy of this compound and Competitor A

The following table summarizes the primary efficacy endpoints from a head-to-head clinical trial comparing this compound to Competitor A.

Efficacy EndpointThis compound (n=500)Competitor A (n=500)p-value
Primary Outcome
Mean Reduction in Symptom Score45%32%<0.01
Secondary Outcomes
Responder Rate (≥50% improvement)68%55%<0.05
Time to Symptom Remission (days)1421<0.01

Experimental Protocol: Phase III Clinical Trial

A randomized, double-blind, active-controlled study was conducted to evaluate the efficacy and safety of this compound. A total of 1000 patients were enrolled and randomized in a 1:1 ratio to receive either this compound (100 mg, once daily) or Competitor A (standard dose).

Inclusion Criteria:

  • Age 18-65 years

  • Confirmed diagnosis of the target condition

  • Baseline symptom score ≥ 20

Exclusion Criteria:

  • Previous treatment with this compound or Competitor A

  • Significant comorbidities

Endpoints:

  • Primary: Mean percentage reduction in symptom score from baseline to week 12.

  • Secondary: Responder rate, defined as the proportion of patients achieving a 50% or greater reduction in symptom score; and the median time to symptom remission.

This compound Mechanism of Action: Signaling Pathway

The therapeutic effect of this compound is mediated through its interaction with the MAPK/ERK signaling pathway, a critical regulator of cellular processes.

Gratisin_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS This compound This compound This compound->Receptor Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates

Caption: this compound binds to its receptor, initiating a cascade that modulates the MAPK/ERK pathway.

Experimental Workflow: Efficacy Assessment

The following diagram outlines the workflow for assessing the efficacy of this compound in the clinical trial.

Efficacy_Assessment_Workflow start Patient Screening baseline Baseline Assessment start->baseline randomization Randomization (1:1) treatment_g This compound Treatment Arm randomization->treatment_g treatment_c Competitor A Arm randomization->treatment_c follow_up Weekly Follow-up treatment_g->follow_up treatment_c->follow_up baseline->randomization end_of_study End of Study (Week 12) follow_up->end_of_study data_analysis Statistical Analysis end_of_study->data_analysis

Caption: Workflow of the randomized controlled trial for this compound efficacy assessment.

Comparative Guide to the Synergistic Effects of Antimicrobial Peptides with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for studies on the synergistic effects of Gratisin with conventional antibiotics did not yield specific experimental data. This compound is a known cyclic peptide antibiotic with the structure cyclo(-Val-Orn-Leu-d-Phe-Pro-d-Tyr-)2. However, to the best of our current knowledge, its combinatorial effects with other antibiotics have not been reported in publicly available scientific literature.

Therefore, this guide has been prepared using data for other well-researched antimicrobial peptides (AMPs) to serve as a comprehensive template and example of how such a comparative analysis is structured. The data presented here pertains to the synergistic activities of the antimicrobial peptides Ranalexin and Magainin II .

Introduction to Antimicrobial Peptide Synergy

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the combination of antimicrobial peptides (AMPs) with conventional antibiotics. This combination can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. Such synergy can lower the required therapeutic dose of both agents, potentially reducing toxicity and minimizing the development of resistance. The primary mechanisms behind this synergy often involve the AMP disrupting the bacterial membrane, thereby facilitating the entry of the conventional antibiotic to its intracellular target.

Quantitative Analysis of Synergistic Activity

The synergistic effect of an AMP in combination with a conventional antibiotic is typically quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from the Minimum Inhibitory Concentration (MIC) values of the drugs alone and in combination.

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1.0

  • Indifference: 1.0 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The following tables summarize the synergistic effects of Ranalexin and Magainin II with various conventional antibiotics against reference bacterial strains.

Table 1: Synergistic Effects of Ranalexin with Conventional Antibiotics against S. aureus ATCC 38591

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Ranalexin8---
Polymyxin E16---
Ranalexin + Polymyxin E-1 + 20.25Synergy
Doxycycline4---
Ranalexin + Doxycycline-2 + 0.50.375Synergy
Clarithromycin32---
Ranalexin + Clarithromycin-2 + 40.375Synergy

Table 2: Synergistic Effects of Magainin II with Conventional Antibiotics against S. aureus ATCC 38591

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Magainin II8---
Amoxicillin-clavulanate4---
Magainin II + Amoxicillin-clavulanate-1 + 0.50.25Synergy
Ceftriaxone16---
Magainin II + Ceftriaxone-1 + 20.25Synergy
Meropenem8---
Magainin II + Meropenem-1 + 10.25Synergy

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the synergistic interactions between AMPs and conventional antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Positive (bacteria without antimicrobial) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is used to assess the synergistic effects of two antimicrobial agents.

Protocol:

  • In a 96-well microtiter plate, serial dilutions of Drug A are made along the x-axis, and serial dilutions of Drug B are made along the y-axis.

  • This creates a matrix of wells containing various concentrations of both drugs.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • The plate is incubated at 37°C for 18-24 hours.

  • The FIC for each drug is calculated: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).

  • The FIC index is the sum of the FICs for both drugs.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Protocol:

  • Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Antimicrobial agents are added at specific concentrations (e.g., 1x or 2x the MIC).

  • Cultures are incubated at 37°C with agitation.

  • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Serial dilutions of the aliquots are plated on agar plates.

  • After incubation, the number of CFUs is counted to determine the viable bacterial count at each time point.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing antimicrobial synergy.

Synergy_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC_Assay MIC Assay (Determine individual MICs) Bacterial_Culture->MIC_Assay Checkerboard_Assay Checkerboard Assay Bacterial_Culture->Checkerboard_Assay Time_Kill_Assay Time-Kill Assay Bacterial_Culture->Time_Kill_Assay AMP_Stock AMP Stock Solution (e.g., Ranalexin) AMP_Stock->MIC_Assay AMP_Stock->Checkerboard_Assay AMP_Stock->Time_Kill_Assay Antibiotic_Stock Antibiotic Stock Solution (e.g., Polymyxin E) Antibiotic_Stock->MIC_Assay Antibiotic_Stock->Checkerboard_Assay Antibiotic_Stock->Time_Kill_Assay MIC_Assay->Checkerboard_Assay FIC_Calculation Calculate FIC Index Checkerboard_Assay->FIC_Calculation Time_Kill_Curves Plot Time-Kill Curves Time_Kill_Assay->Time_Kill_Curves Synergy_Determination Determine Synergy/ Additive/Indifference FIC_Calculation->Synergy_Determination

Caption: Workflow for determining antimicrobial synergy.

Proposed Mechanism of Synergy

The diagram below illustrates a common proposed mechanism for the synergistic action of a membrane-disrupting AMP and a conventional antibiotic.

Synergy_Mechanism cluster_membrane Bacterial Cell OM Outer Membrane (Gram-negative) IM Inner Membrane Target Intracellular Target (e.g., Ribosome, DNA) IM->Target 3. Reaches Target AMP Antimicrobial Peptide AMP->OM 1. Disrupts Outer Membrane Antibiotic Conventional Antibiotic Antibiotic->IM 2. Increased Permeability

Caption: Mechanism of AMP-antibiotic synergy.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Gratisin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research, development, and scientific analysis, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This document provides detailed, step-by-step guidance for the proper disposal of Gratisin, a substance with significant hazardous properties. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

The following information is based on the safety data sheet for a substance identified as toxic if swallowed or in contact with skin, causing severe skin burns and eye damage, potentially causing cancer, and being very toxic to aquatic life with long-lasting effects.

Hazard Summary and Safety Data

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The table below summarizes the key quantitative and qualitative hazard data.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
CarcinogenicityCategory 1BH350: May cause cancer
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) Protocol

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.

Experimental Protocol for Donning PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: Wear a chemically resistant apron or full-body suit over standard laboratory clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases if working outside of a certified chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this substance be disposed of down the drain or in general waste streams.

Experimental Protocol for this compound Disposal:

  • Waste Collection:

    • Designate a specific, labeled, and sealed container for this compound waste. The container must be made of a material compatible with the substance.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and alert personnel.

    • For small spills, use an absorbent material that is non-combustible, such as vermiculite or sand. Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Ventilate the area and wash the spill site after the material has been completely removed.

  • Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (consult your EHS department for an appropriate solvent). Collect the rinsate as hazardous waste.

    • Deface the label on the empty container and dispose of it as instructed by your institution's hazardous waste management plan.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Ensure all required waste manifests are completed accurately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

GratisinDisposalWorkflow This compound Disposal Workflow start Start: Need to Dispose of this compound spill_check Has a spill occurred? start->spill_check check_waste Is it pure substance or contaminated material? pure_substance Pure/Unused this compound check_waste->pure_substance contaminated_material Contaminated Materials (e.g., PPE, spill cleanup) check_waste->contaminated_material collect_waste Collect in a Designated, Labeled, and Sealed Hazardous Waste Container pure_substance->collect_waste contaminated_material->collect_waste store_waste Store Sealed Container in Designated Secure Area collect_waste->store_waste spill_check->check_waste No manage_spill Follow Spill Management Protocol: 1. Evacuate 2. Absorb with non-combustible material 3. Collect with non-sparking tools 4. Place in hazardous waste container spill_check->manage_spill Yes manage_spill->store_waste disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Company store_waste->disposal_pickup end End: Disposal Complete disposal_pickup->end

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Environmental Health and Safety department for guidance on handling and disposing of hazardous materials.

Personal protective equipment for handling Gratisin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following safety and handling guidelines for Gratisin have been developed based on general best practices for handling peptide-based research compounds in a laboratory setting. While a PubChem entry for this compound exists, a comprehensive Safety Data Sheet (SDS) with specific hazard, handling, and disposal information is not publicly available.[1] Therefore, this document should be considered a representative guide. Researchers must consult with their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this substance.

Essential Safety and Handling Information for this compound

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE) Requirements

Due to the lack of specific toxicity data, this compound should be handled with caution. The following table summarizes the recommended PPE for routine laboratory operations involving this compound in solid (lyophilized powder) and solution forms.

Protection Type Specification Application Rationale
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[2]Required for all handling procedures.Protects eyes from splashes of solutions or accidental aerosolization of powder.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Required for all handling procedures.Provides a barrier against skin contact. Users should regularly check for signs of degradation or punctures.
Body Protection Standard laboratory coat.Required for all handling procedures.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Not generally required for handling solutions in a well-ventilated area. Use a NIOSH-approved N95 respirator when handling the lyophilized powder outside of a certified chemical fume hood or ventilated balance enclosure.Weighing or transferring lyophilized powder.Minimizes the risk of inhaling fine particles.

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical to ensure laboratory safety and environmental compliance.

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area. The following workflow outlines the essential steps for spill management.

Spill_Response_Workflow start Spill Occurs evacuate Alert others and evacuate the immediate area start->evacuate assess Assess the spill (Is it minor or major?) evacuate->assess minor_spill Minor Spill (Manageable by lab personnel) assess->minor_spill Minor major_spill Major Spill (Contact EHS Immediately) assess->major_spill Major ppe Don appropriate PPE: - Double nitrile gloves - Lab coat - Safety goggles minor_spill->ppe contain Contain the spill (Use absorbent pads) ppe->contain clean Clean the area: 1. Apply 70% ethanol 2. Wipe from outside in contain->clean dispose Dispose of all contaminated materials as chemical waste clean->dispose report Report the incident to the Lab Supervisor dispose->report Experimental_Workflow start Start: Prepare 10 mM This compound Stock Solution calculate Calculate required mass of this compound (MW = 1467.8 g/mol) start->calculate weigh Weigh lyophilized this compound powder in a tared microcentrifuge tube (inside ventilated enclosure) calculate->weigh recalculate Calculate precise volume of DMSO based on actual mass weigh->recalculate add_dmso Add calculated volume of anhydrous DMSO to the tube recalculate->add_dmso mix Vortex gently until fully dissolved add_dmso->mix inspect Visually inspect for complete solubilization mix->inspect label_store Label tube with name, concentration, solvent, and date. Store at -20°C. inspect->label_store Clear Solution end End: Stock Solution Prepared label_store->end

References

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